molecular formula C11H14BrNO B1521600 4-(4-Bromophenyl)oxan-4-amine CAS No. 1094283-04-1

4-(4-Bromophenyl)oxan-4-amine

Katalognummer: B1521600
CAS-Nummer: 1094283-04-1
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: SNAASDIFHZQJTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)oxan-4-amine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Bromophenyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Bromophenyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-bromophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAASDIFHZQJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094283-04-1
Record name 4-(4-bromophenyl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Quaternary Stereocenters in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 4-(4-Bromophenyl)oxan-4-amine

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and bioactive molecules.[1][2] Introducing a stereochemically defined quaternary center, particularly one bearing both an aryl and an amino group, generates a three-dimensional (sp³-rich) architecture highly sought after in modern drug discovery for improving properties such as selectivity, metabolic stability, and cell permeability.[3] The target molecule, 4-(4-Bromophenyl)oxan-4-amine, embodies this structural motif. The primary challenge in its synthesis lies in the enantioselective construction of the C4 quaternary stereocenter.

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven strategy for the enantioselective synthesis of this target. We will focus on a robust, chiral auxiliary-based approach, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Selection

A logical retrosynthetic disconnection of the target molecule points towards a key carbon-carbon bond formation to install the aryl group at the C4 position. The core strategic decision is how to control the stereochemistry of this transformation. While catalytic asymmetric methods are rapidly advancing, chiral auxiliary-mediated synthesis remains a highly reliable and predictable method for constructing complex stereocenters, making it an ideal choice for a foundational guide.[4][5]

Our proposed forward synthesis is therefore based on the diastereoselective arylation of a ketone precursor tethered to a well-defined chiral auxiliary. We will utilize an Evans-type oxazolidinone auxiliary, which is renowned for its ability to induce high levels of stereocontrol in alkylation and aldol reactions through a well-understood chelation-controlled transition state.[6][7]

Overall Synthetic Workflow

The proposed synthesis is a multi-step sequence designed for maximal control and reliability. The workflow begins with the preparation of a chiral N-acyloxazolidinone, followed by the crucial diastereoselective arylation, and concludes with the cleavage of the auxiliary and transformation into the target primary amine.

G cluster_0 Part A: Substrate Preparation cluster_1 Part B: Key Stereochemical Step cluster_2 Part C: Final Transformations A Oxan-4-one B Wittig Reaction A->B C Carboxylic Acid Precursor B->C E N-Acyloxazolidinone Substrate C->E D Evans' Chiral Auxiliary D->E F Diastereoselective Conjugate Addition (4-Bromophenylcuprate) E->F G Trapping of Chiral Enolate F->G H Auxiliary-Bound Intermediate G->H I Auxiliary Cleavage (e.g., LiOH/H₂O₂) H->I J Chiral Carboxylic Acid I->J K Curtius Rearrangement J->K L Target Molecule: 4-(4-Bromophenyl)oxan-4-amine K->L

Sources

A Technical Guide to the Chiral Resolution of 4-Aryloxan-4-amines: Principles, Methodologies, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure chiral amines are fundamental building blocks in modern drug discovery and development, with a significant percentage of pharmaceuticals containing at least one chiral amine moiety.[1] The 4-aryloxan-4-amine scaffold, a privileged structure in medicinal chemistry, presents a unique challenge and opportunity for obtaining single enantiomers. This in-depth technical guide provides a comprehensive overview of the core strategies for the chiral resolution of 4-aryloxan-4-amines. We will delve into the theoretical underpinnings and practical applications of diastereomeric salt crystallization, enantioselective chromatography, and enzymatic kinetic resolution. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient methods for the separation of these valuable chiral intermediates.

Introduction: The Significance of Chiral 4-Aryloxan-4-amines in Medicinal Chemistry

The three-dimensional nature of drug-target interactions necessitates a stringent control over the stereochemistry of bioactive molecules. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the production of single-enantiomer drugs a critical aspect of pharmaceutical development.[2] The 4-aryloxan-4-amine core, characterized by a tetrahydropyran ring bearing an aryl and an amino group at the C4 position, is a key pharmacophore in a variety of therapeutic areas. The tetrahydropyran ring is a frequently encountered three-dimensional ring system in marketed drugs, second only to the phenyl ring.[3] The ability to resolve the enantiomers of this scaffold is paramount for elucidating structure-activity relationships (SAR) and developing safer and more efficacious drug candidates.

This guide will explore the three primary methods for achieving chiral resolution of 4-aryloxan-4-amines, providing both theoretical background and actionable protocols.

Diastereomeric Salt Crystallization: The Classical Approach

Diastereomeric salt crystallization remains a widely employed and scalable method for chiral resolution, particularly for amines and carboxylic acids.[4] This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

The Underlying Principle

The reaction of a racemic mixture of a 4-aryloxan-4-amine, (R)-amine and (S)-amine, with a single enantiomer of a chiral acid, for instance, (R)-acid, results in the formation of two diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. Due to their different spatial arrangements, these diastereomeric salts possess distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. This solubility difference is the cornerstone of the separation process.

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the typical workflow for the chiral resolution of a 4-aryloxan-4-amine via diastereomeric salt crystallization.

Diastereomeric_Salt_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic_Amine Racemic (R/S) 4-Aryloxan-4-amine Salt_Formation Reaction in Suitable Solvent Racemic_Amine->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (R)-Tartaric Acid) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts [(R)-Amine:(R)-Acid] [(S)-Amine:(R)-Acid] Salt_Formation->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in Mother Liquor) Fractional_Crystallization->More_Soluble_Salt Base_Treatment_1 Base Treatment Less_Soluble_Salt->Base_Treatment_1 Base_Treatment_2 Base Treatment More_Soluble_Salt->Base_Treatment_2 Pure_Enantiomer_1 Pure (R)-Enantiomer Base_Treatment_1->Pure_Enantiomer_1 Pure_Enantiomer_2 Pure (S)-Enantiomer Base_Treatment_2->Pure_Enantiomer_2

Caption: Workflow of Diastereomeric Salt Resolution.

Key Experimental Considerations and Protocol

Selection of Resolving Agent: The choice of the chiral resolving agent is critical for a successful resolution. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, camphorsulfonic acid, and their derivatives.[6] A screening of several resolving agents is often necessary to identify the one that provides the best discrimination in terms of salt solubility.

Solvent Selection: The solvent system plays a crucial role in modulating the solubility of the diastereomeric salts. A solvent or solvent mixture should be chosen where the difference in solubility between the two diastereomers is maximized.

Protocol: Screening for Diastereomeric Salt Resolution of a 4-Aryloxan-4-amine

  • Preparation of Racemic Amine Solution: Dissolve a known amount of the racemic 4-aryloxan-4-amine in a test solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water).

  • Addition of Resolving Agent: In separate vials, add a stoichiometric equivalent of different chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid) to the amine solution.

  • Inducing Crystallization: Allow the solutions to stand at room temperature or cool to induce crystallization. If no crystals form, try techniques such as scratching the inside of the vial or adding an anti-solvent.

  • Isolation and Analysis: Isolate the precipitated crystals by filtration. Liberate the free amine by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.

  • Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the recovered amine using a suitable chiral analytical technique (e.g., chiral HPLC or SFC).

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeComments
(+)-Tartaric AcidAcidicReadily available and cost-effective.
(-)-Dibenzoyl-L-tartaric acidAcidicOften provides better resolution for bulky amines.
(1R)-(-)-Camphor-10-sulfonic acidAcidicStrong acid, useful for weakly basic amines.
(S)-(+)-Mandelic AcidAcidicAnother common and effective resolving agent.

Enantioselective Chromatography: A Powerful Analytical and Preparative Tool

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition on a Stationary Phase

Chiral stationary phases are designed with a chiral selector that can form transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[8]

Method Development for Chiral HPLC/SFC Separation of 4-Aryloxan-4-amines

The successful separation of 4-aryloxan-4-amine enantiomers by chiral chromatography is highly dependent on the selection of the appropriate CSP and mobile phase. While direct literature on the chiral separation of this specific scaffold is limited, studies on structurally similar compounds, such as 4-aminoflavanes, provide valuable insights.[8]

Protocol: Chiral HPLC Method Development for 4-Aryloxan-4-amines

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® IA, IB, IC) with a standard mobile phase, such as a mixture of hexane and a polar organic modifier like isopropanol or ethanol.

  • Mobile Phase Optimization: Once a column showing initial separation is identified, optimize the mobile phase composition. Vary the ratio of the non-polar and polar components and evaluate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol).

  • Additive Effects: For basic compounds like amines, the addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution. For normal phase chromatography, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are commonly used.

  • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further optimize the separation in terms of resolution and analysis time.

Table 2: Starting Conditions for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Polysaccharide-based (e.g., Chiralpak IA)Polysaccharide-based (e.g., Chiralpak IC)
Mobile Phase Hexane/Ethanol (90/10, v/v)Acetonitrile/Methanol (90/10, v/v)
Additive 0.1% Diethylamine0.1% Diethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for obtaining enantiomerically enriched compounds.[9] This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.

The Principle of Kinetic Resolution

In the context of resolving a racemic 4-aryloxan-4-amine, a lipase can be used to catalyze the acylation of one enantiomer, for example, the (R)-enantiomer, with an acyl donor. This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be separated by conventional methods such as chromatography or extraction.

Dynamic Kinetic Resolution (DKR)

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[10] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Experimental Workflow for Enzymatic Resolution

The following diagram outlines the process of enzymatic kinetic resolution of a 4-aryloxan-4-amine.

Enzymatic_Kinetic_Resolution cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Product Isolation Racemic_Amine Racemic (R/S) 4-Aryloxan-4-amine Reaction_Mixture Reaction in Organic Solvent Racemic_Amine->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Mixture Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction_Mixture Separation Chromatography or Extraction Reaction_Mixture->Separation Unreacted_Enantiomer Unreacted (S)-Enantiomer Separation->Unreacted_Enantiomer Acylated_Enantiomer Acylated (R)-Enantiomer Separation->Acylated_Enantiomer Hydrolysis Hydrolysis Acylated_Enantiomer->Hydrolysis Pure_Enantiomer Pure (R)-Enantiomer Hydrolysis->Pure_Enantiomer

Caption: Workflow of Enzymatic Kinetic Resolution.

Practical Considerations for EKR of 4-Aryloxan-4-amines

Enzyme Selection: A variety of commercially available lipases, such as Candida antarctica lipase B (CALB), are effective for the kinetic resolution of amines.[10] Screening different lipases is recommended to find the one with the highest activity and enantioselectivity for the specific 4-aryloxan-4-amine substrate.

Acyl Donor and Solvent: The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. Common acyl donors include simple esters like ethyl acetate. The reaction is typically carried out in a non-polar organic solvent.

Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of the racemic 4-aryloxan-4-amine in an organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate) and the selected lipase (often immobilized for easy recovery).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining starting material and the formed product by chiral HPLC.

  • Work-up and Separation: Once the desired conversion (typically around 50% for optimal ee of both components) is reached, stop the reaction by filtering off the enzyme. The unreacted amine and the acylated product can then be separated by column chromatography or extraction.

  • Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other pure enantiomer.

Conclusion and Future Perspectives

The chiral resolution of 4-aryloxan-4-amines is a critical step in the development of new therapeutics based on this important scaffold. This guide has provided a comprehensive overview of the three primary resolution techniques: diastereomeric salt crystallization, enantioselective chromatography, and enzymatic kinetic resolution. The choice of the most appropriate method will depend on factors such as the scale of the separation, the available resources, and the specific properties of the 4-aryloxan-4-amine derivative.

While diastereomeric salt crystallization is a time-tested and scalable method, it often requires extensive screening of resolving agents and solvents. Enantioselective chromatography offers a powerful and often more rapid solution for both analytical and preparative purposes, with the continuous development of new chiral stationary phases expanding its applicability. Enzymatic kinetic resolution, particularly when coupled with dynamic processes, provides a highly selective and environmentally friendly approach to obtaining enantiomerically pure amines.

Future advancements in this field will likely focus on the development of more efficient and predictable resolution methods. The use of computational tools to predict the outcome of diastereomeric salt crystallization and the design of novel, highly selective chiral stationary phases and biocatalysts will undoubtedly streamline the process of obtaining enantiomerically pure 4-aryloxan-4-amines, accelerating the discovery of new and improved medicines.

References

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved January 20, 2026, from [Link]

  • Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. (2017). NIH. Retrieved January 20, 2026, from [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved January 20, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 20, 2026, from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. Retrieved January 20, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pre-column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). (2015). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. (2017). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • 4-Aminotetrahydropyran | C5H11NO | CID 419223. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. (2003). AIChE. Retrieved January 20, 2026, from [Link]

  • Chiral Drugs: An Overview. (2006). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

A Strategic Synthesis of 4-(4-Bromophenyl)oxan-4-amine from 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-stage synthetic strategy for the preparation of 4-(4-bromophenyl)oxan-4-amine, a molecule of interest in medicinal chemistry, starting from the readily available 4-oxocyclohexanecarboxylic acid. The proposed pathway is designed for researchers and drug development professionals, emphasizing chemical logic, mechanistic understanding, and practical execution. The core challenges of this synthesis lie in the stereocontrolled installation of two vicinal quaternary centers on a cyclohexane ring and the subsequent transformation of the carbocyclic core into the target oxane (tetrahydropyran) ring system. This guide presents a rational, albeit challenging, sequence of reactions, including Grignard addition, a Ritter reaction for amination, and a novel, albeit theoretical, ring-conversion strategy, providing a robust framework for laboratory investigation.

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Oxanes, particularly those with aryl and amino substitutions, represent a class of compounds with significant potential for biological activity. The target molecule, 4-(4-bromophenyl)oxan-4-amine, features a tetrahydropyran ring with a geminal amino and bromophenyl substitution at the C4 position. The development of a scalable and efficient synthesis for such molecules is crucial for enabling further investigation into their therapeutic potential.

A direct, documented synthesis of 4-(4-bromophenyl)oxan-4-amine from 4-oxocyclohexanecarboxylic acid is not readily found in the existing literature. Therefore, this guide proposes a logical and scientifically grounded multi-stage synthetic pathway. The strategy is designed to first construct a densely functionalized cyclohexane intermediate containing all the necessary atoms of the final product, followed by a challenging but plausible ring transformation to yield the desired oxane structure. Each proposed step is based on well-established chemical transformations, and the rationale behind the strategic choices is discussed in detail.

Overall Synthetic Strategy

The proposed synthesis is divided into three primary stages, each designed to achieve a major structural transformation. The overall workflow is depicted below.

G cluster_0 Stage I: Cyclohexane Functionalization cluster_1 Stage II: Preparation of Diol Precursor cluster_2 Stage III: Oxane Ring Formation A 4-Oxocyclohexanecarboxylic Acid B Methyl 4-Oxocyclohexanecarboxylate A->B Esterification C Methyl 4-(4-bromophenyl)-4-hydroxycyclohexanecarboxylate B->C Grignard Reaction D 4-Amino-4-(4-bromophenyl)cyclohexanecarboxylic Acid C->D Ritter Reaction & Hydrolysis E Boc-Protected Amino Acid D->E Amine Protection F [4-(Boc-amino)-4-(4-bromophenyl)cyclohexyl]methanol E->F Acid Reduction G Acyclic Keto-Aldehyde F->G Oxidative Cleavage H Acyclic 1,5-Diol G->H Selective Reductions I Protected Target Molecule H->I Intramolecular Cyclization J 4-(4-Bromophenyl)oxan-4-amine I->J Deprotection G cluster_0 Key Transformations in Stage II & III Cyclohexane Substituted Cyclohexane Ring Linear Acyclic 1,5-Diol Precursor Cyclohexane->Linear Ring Opening (Oxidative Cleavage) Oxane Target Oxane Ring Linear->Oxane Ring Closing (Intramolecular Etherification)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Bromophenyl)oxan-4-amine is a synthetic organic compound featuring a substituted tetrahydropyran ring, a structure of significant interest in medicinal chemistry and drug development. The oxane (tetrahydropyran) moiety is a prevalent scaffold in numerous bioactive molecules and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties. The incorporation of a 4-bromophenyl group introduces a site for further chemical modification and can influence the compound's biological activity and pharmacokinetic profile.

Accurate and comprehensive structural elucidation is a cornerstone of chemical research and development. For novel compounds like 4-(4-Bromophenyl)oxan-4-amine, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental requirement to ensure identity, purity, and structural integrity. This guide provides a detailed exploration of the expected spectroscopic characteristics of 4-(4-Bromophenyl)oxan-4-amine, drawing upon established principles and data from analogous structures to offer a predictive but expert analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules.

It is important to note that while extensive experimental data on the specific title compound is not widely available in peer-reviewed literature, this guide will provide a robust predictive analysis based on the well-characterized spectroscopic behaviors of its core structural fragments: 4-aminotetrahydropyran and 4-bromoaniline.

Molecular Structure and Analytical Workflow

The structural framework of 4-(4-Bromophenyl)oxan-4-amine is the foundation of its spectroscopic signature. Understanding the arrangement of atoms and functional groups is paramount to interpreting the data from various analytical techniques.

Figure 1: Molecular Structure of 4-(4-Bromophenyl)oxan-4-amine.

A typical analytical workflow for the characterization of this compound would involve a sequential and complementary application of spectroscopic methods.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of 4-(4-Bromophenyl)oxan-4-amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Figure 2: A Standard Analytical Workflow for Compound Characterization.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(4-Bromophenyl)oxan-4-amine would exhibit distinct signals for the aromatic protons and the protons of the oxane ring.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Aromatic (ortho to Br)~7.20 - 7.40Doublet2HDeshielded by the electronegative bromine atom.[1]
Aromatic (ortho to N)~6.50 - 6.70Doublet2HShielded by the electron-donating amine group.[1]
Oxane (axial, adjacent to O)~3.90 - 4.10Multiplet2HDeshielded by the adjacent oxygen atom.[2][3]
Oxane (equatorial, adjacent to O)~3.40 - 3.60Multiplet2HDeshielded by the adjacent oxygen atom, but typically upfield from axial protons.[2][3]
Oxane (adjacent to C-N)~1.70 - 1.90Multiplet4HAliphatic protons on the oxane ring.
Amine (-NH)~3.50 - 4.50Broad Singlet1HChemical shift can vary depending on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Bromophenyl)oxan-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic (C-Br)~110 - 115Carbon directly attached to bromine is shielded.[4][5]
Aromatic (C-N)~145 - 150Carbon attached to the amine nitrogen is deshielded.[4][5]
Aromatic (CH, ortho to Br)~130 - 135Aromatic CH carbons.[4][5]
Aromatic (CH, ortho to N)~115 - 120Shielded by the electron-donating amine group.[4][5]
Oxane (C-N)~50 - 55Quaternary carbon attached to nitrogen and part of the aliphatic ring.
Oxane (C-O)~65 - 70Carbons adjacent to the oxygen atom in the oxane ring.
Oxane (C adjacent to C-N)~30 - 35Aliphatic carbons in the oxane ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer with a broadband probe.

    • Lock and shim the instrument as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a wider spectral width (typically 0-220 ppm).

    • A larger number of scans is required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the deuterated solvent signal.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern. For 4-(4-Bromophenyl)oxan-4-amine, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z = 255 and 257, corresponding to [C₁₁H₁₄⁷⁹BrNO]⁺ and [C₁₁H₁₄⁸¹BrNO]⁺, respectively.

  • Major Fragmentation Pathways: The fragmentation will likely be initiated by the loss of radicals or neutral molecules from the molecular ion.

cluster_legend Fragmentation Pathway M [M]⁺˙ m/z 255/257 I1 [M - C₄H₈O]⁺˙ m/z 183/185 M->I1 I2 [M - Br]⁺ m/z 176 M->I2 I3 [C₆H₄Br]⁺ m/z 155/157 M->I3 F1 Loss of C₄H₈O (tetrahydropyran ring fragmentation) F2 Loss of Br˙ F3 Loss of C₅H₁₀N (amino-oxane moiety)

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Ionization:

    • ESI: Suitable for polar molecules. The sample is dissolved in a polar solvent (e.g., methanol, acetonitrile) and sprayed into the mass spectrometer, where it is ionized.

    • EI: A more energetic method that often leads to extensive fragmentation. The sample is vaporized and bombarded with a high-energy electron beam.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted Infrared Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeRationale
N-H (Amine)3300 - 3500StretchingCharacteristic for primary amines, may appear as a doublet.[6]
C-H (Aromatic)3000 - 3100StretchingIndicates the presence of the phenyl ring.
C-H (Aliphatic)2850 - 3000StretchingFrom the CH₂ groups of the oxane ring.
C-N1250 - 1350StretchingCarbon-nitrogen bond stretch.
C-O (Ether)1050 - 1150StretchingCharacteristic for the C-O-C linkage in the oxane ring.
C-Br500 - 600StretchingCarbon-bromine bond vibration.[6]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the pure ATR crystal).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-(4-Bromophenyl)oxan-4-amine requires the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the molecular formula and fragmentation, while IR spectroscopy definitively identifies the key functional groups.

While this guide presents a predictive analysis based on well-understood spectroscopic principles and data from analogous structures, it provides a robust framework for any researcher, scientist, or drug development professional working with this or structurally related compounds. The presented protocols and predicted data serve as a reliable starting point for the empirical characterization and structural verification of 4-(4-Bromophenyl)oxan-4-amine, ensuring the scientific integrity of subsequent research and development activities.

References

  • SpectraBase. 4-Bromoaniline - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. 4-Bromoaniline. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • Chegg. The following IR spectra is of .4-bromoanilinr. [Link]

  • Chegg. Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]

  • RSC Publishing. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • SpectraBase. 4-Bromoaniline. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

1H NMR and 13C NMR data for 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromophenyl)oxan-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(4-Bromophenyl)oxan-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by established methodologies. The structure and assignments presented herein are based on predictive models and analysis of analogous chemical structures, offering a robust framework for the characterization of this and related compounds.

Introduction to 4-(4-Bromophenyl)oxan-4-amine and the Role of NMR

4-(4-Bromophenyl)oxan-4-amine is a substituted tetrahydropyran derivative. The oxane ring is a common motif in many biologically active molecules and natural products, making the structural elucidation of its derivatives crucial for fields such as medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and stereochemistry of a molecule. This guide will provide a detailed, predictive analysis of the NMR data for the title compound, explaining the rationale behind the spectral assignments.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra, we must first analyze the molecule's structure and symmetry. 4-(4-Bromophenyl)oxan-4-amine possesses a plane of symmetry that bisects the oxane ring and the bromophenyl group. However, the free rotation around the C4-C(Ar) bond and the potential for chair conformations of the oxane ring complicate this simple picture. For the purpose of this analysis, we will consider a time-averaged structure on the NMR timescale.

The key structural features are:

  • A p-substituted benzene ring , which will give rise to a characteristic AA'BB' system (appearing as two doublets) in the ¹H NMR spectrum.

  • An oxane (tetrahydropyran) ring containing four methylene (CH₂) groups and one oxygen atom.

  • A quaternary carbon (C4) attached to an amino group (-NH₂), the bromophenyl group, and two methylene groups of the oxane ring.

Due to the substitution at the C4 position, the methylene protons at C2/C6 and C3/C5 are chemically equivalent in pairs but diastereotopic within each CH₂ group. This means that the two protons on C2 are not equivalent to each other, and the same applies to the protons on C3, C5, and C6.

Caption: Labeled structure of 4-(4-Bromophenyl)oxan-4-amine.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the oxane ring protons, and the amine protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.[1][2]

  • Aromatic Protons (H2'/H6' and H3'/H5'):

    • Predicted Chemical Shift (δ): ~7.45 ppm (H3'/H5') and ~7.30 ppm (H2'/H6').

    • Rationale: The protons H3'/H5' are ortho to the electron-withdrawing bromine atom, which deshields them, causing a downfield shift. The protons H2'/H6' are meta to the bromine. They form a classic AA'BB' system, which often appears as two distinct doublets.

    • Multiplicity: Doublet (d) for each.

    • Coupling Constant (J): A typical ortho-coupling constant of ~8.5 Hz is expected.

    • Integration: 2H for each doublet.

  • Oxane Ring Protons (H2/H6 and H3/H5):

    • Predicted Chemical Shift (δ): The protons on carbons adjacent to the oxygen (C2/C6) will be the most downfield of the aliphatic signals, likely in the range of 3.6-3.9 ppm.[3] The protons on C3/C5 will be further upfield, predicted around 1.8-2.2 ppm.

    • Rationale: The electronegative oxygen atom strongly deshields the adjacent C2/C6 protons. The C3/C5 protons are further away and experience less of this effect. Within each methylene group, axial and equatorial protons will have slightly different chemical shifts due to the magnetic anisotropy of the C-C and C-O bonds. This can lead to complex, overlapping multiplets.

    • Multiplicity: Complex multiplets (m). The diastereotopic nature of these protons and their coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling) will result in overlapping signals that may be difficult to resolve without 2D NMR techniques.

    • Integration: 4H for the C2/C6 proton signals and 4H for the C3/C5 proton signals.

  • Amine Protons (-NH₂):

    • Predicted Chemical Shift (δ): ~1.5-2.5 ppm.

    • Rationale: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

    • Multiplicity: Singlet (s), broad.

    • Integration: 2H.

Predicted ¹³C NMR and DEPT Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between C, CH, CH₂, and CH₃ carbons.

  • Aromatic Carbons:

    • C1' (ipso-C attached to C4): δ ~145-148 ppm. This quaternary carbon is deshielded by the attached electronegative nitrogen and the oxane ring.

    • C4' (ipso-C attached to Br): δ ~121-123 ppm. The bromine atom has a moderate deshielding effect.

    • C2'/C6' and C3'/C5': δ ~128-132 ppm. Two distinct signals are expected for these aromatic CH carbons.[4]

  • Oxane Ring Carbons:

    • C4 (Quaternary Carbon): δ ~55-60 ppm. This carbon is attached to nitrogen, which causes a significant downfield shift.

    • C2/C6 (Methylene Carbons): δ ~65-68 ppm. These carbons are adjacent to the highly electronegative oxygen atom and are thus the most deshielded of the aliphatic carbons.

    • C3/C5 (Methylene Carbons): δ ~35-40 ppm. These carbons are in a more typical aliphatic region.[5]

  • DEPT-135 Analysis:

    • Positive Signals: C2'/C6' and C3'/C5' (CH carbons).

    • Negative Signals: C2/C6 and C3/C5 (CH₂ carbons).

    • Absent Signals: C1', C4', and C4 (quaternary carbons).

Data Summary Table

The predicted NMR data is summarized below for clarity and quick reference.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) DEPT-135
H2'/H6'δ ~7.30 ppm (d, J ≈ 8.5 Hz, 2H)--
H3'/H5'δ ~7.45 ppm (d, J ≈ 8.5 Hz, 2H)--
H2/H6δ ~3.6-3.9 ppm (m, 4H)--
H3/H5δ ~1.8-2.2 ppm (m, 4H)--
NH₂δ ~1.5-2.5 ppm (s, broad, 2H)--
C1'-δ ~145-148 ppmAbsent
C2'/C6'-δ ~128-130 ppmPositive
C3'/C5'-δ ~131-133 ppmPositive
C4'-δ ~121-123 ppmAbsent
C2/C6-δ ~65-68 ppmNegative
C3/C5-δ ~35-40 ppmNegative
C4-δ ~55-60 ppmAbsent

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of the title compound.

Objective: To obtain high-resolution ¹H, ¹³C, and DEPT NMR spectra for structural confirmation.

Materials:

  • 4-(4-Bromophenyl)oxan-4-amine (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

  • Pipette and vial

Instrumentation:

  • 500 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of 4-(4-Bromophenyl)oxan-4-amine into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving complex multiplets and obtaining sharp lines.

  • ¹H NMR Acquisition: a. Set the spectral width to cover a range of -1 to 10 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds. d. Acquire the Free Induction Decay (FID). e. Process the FID with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum by setting the TMS peak to 0.00 ppm. g. Integrate all signals.

  • ¹³C{¹H} and DEPT Acquisition: a. Switch the probe to the ¹³C channel. b. Use a standard ¹³C acquisition pulse program with proton decoupling. c. Set the spectral width to cover 0-200 ppm. d. Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans), as ¹³C has a low natural abundance. e. Run DEPT-135 and DEPT-90 experiments using standard instrument parameters to differentiate carbon types. f. Process the data similarly to the ¹H spectrum, referencing the residual CDCl₃ signal to 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H1 Acquire 1H Spectrum shim->acquire_H1 acquire_C13 Acquire 13C & DEPT Spectra acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra (TMS/Solvent) phase->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 4-(4-Bromophenyl)oxan-4-amine. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous structures. The characteristic AA'BB' system in the aromatic region, coupled with the distinct signals for the oxane ring protons and carbons, provides a unique spectral fingerprint for this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality data for verification. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

References

  • SpectraBase. (n.d.). 4-Methyltetrahydropyran. Wiley-VCH. Retrieved from [Link]

  • Castro, A., et al. (1985). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts. [Table]. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts (ppm) of O-AN before and after complexation. [Table]. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Figure]. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1).... [Figure]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". Retrieved from [Link]

  • National Institutes of Health. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Determination of 4-(4-Bromophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nexus of Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the cornerstone of rational drug design. This atomic blueprint governs a molecule's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, in-depth technical workflow for the elucidation of the crystal structure of a novel compound, 4-(4-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1380300-48-0)[1].

This molecule merges two key structural motifs of significant pharmaceutical interest. The tetrahydropyran (THP) ring, a saturated six-membered ether, is a prevalent scaffold in numerous approved drugs.[2] Its conformational rigidity and ability to act as a hydrogen bond acceptor can enhance binding affinity and improve pharmacokinetic profiles.[2][3] The 4-bromophenyl group serves not only as a bulky substituent influencing molecular packing but also as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. The hydrochloride salt form is common for amine-containing drugs, often improving solubility and stability.[4]

As no public crystal structure data for this specific compound exists, this guide is structured to lead a researcher through the entire process of structure determination. We will navigate from the foundational steps of material synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, data analysis, and final structure validation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower robust and reliable structural analysis.

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the synthesis of the core 4-(4-Bromophenyl)tetrahydropyran-4-ol, followed by conversion to the amine.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Salt Formation Tetrahydropyran-4-one Tetrahydropyran-4-one Intermediate_alcohol 4-(4-Bromophenyl) tetrahydropyran-4-ol Tetrahydropyran-4-one->Intermediate_alcohol  + 4-Bromophenyl- magnesium bromide  (in THF) 4-Bromophenylmagnesium_bromide 4-Bromophenylmagnesium_bromide Amine_product 4-(4-Bromophenyl) oxan-4-amine Intermediate_alcohol->Amine_product 1. CH3CN, H2SO4 2. H2O, heat Final_product 4-(4-Bromophenyl)oxan-4-amine hydrochloride Amine_product->Final_product HCl in Ether

Caption: Proposed synthetic workflow for 4-(4-Bromophenyl)oxan-4-amine hydrochloride.

Confirmatory Analysis

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Expected Observations Purpose
¹H NMR Aromatic protons of the bromophenyl group (typically two doublets), aliphatic protons of the oxane ring, and a broad signal for the amine protons which may shift or disappear upon D₂O exchange.[5][6]Confirms the proton framework of the molecule.
¹³C NMR Signals for the quaternary carbon attached to the phenyl ring and nitrogen, distinct signals for the carbons of the oxane ring, and four signals for the aromatic carbons of the bromophenyl group.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base, exhibiting a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of bromine.Confirms the molecular weight and elemental composition (specifically the presence of bromine).
FTIR Spectroscopy N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, C-O-C stretching for the ether linkage, and aromatic C=C stretching.Confirms the presence of key functional groups.

Part 2: The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[7] It is an empirical science requiring patience and the exploration of various conditions. For an amine hydrochloride salt, several strategies can be employed.

Crystallization Methodologies

Slow Evaporation: This is the most common technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

Protocol: Slow Evaporation

  • Solvent Screening: Dissolve small amounts of 4-(4-Bromophenyl)oxan-4-amine hydrochloride in a range of solvents (e.g., methanol, ethanol, acetonitrile, water) to find one in which it is sparingly soluble.

  • Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow solvent evaporation.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Vapor Diffusion (Hanging or Sitting Drop): This method involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a denser solvent in which it is less soluble. Crystals may form at the interface over time.

Causality in Experimental Choices
  • Solvent Choice: The polarity of the solvent is critical. For hydrochloride salts, polar protic solvents like alcohols or water are often good starting points.[4] The goal is to find a solvent system where the compound's solubility is moderate—not too high, not too low.

  • Temperature: Temperature affects solubility. Cooling a saturated solution can induce crystallization. Some compounds, however, yield better crystals at constant ambient temperature.

  • Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality diffraction. Purity of >98% is highly recommended.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[8][9] It relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice.[9]

XRD_Workflow start_end start_end process process data data A Select & Mount Single Crystal B Center Crystal in X-ray Beam A->B C Data Collection (Diffractometer) B->C D Raw Diffraction Images C->D E Data Integration & Scaling D->E F Reflection Data (hkl file) E->F G Structure Solution (e.g., SHELXT) F->G H Initial Structural Model G->H I Structure Refinement (e.g., SHELXL) H->I I->H Iterative Refinement J Final Structure Model (CIF File) I->J

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data Acquisition Protocol
  • Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks).[10] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Instrument Setup: The mounted crystal is placed on the diffractometer. A low-temperature nitrogen stream (e.g., 100 K or 173 K) is typically used to minimize thermal motion of the atoms and protect the crystal from radiation damage.[10]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots.[10] Software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset.[11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.[11][12]

Structure Solution and Refinement

This phase is entirely computational, using specialized software suites like SHELX or Olex2.[13][14][15][16]

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection, which are then scaled and corrected for experimental factors. This results in a reflection file (e.g., an .hkl file).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Ab initio or direct methods (as implemented in programs like SHELXT) are used to estimate these initial phases, generating an initial electron density map.[16]

  • Model Building: From the initial electron density map, atoms are identified and a preliminary molecular model is built.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[13] This least-squares refinement continues until the model converges, indicated by a stable R-factor (a measure of agreement).

Part 4: Interpreting the Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[17][18][19][20] This standardized text file contains all the essential information about the crystal structure and the experiment.

Key Crystallographic Parameters

The following table summarizes the critical data that would be expected in the CIF for 4-(4-Bromophenyl)oxan-4-amine hydrochloride.

Parameter Description Significance
Crystal System The symmetry class of the unit cell (e.g., Monoclinic, Orthorhombic).Defines the fundamental symmetry of the crystal packing.
Space Group The specific set of symmetry operations for the crystal (e.g., P2₁/c).Provides a complete description of the symmetry within the unit cell.
Unit Cell Dimensions a, b, c (lengths) and α, β, γ (angles).Defines the size and shape of the repeating unit.
Z The number of molecules in the unit cell.Relates the unit cell volume to the molecular volume.
R1 / wR2 Residual factors indicating the agreement between the model and data.Key indicators of the quality of the final refined structure. Lower values are better.
Goodness-of-fit (GooF) A statistical measure of the refinement quality.A value close to 1.0 indicates a good refinement.
Atomic Coordinates The fractional x, y, z coordinates for each non-hydrogen atom.Defines the precise position of each atom in the unit cell.
Bond Lengths & Angles Calculated geometric parameters from the atomic coordinates.Provides detailed information on the molecular geometry.
Structural Insights and Implications

A detailed analysis of the crystal structure would reveal:

  • Molecular Conformation: The precise conformation of the tetrahydropyran ring (e.g., chair, boat) and the torsion angles defining the orientation of the bromophenyl group.

  • Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For this hydrochloride salt, strong charge-assisted hydrogen bonds between the ammonium group (N⁺-H) and the chloride anion (Cl⁻) are expected to be dominant.[21] Weaker interactions, such as C-H···O hydrogen bonds, halogen bonds involving the bromine atom, and π-stacking of the phenyl rings, would also be critical in defining the supramolecular architecture.

  • Absolute Configuration: If the compound is chiral and crystallizes in a chiral space group, the absolute configuration can be determined, which is a critical piece of information for pharmaceutical development.

Conclusion

Determining the crystal structure of a novel pharmaceutical compound like 4-(4-Bromophenyl)oxan-4-amine hydrochloride is a meticulous but invaluable process. It provides the ultimate confirmation of molecular identity and offers unparalleled insight into the structural features that will govern its behavior as a drug candidate. This guide has outlined a systematic and scientifically grounded workflow, from synthesis to final data interpretation. The resulting CIF file is more than a dataset; it is a foundational piece of knowledge that enables structure-activity relationship (SAR) studies, aids in formulation development, and supports intellectual property claims, thereby accelerating the journey from a promising molecule to a potential medicine.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. CCDC. Retrieved from [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Retrieved from [Link]

  • OlexSys. (n.d.). Olex2. OlexSys. Retrieved from [Link]

  • Watkin, D. J., & Prout, C. K. (n.d.). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford Academic. Retrieved from [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685.
  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Retrieved from [Link]

  • Chemistry World. (2013). OLEX2 v1.2.1 | Review. Chemistry World. Retrieved from [Link]

  • IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Retrieved from [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology, 335, 133–155.
  • ESRF. (n.d.). X-ray Diffraction Data Collection. ESRF. Retrieved from [Link]

  • U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof. Google Patents.
  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(3), 331–351.
  • European Patent No. EP 2436381 A1. (2012). Method for salt preparation. Google Patents.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 893-902.
  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • Chinese Patent No. CN103387515A. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.
  • Singh, K., & Singh, H. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-7.
  • Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • Contreras-Celedón, C. A., et al. (2017). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 13, 1245–1252.
  • Pearson. (n.d.). The proton and 13C NMR spectra of a compound of formula C4H11N ar.... Pearson. Retrieved from [Link]

Sources

Introduction: The Strategic Role of the 4-Phenyloxan-4-amine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 4-Phenyloxan-4-amines

The quest for novel therapeutic agents is a complex journey, deeply rooted in the principles of medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can confer advantageous properties to drug candidates. The substituted 4-phenyloxan-4-amine framework represents such a scaffold of significant interest. This structural motif combines a saturated six-membered oxane ring, a quaternary carbon center bearing a phenyl group, and an amine functionality. This combination is not arbitrary; it is a deliberate design element aimed at modulating the critical physicochemical properties that govern a molecule's journey through the body and its interaction with biological targets.

Amines are ubiquitous in medicine, forming the functional core of countless drugs, from local anesthetics to antidepressants and anticancer agents.[1] The basicity of the amine group, its ability to form hydrogen bonds, and its potential for ionic interactions are fundamental to molecular recognition and pharmacological activity. The oxane ring, a tetrahydropyran derivative, serves as a metabolically stable, non-planar bioisostere for more common carbocyclic rings, often improving aqueous solubility and reducing non-specific protein binding. The strategic placement of a phenyl group at the C4 position, alongside the amine, creates a rigid anchor that can be substituted to fine-tune electronic and steric properties, directly influencing target affinity and selectivity.

Understanding the physicochemical properties of this scaffold is therefore paramount for any drug development program. Properties such as the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are not mere data points; they are the determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] A molecule with poor solubility may never reach a therapeutic concentration in the blood, while one with excessively high lipophilicity might become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.[2][3][4]

This guide provides a comprehensive overview of the core physicochemical properties of substituted 4-phenyloxan-4-amines. As a senior application scientist, the focus is not just on the "what" but the "why"—explaining the causality behind experimental choices and providing field-proven protocols for their determination. We will delve into the structural characterization of these molecules and then provide detailed, self-validating experimental workflows for measuring pKa, lipophilicity, and solubility, equipping researchers with the knowledge to optimize this promising scaffold for therapeutic success.

Synthesis and Structural Elucidation

The journey to understanding physicochemical properties begins with the unambiguous synthesis and structural confirmation of the target molecule. The rigidity of the oxane ring and the presence of a stereocenter at C4 necessitate robust analytical techniques to ensure chemical and stereochemical purity.

General Synthesis Strategies

While numerous methods exist for the synthesis of substituted amines and heterocyclic systems, a common approach to the 4-phenyloxan-4-amine core involves the construction of the oxane ring followed by the introduction of the key functional groups. A plausible, multi-step synthesis could involve reactions analogous to those used for other complex amines and heterocycles.[5][6][7][8] The specific choice of reagents and reaction conditions would depend on the desired substituents on the phenyl ring and the amine.

Structural Characterization: A Dual Approach

Confirming the identity and three-dimensional structure of the synthesized compounds is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure and X-ray crystallography for solid-state confirmation provides the highest level of confidence.

NMR provides detailed information about the molecular structure, connectivity, and dynamic processes in solution. For a substituted 4-phenyloxan-4-amine, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Structural Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Signals: Look for characteristic signals for the aromatic protons on the phenyl ring, the diastereotopic methylene protons of the oxane ring, and the protons of the amine substituent (e.g., an N-methyl singlet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Identify the quaternary carbon at C4, the carbons of the oxane ring (typically two -CH₂-O- and one -CH₂-C-), and the distinct carbons of the substituted phenyl ring.[9]

  • 2D NMR (if necessary): For complex structures or to resolve ambiguities, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to link protons to their directly attached or long-range coupled carbons).

  • Data Analysis: Integrate peaks, determine chemical shifts (ppm), and analyze coupling constants (J-values) to confirm the covalent structure and stereochemical relationships.

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[10] It is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[11][12]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate).

    • Slowly add a less-polar anti-solvent (e.g., cyclohexane, hexane) until the solution becomes slightly turbid.[9]

    • Allow the solvent to evaporate slowly and undisturbed over several days. High-quality, single crystals are required for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.

  • Structure Validation: Analyze the final structure for geometric reasonability and check for consistency using validation software. The final output provides an unambiguous depiction of the molecular conformation and packing in the crystal lattice.[12]

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental determination of the three most critical physicochemical properties for drug development: pKa, lipophilicity, and solubility.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For an amine, this value dictates its charge state at physiological pH (~7.4). A protonated (cationic) amine is generally more water-soluble but less able to cross lipid cell membranes, whereas a neutral amine is more lipophilic and can permeate membranes via passive diffusion.[3] Therefore, pKa is a critical determinant of ADME properties.[3]

Methodology: UV-Vis Spectrophotometric Titration

This method is ideal for compounds containing a chromophore (like the phenyl group) whose UV-Vis absorbance spectrum changes upon ionization. By measuring the absorbance at a fixed wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be determined.[13]

Experimental Protocol: pKa Determination by UV-Vis

  • Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer solution.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the 4-phenyloxan-4-amine derivative in a suitable solvent (e.g., methanol or DMSO).

  • Wavelength Selection:

    • Record the full UV-Vis spectrum of the compound in a highly acidic buffer (e.g., pH 2, where the amine is fully protonated) and a highly basic buffer (e.g., pH 12, where the amine is fully neutral).

    • Identify an analytical wavelength where the difference in absorbance between the protonated and neutral species is maximal.

  • Titration and Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette containing the buffer to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM).

    • Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The inflection point of this curve corresponds to the pKa of the amine.[13]

Diagram: Relationship between pH, pKa, and Ionization

pKa_Concept cluster_pH_Scale pH Scale cluster_Species Dominant Molecular Species Low_pH Low pH (e.g., Stomach, pH < pKa) Protonated R-NH₂⁺ (Cationic, Water-Soluble) Low_pH->Protonated Predominantly Ionized Physiological_pH pH ≈ pKa Physiological_pH->Protonated Neutral R-NH (Neutral, Lipid-Soluble) Physiological_pH->Neutral Equilibrium Mixture High_pH High pH (e.g., Intestine, pH > pKa) High_pH->Neutral Predominantly Neutral

Caption: Ionization state of an amine at different pH values relative to its pKa.

Lipophilicity (LogP and LogD)

Lipophilicity, or "fat-loving" character, is a measure of how well a compound partitions between a lipid-like environment and an aqueous one.[14][15] It is a crucial predictor of membrane permeability, plasma protein binding, and overall bioavailability.[2][3]

  • LogP is the logarithm of the partition coefficient for the neutral form of the molecule.

  • LogD is the logarithm of the distribution coefficient at a specific pH (e.g., LogD₇.₄ at physiological pH), accounting for both neutral and ionized species. For an amine, LogD will be lower than LogP at pH values below its pKa.[2]

Methodology: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination.[14][15] It involves directly measuring the concentration of the compound in two immiscible phases (n-octanol and water) after they have reached equilibrium.

Experimental Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Compound Addition: Prepare a stock solution of the test compound in the n-octanol phase. Add a known volume of this solution to a known volume of the aqueous phase in a glass vial. The starting concentration should be chosen to be below the compound's solubility limit in both phases.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure thorough mixing. Afterward, allow the mixture to stand undisturbed (or centrifuge at low speed) until the two phases have completely separated.[14]

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP (or LogD) using the following formula:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

    • For optimal accuracy, the experiment should be performed in triplicate.[15]

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a fundamental property that affects drug absorption from the gastrointestinal tract and the feasibility of developing intravenous formulations.[4][16] Low solubility is a major hurdle in drug development.[4][17]

Methodology: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the "true" solubility of a compound at equilibrium and is the preferred measurement for lead optimization and formulation stages.[17][18] It involves creating a saturated solution by agitating an excess of the solid compound in an aqueous buffer.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of an aqueous buffer (typically a phosphate buffer at pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid material.

  • Quantification:

    • Take a precise aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a suitable solvent mixture.

    • Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared with known concentrations of the compound.[16][17]

  • Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

Data Summary and Interpretation

To effectively utilize physicochemical data in a drug discovery program, it is essential to present it in a clear, comparative format. For a series of substituted 4-phenyloxan-4-amines, where the substituent on the phenyl ring is varied, a summary table allows for the rapid assessment of structure-property relationships.

Table 1: Illustrative Physicochemical Data for a Hypothetical Series of Substituted 4-Phenyloxan-4-amines

Phenyl Substituent (R)pKaLogPThermodynamic Solubility (µg/mL at pH 7.4)
-H8.52.895
4-Cl8.23.520
4-OCH₃8.72.7110
4-CF₃7.93.98
4-OH8.62.1250

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • pKa: Electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the basicity of the amine, lowering the pKa. Electron-donating groups (e.g., -OCH₃) have a milder effect.

  • LogP: Lipophilicity generally increases with the addition of hydrophobic substituents (-Cl, -CF₃) and decreases with hydrophilic substituents (-OH).

  • Solubility: Aqueous solubility is inversely correlated with lipophilicity. The highly lipophilic -CF₃ analogue shows poor solubility, while the hydrophilic -OH analogue shows significantly improved solubility.

Diagram: Physicochemical Characterization Workflow

Workflow cluster_synthesis Compound Generation cluster_analysis Analysis & Characterization cluster_output Decision Making Synthesis Synthesis of 4-Phenyloxan-4-amine Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, X-ray) Purification->Structure pKa pKa Determination (UV-Vis Titration) Structure->pKa LogP LogP/LogD Measurement (Shake-Flask) Structure->LogP Solubility Solubility Assay (Thermodynamic) Structure->Solubility Data Data Analysis & Structure-Property Relationships pKa->Data LogP->Data Solubility->Data Selection Lead Candidate Selection Data->Selection

Caption: A streamlined workflow from synthesis to lead selection based on physicochemical data.

Conclusion

The substituted 4-phenyloxan-4-amine scaffold holds considerable promise for the development of new medicines. However, its potential can only be realized through a rigorous and systematic evaluation of its physicochemical properties. By employing the robust, validated protocols for structural characterization, pKa, lipophilicity, and solubility outlined in this guide, researchers can build a comprehensive understanding of their compounds. This knowledge enables the rational design of new analogues with optimized ADME profiles, mitigating risks of late-stage failure and ultimately accelerating the path from a promising molecule to a life-changing therapeutic.

References

  • Vertex AI Search. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery.
  • Enamine. Aqueous Solubility Assay.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
  • NIH. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • ACS Publications. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry.
  • Creative Bioarray. Aqueous Solubility Assays.
  • Creative Biolabs. Aqueous Solubility.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • NIH. Development of Methods for the Determination of pKa Values. PMC.
  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Benchchem. X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide.
  • NIH. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • PubMed. (2022). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate.
  • ResearchGate. (2022). (PDF) Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate.
  • Wuxi Weiheng Chemical Co., Ltd. How are amines used in medicine?.
  • ResearchGate. (2025). Synthesis of 3,4-Substituted Phenylmethylene-(2-carboxyphenyl)amines and Their Antitumor Activity.
  • PubMed. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates.
  • RSC Publishing. Powder crystallography of pharmaceutical materials by combined crystal structure prediction and solid-state 1H NMR spectroscopy.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. (2025). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety.
  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Retrosynthetic Analysis of 4-Aryl-4-Amino-Oxanes: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 4-aryl-4-amino-oxane (or 4-aryl-4-amino-tetrahydropyran) scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates. Its rigidified, three-dimensional architecture allows for precise spatial presentation of key pharmacophoric elements—the aryl ring and the amino group—making it a compelling target for drug design. However, the construction of this quaternary stereocenter within a heterocyclic framework presents significant synthetic challenges. This guide provides an in-depth exploration of the retrosynthetic analysis of this important molecular core, designed for researchers, scientists, and drug development professionals. We will dissect the target structure to reveal logical bond disconnections, evaluate the corresponding forward-synthesis strategies, and provide field-proven insights into the causality behind experimental choices.

The Strategic Importance and Core Challenge

The tetrahydropyran (THP) ring is a common motif in natural products.[1] The specific substitution pattern of a 4-aryl-4-amino-oxane, however, positions it as a synthetic construct of high value. The core challenge lies in the simultaneous control over the formation of the oxane ring and the installation of two distinct functional groups at a single, sterically congested quaternary carbon center (C4). A successful retrosynthetic plan must identify robust and stereocontrolled methods to forge these key bonds.

Primary Retrosynthetic Disconnections

Retrosynthetic analysis is a problem-solving technique where a target molecule is transformed into simpler precursor structures.[2][3] For the 4-aryl-4-amino-oxane core, we can identify three primary strategic bond disconnections that lead to distinct and viable synthetic approaches.

G TM Target Molecule 4-Aryl-4-Amino-Oxane A A TM->A  Retron:  α-Amino Ether B B TM->B  Retron:  Benzylic Amine C C TM->C  Retron:  Acyclic Ether IntA1 IntA1 A->IntA1 via Reductive Amination IntA2 IntA2 A->IntA2 via Ritter Reaction IntB IntB B->IntB via Friedel-Crafts IntC IntC C->IntC via Cyclization

Strategy A: C(4)-Nitrogen Bond Formation

Disconnecting the C(4)-N bond is often the most intuitive approach, as numerous methods exist for C-N bond formation.[4][5][6] This strategy hinges on the synthesis of a key intermediate: a 4-aryl-oxane substituted with a suitable electrophilic precursor at the C4 position.

Route via Reductive Amination

This route identifies a 4-aryl-oxan-4-one as the key intermediate. The forward synthesis involves the reaction of this ketone with an amine source under reducing conditions.

  • Causality & Expertise: This is a robust and widely used transformation. The primary challenge shifts from the C-N bond formation to the synthesis of the requisite tetrahydropyran-4-one. Multi-component reactions, such as a tandem Knoevenagel condensation/intramolecular Michael addition, offer an elegant and diastereoselective pathway to highly substituted oxan-4-ones from simple starting materials like β-ketoesters and aldehydes.[7][8][9] This approach allows for the construction of the substituted ring system under thermodynamic control, often yielding a single diastereomer.[1][7]

G Start β-Ketoester + 2x Aldehyde Ketone 4-Aryl-Oxan-4-one Start->Ketone Tandem Knoevenagel/ Intramolecular Michael Addn. Product Target Molecule Ketone->Product Reductive Amination (e.g., NaBH(OAc)3) Amine Amine (R-NH2) Amine->Product

Exemplary Protocol: Reductive Amination
  • Ketone Solubilization: Dissolve the 4-aryl-tetrahydropyran-4-one (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary amine (1.1-1.5 eq) to the solution.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at room temperature. The choice of this mild reducing agent is critical to avoid reduction of the ketone before imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Route via Ritter-Type Reaction

This powerful alternative involves the interception of a C4-carbocation intermediate with a nitrile, followed by hydrolysis. The key precursor is a 4-aryl-4-hydroxy-oxane , which can be readily unmasked to an oxocarbenium ion under acidic conditions.

  • Causality & Expertise: The Prins cyclization is a classic method for tetrahydropyran synthesis.[10] A highly convergent variant is the Prins-Ritter sequence , where the oxocarbenium ion generated during the cyclization is trapped by a nitrile.[11] This directly installs the required nitrogen functionality (as an amide, which can be hydrolyzed) at the C4 position. This approach is particularly attractive as it can construct the ring and set the C4-substituents in a single, highly diastereoselective step.[11]

Strategy B: C(4)-Aryl Bond Formation

This less common but potentially powerful strategy involves forming the C(4)-Aryl bond as a key step. The retrosynthetic disconnection leads to a 4-amino-oxane derivative that can act as an electrophile precursor.

Route via Prins-Friedel-Crafts Reaction

This route combines the ring-forming Prins cyclization with an electrophilic aromatic substitution (Friedel-Crafts) in a tandem or one-pot process.

  • Causality & Expertise: A three-component reaction between a homoallylic alcohol, an aldehyde, and an arene (acting as both solvent and nucleophile) can be mediated by a Lewis acid like boron trifluoride etherate to yield 4-aryltetrahydropyrans.[12] To adapt this for our target, one could envision a sequence where a 4-chloro or 4-hydroxy-4-amino-oxane derivative is subjected to Lewis acid-catalyzed arylation. A more convergent approach would involve a Prins cyclization where the intermediate carbocation is trapped by the arene nucleophile, with the amino group being introduced in a subsequent step. This strategy offers a direct path to the C-Aryl bond but may require careful optimization to control regioselectivity on the aromatic ring and manage competing side reactions.

Strategy C: Oxane Ring Formation as the Key Step

In this approach, the final key transformation is the closure of the tetrahydropyran ring from a suitably functionalized open-chain precursor. This strategy is advantageous when stereocenters can be set in the acyclic precursor using well-established asymmetric methodologies.

Route via Intramolecular oxa-Michael Addition

This disconnection breaks a C-O bond and a C-C bond within the ring, leading to an acyclic ω-unsaturated alcohol .

  • Causality & Expertise: The intramolecular oxa-Michael reaction is a reliable method for forming substituted tetrahydropyrans.[13] In the context of our target, one would design an acyclic precursor containing a hydroxyl group and an α,β-unsaturated system, appropriately positioned to facilitate a 6-endo-trig cyclization. The aryl and amino functionalities would be pre-installed on this acyclic backbone. The stereochemical outcome of the cyclization can often be controlled through substrate control or by using chiral catalysts, such as chiral phosphoric acids.[13]

G Acyclic Acyclic Precursor (ω-Unsaturated Alcohol) Product Target Molecule Acyclic->Product Intramolecular oxa-Michael Addition (Base or Acid Catalyzed)

Comparison of Synthetic Strategies

The optimal synthetic route depends on factors such as starting material availability, desired stereochemistry, and scalability.

StrategyKey IntermediateForward SynthesisProsCons
A1: Reductive Amination 4-Aryl-Oxan-4-oneTandem Michael Addition; Reductive AminationReliable; High Yields; ConvergentRequires synthesis of a specialized ketone intermediate.
A2: Ritter Reaction 4-Aryl-4-Hydroxy-OxanePrins-Ritter CyclizationHighly convergent; Sets ring and C4-N bond in one step.Requires hydrolysis of intermediate amide; strong acidic conditions.
B: Friedel-Crafts 4-Amino-OxanePrins-Friedel-CraftsDirect C-Aryl bond formation.Potential for regioselectivity issues; competing side reactions.
C: oxa-Michael Acyclic ω-Unsaturated AlcoholIntramolecular CyclizationGood for stereocontrol from acyclic precursors.Can require multi-step synthesis of the acyclic precursor.

Conclusion

The retrosynthetic analysis of 4-aryl-4-amino-oxanes reveals several viable and robust synthetic pathways. The most convergent and powerful strategies are those that construct multiple bonds in a single, stereocontrolled operation. The Prins-Ritter sequence (Strategy A2) stands out for its efficiency in simultaneously forming the oxane ring and installing the nitrogen functionality. For routes where the synthesis of a ketone intermediate is more straightforward, the reductive amination of a 4-aryl-oxan-4-one (Strategy A1) , formed via tandem reactions, offers a reliable and high-yielding alternative. The choice of strategy must be tailored to the specific target molecule and the resources available, but the principles outlined in this guide provide a logical framework for designing successful and efficient syntheses of this medicinally important scaffold.

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed.[Link]

  • Saikia, P., et al. (2011). Stereoselective, One-Pot, Three-Component Synthesis of 4-Aryltetrahydropyrans from Epoxides via Prins Cyclization Reaction. ResearchGate.[Link]

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. American Chemical Society Publications.[Link]

  • Alomari, K., et al. (2022). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. White Rose Research Online.[Link]

  • Clarke, P. A., & Martin, W. H. C. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Sci-Hub.[Link]

  • Reddy, B. V. S., et al. (2012). A highly diastereoselective synthesis of 4-amidotetrahydropyran derivatives. ResearchGate.[Link]

  • Reddy, B. V. S., et al. (2007). An Efficient Synthesis of Dihydro- and Tetrahydropyrans via Oxonium-Ene Cyclization Reaction. ResearchGate.[Link]

  • Corey, E.J. (1988). Retrosynthetic analysis. Wikipedia.[Link]

  • Elangovan, S., et al. (2016). Different methods of C-N bond formation. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. organic-chemistry.org.[Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (n.d.). Retrosynthetic analysis. AWS.[Link]

  • Unnamed author. (n.d.). C-O, C-N and C-S Bond Formation Methods. Scribd.[Link]

  • Zhang, S. (2022). Basics of Retrosynthetic Analysis. Atlantis Press.[Link]

  • D. K. T. (2013). C–N bond forming cross-coupling reactions: an overview. Royal Society of Chemistry.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)oxan-4-amine Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-aryl-4-amino-tetrahydropyran moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules and clinical drug candidates. Its rigid, sp³-rich structure provides a three-dimensional framework that can effectively probe the binding pockets of various biological targets. The compound 4-(4-bromophenyl)oxan-4-amine, in particular, serves as a versatile intermediate. The bromo-substituent offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery programs.[1] This guide provides an in-depth analysis of the principal synthetic strategies for obtaining 4-(4-bromophenyl)oxan-4-amine, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols for key transformations.

Strategic Approaches to the Synthesis of 4-(4-Bromophenyl)oxan-4-amine

The synthesis of 4-(4-bromophenyl)oxan-4-amine can be approached through several distinct and convergent strategies. The choice of a particular route will often depend on the availability of starting materials, scalability, and the desired purity of the final compound. This guide will focus on three primary and field-proven synthetic pathways:

  • The Strecker Synthesis Route: A classic multicomponent reaction to form α-aminonitriles from ketones.

  • The Grignard Reaction followed by Amination: A robust method for carbon-carbon bond formation, followed by the introduction of the amine functionality.

  • Direct Reductive Amination: An efficient one-pot procedure for the conversion of a ketone to an amine.

Strategy 1: The Strecker Synthesis Route

The Strecker synthesis is a powerful and well-established method for the preparation of α-amino acids and their derivatives.[2][3][4][5][6][7] In the context of 4-(4-bromophenyl)oxan-4-amine, a modified Strecker approach is employed where the intermediate α-aminonitrile is reduced to the target primary amine.

The overall transformation begins with the readily available starting material, tetrahydropyran-4-one. In a one-pot reaction, the ketone is condensed with an ammonia source and a cyanide salt to form the key intermediate, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile. Subsequent reduction of the nitrile group furnishes the desired 4-(4-bromophenyl)oxan-4-amine.

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the condensation of tetrahydropyran-4-one with ammonia. The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile intermediate.[2][4][5]

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step would typically involve a variation of the Strecker synthesis where 4-bromoaniline is used as the amine source, leading to an N-aryl aminonitrile.

  • Reaction: Tetrahydropyran-4-one + 4-bromoaniline + Trimethylsilyl cyanide (TMSCN)

  • Catalyst: Zirconium(IV) hydrogen sulfate [Zr(HSO₄)₄] is an efficient catalyst for this transformation.[8]

  • Procedure:

    • To a stirred mixture of tetrahydropyran-4-one (1.0 equiv.) and 4-bromoaniline (1.0 equiv.), add Zr(HSO₄)₄ (2-4 mol%).

    • To this mixture, add trimethylsilyl cyanide (TMSCN) (1.1 equiv.) dropwise at room temperature under solvent-free conditions.

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis for completion.

    • Upon completion, quench the reaction with an aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-((4-bromophenyl)amino)tetrahydro-2H-pyran-4-carbonitrile.

Step 2: Reduction of 4-((4-bromophenyl)amino)tetrahydro-2H-pyran-4-carbonitrile to 4-(4-Bromophenyl)oxan-4-amine

The reduction of the nitrile functionality to a primary amine is a standard transformation that can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[9][10][11]

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (excess, e.g., 2-3 equiv.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the 4-((4-bromophenyl)amino)tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 4-(4-bromophenyl)oxan-4-amine.

    • Further purification can be achieved by column chromatography or crystallization.

Diagram of the Strecker Synthesis Workflow

Strecker_Synthesis cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Nitrile Reduction tetrahydropyran_one Tetrahydropyran-4-one aminonitrile 4-((4-Bromophenyl)amino)tetrahydro- 2H-pyran-4-carbonitrile tetrahydropyran_one->aminonitrile Zr(HSO₄)₄ catalyst, Solvent-free, rt bromoaniline 4-Bromoaniline bromoaniline->aminonitrile Zr(HSO₄)₄ catalyst, Solvent-free, rt tmscn TMSCN tmscn->aminonitrile Zr(HSO₄)₄ catalyst, Solvent-free, rt target_amine 4-(4-Bromophenyl)oxan-4-amine aminonitrile->target_amine 1. LiAlH₄, THF 2. Workup lialh4 LiAlH₄

Strecker Synthesis Route to 4-(4-Bromophenyl)oxan-4-amine

Strategy 2: Grignard Reaction and Subsequent Amination

This strategy involves the formation of a new carbon-carbon bond through the addition of a Grignard reagent to tetrahydropyran-4-one, followed by the conversion of the resulting tertiary alcohol into the desired amine. This is a highly versatile and reliable approach.

Mechanism of the Grignard Reaction and Ritter Amination

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1][12][13][14][15] This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol.

The subsequent amination can be achieved via the Ritter reaction.[1][15][16][17] In the presence of a strong acid, the tertiary alcohol is protonated and loses water to form a stable tertiary carbocation. A nitrile, acting as a nucleophile, attacks the carbocation to form a nitrilium ion. Hydrolysis of the nitrilium ion then yields an N-substituted amide, which can be further hydrolyzed to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol

  • Reagents: 4-Bromobenzene, Magnesium turnings, Tetrahydropyran-4-one

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equiv.).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 equiv.) in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the onset of reflux indicate the formation of the Grignard reagent.

    • Add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C and add a solution of tetrahydropyran-4-one (0.9 equiv.) in anhydrous ether or THF dropwise.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol.

Step 2: Conversion of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol to 4-(4-Bromophenyl)oxan-4-amine via the Ritter Reaction

  • Reagents: 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol, Acetonitrile, Strong acid (e.g., concentrated sulfuric acid or perchloric acid)

  • Procedure:

    • Dissolve the 4-(4-bromophenyl)tetrahydro-2H-pyran-4-ol (1.0 equiv.) in acetonitrile.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture into ice water and basify with a strong base (e.g., NaOH) to hydrolyze the intermediate amide.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography to afford 4-(4-bromophenyl)oxan-4-amine.

Grignard_Ritter cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Ritter Reaction bromobenzene 4-Bromobenzene grignard 4-Bromophenyl- magnesium bromide bromobenzene->grignard Anhydrous Ether/THF mg Mg mg->grignard Anhydrous Ether/THF tertiary_alcohol 4-(4-Bromophenyl)tetrahydro- 2H-pyran-4-ol grignard->tertiary_alcohol 1. Tetrahydropyran-4-one 2. Aq. NH₄Cl workup tetrahydropyran_one Tetrahydropyran-4-one target_amine 4-(4-Bromophenyl)oxan-4-amine tertiary_alcohol->target_amine 1. Acetonitrile, H₂SO₄ 2. Basic Hydrolysis acetonitrile Acetonitrile acid H₂SO₄

Direct Reductive Amination Route

Data Summary

Synthetic Strategy Key Starting Materials Key Intermediates Key Reagents Advantages Disadvantages
Strecker Synthesis Tetrahydropyran-4-one, 4-Bromoanilineα-AminonitrileTMSCN, Zr(HSO₄)₄, LiAlH₄Convergent, well-establishedUse of toxic cyanide reagents, requires a strong reducing agent
Grignard Reaction 4-Bromobenzene, Tetrahydropyran-4-oneTertiary alcoholMg, Acetonitrile, H₂SO₄Robust C-C bond formation, versatileMulti-step, requires anhydrous conditions for Grignard reaction
Reductive Amination 4-(4-Bromophenyl)tetrahydropyran-4-oneIminium ion (in situ)Ammonium acetate, STABOne-pot, high efficiency, mild conditionsRequires synthesis of the specific ketone precursor

Conclusion

The synthesis of 4-(4-bromophenyl)oxan-4-amine can be effectively achieved through several strategic pathways, each with its own set of advantages and challenges. The Strecker synthesis offers a convergent approach but necessitates the handling of cyanide reagents. The Grignard reaction provides a robust method for constructing the carbon skeleton, with the subsequent Ritter reaction offering a viable route to the amine, though it involves multiple steps. Direct reductive amination is arguably the most efficient in terms of step economy but is contingent on the availability of the corresponding ketone precursor. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research program, including scale, available resources, and safety considerations. This guide provides the foundational knowledge and procedural outlines to enable researchers and drug development professionals to confidently approach the synthesis of this important chemical entity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] 2[8]. Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Methodological & Application

Synthesis of serotonin receptor ligands using 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Characterization of Novel Serotonin Receptor Ligands from 4-(4-Bromophenyl)oxan-4-amine

Introduction: The Strategic Utility of the 4-Phenyloxanamine Scaffold

The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents one of the most significant target classes in modern neuropharmacology and medicinal chemistry.[1][2] These receptors are implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.[3][4] Consequently, the development of selective ligands for 5-HT receptor subtypes is a cornerstone of drug discovery for treating conditions like depression, anxiety, and migraines.[5][6]

This application note provides a detailed guide to leveraging a versatile chemical building block, 4-(4-Bromophenyl)oxan-4-amine , for the synthesis of novel serotonin receptor ligands. The core strategic advantage of this starting material lies in its bifunctional nature: a constrained phenyloxanamine moiety, a privileged scaffold in many CNS-active compounds, and an aryl bromide "handle." This bromide is primed for modification via robust and high-yielding palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around a core structure.

We will detail two powerful and widely adopted synthetic strategies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8] These methods are celebrated in medicinal chemistry for their broad substrate scope and exceptional functional group tolerance.[9][10] This guide provides experienced researchers with detailed, actionable protocols, explains the mechanistic rationale behind procedural choices, and outlines the analytical workflows required for structural verification and purity assessment.

Section 1: Synthetic Strategy Overview

The central premise of using 4-(4-Bromophenyl)oxan-4-amine is the functionalization of the C-Br bond. This allows for the introduction of diverse aryl, heteroaryl, or amino substituents, which can profoundly influence the resulting ligand's affinity and selectivity for various 5-HT receptor subtypes. The choice between Suzuki and Buchwald-Hartwig coupling depends on the desired final structure.

G start Starting Material: 4-(4-Bromophenyl)oxan-4-amine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki + R-B(OH)₂ + Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald + R₂NH + Pd Catalyst, Base prod_suzuki Product Class A: Biaryl Oxanamines suzuki->prod_suzuki prod_buchwald Product Class B: Diaryl/Alkylaryl Amino Oxanamines buchwald->prod_buchwald analysis Characterization (NMR, LC-MS, HPLC) prod_suzuki->analysis prod_buchwald->analysis assay Downstream Biological Assays (e.g., Radioligand Binding) analysis->assay

Figure 1: General workflow for diversifying the 4-(4-Bromophenyl)oxan-4-amine scaffold.

Section 2: Protocol 1 - Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for creating a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or ester.[8][11] This protocol describes the coupling of our starting material with 4-methoxyphenylboronic acid as a representative example.

Rationale for Component Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commercially available, reliable catalyst for many standard Suzuki couplings.[12] It is air-sensitive and should be handled accordingly.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[8]

  • Solvent (1,4-Dioxane/H₂O): A biphasic solvent system is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating the reaction at the interface.

Step-by-Step Protocol:
  • Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)oxan-4-amine (272 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Stir the resulting suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 2-10% methanol in dichloromethane) to yield the pure product, 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxan-4-amine.

Section 3: Protocol 2 - Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[7][13] This protocol details the coupling of our starting material with morpholine.

Rationale for Component Selection:

  • Pre-catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source that is activated in situ.

  • Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for promoting the key steps of oxidative addition and reductive elimination, particularly with less reactive aryl bromides and a wide range of amines.[14][15]

  • Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active aminato species in the catalytic cycle.[9] It is highly moisture-sensitive.

  • Solvent (Toluene): A dry, aprotic solvent like toluene is standard for this anhydrous reaction.

Step-by-Step Protocol:
  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv.).

  • Catalyst and Ligand: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (14.3 mg, 0.03 mmol, 3 mol%).

  • Reactant Addition: Add 4-(4-Bromophenyl)oxan-4-amine (272 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Amine: Add dry toluene (10 mL) followed by morpholine (96 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Seal the flask and heat in an oil bath at 100 °C for 16-24 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography (e.g., using a gradient of 3-12% methanol in dichloromethane) to afford the desired product, 4-(4-(morpholin-4-yl)phenyl)oxan-4-amine.

Section 4: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized ligands is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is required.[16][17]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Confirms the overall structure by showing the chemical shifts, integration, and coupling patterns of all protons. For the Suzuki product, expect new aromatic signals corresponding to the 4-methoxyphenyl group. For the Buchwald-Hartwig product, look for signals from the morpholine protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • This is a primary tool for monitoring reaction progress and confirming the molecular weight of the final product.[18]

  • Protocol:

    • Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).

    • Monitor the eluent with a UV detector and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • The desired product should appear as a major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion.

3. High-Performance Liquid Chromatography (HPLC):

  • Used to determine the final purity of the compound, typically aiming for >95% for biological screening.[19]

  • Protocol:

    • Use a calibrated HPLC system with a UV detector.

    • Employ a method similar to the LC-MS analysis but optimized for resolution.

    • Purity is calculated based on the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Section 5: Data Summary and Expected Outcomes

The following table summarizes the key quantitative data for the described synthetic protocols. Yields are representative and can vary based on reaction scale and purification efficiency.

ParameterStarting MaterialSuzuki Product (Example)Buchwald-Hartwig Product (Example)
Compound Name 4-(4-Bromophenyl)oxan-4-amine4-(4'-methoxy-[1,1'-biphenyl]-4-yl)oxan-4-amine4-(4-(morpholin-4-yl)phenyl)oxan-4-amine
Molecular Formula C₁₁H₁₄BrNOC₁₈H₂₁NO₂C₁₅H₂₂N₂O₂
Molecular Weight 272.14 g/mol 299.38 g/mol 278.36 g/mol
Expected Yield N/A75-90%70-85%
Purity (by HPLC) >98% (for starting)>95%>95%
Appearance White to off-white solidWhite solidPale yellow solid

Section 6: Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms allows for rational troubleshooting and optimization. Both reactions are driven by a Pd(0)/Pd(II) catalytic cycle.

Buchwald-Hartwig Amination Cycle

The cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, association and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.[7][13] The bulky phosphine ligand is crucial for stabilizing the palladium intermediates and promoting the final reductive elimination step.

G pd0 L₂Pd⁰ oa_complex [Ar-PdII(L)₂-Br] pd0->oa_complex Oxidative Addition amine_complex [Ar-PdII(L)₂(NHR₂)]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amido_complex [Ar-PdII(L)₂(NR₂)] amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination re_out Ar-NR₂ amido_complex->re_out base_out Base-H⁺ amido_complex->base_out oa_in Ar-Br oa_in->pd0 amine_in R₂NH amine_in->oa_complex base_in Base base_in->amine_complex G pd0 L₂Pd⁰ oa_complex [Ar-PdII(L)₂-X] pd0->oa_complex Oxidative Addition trans_complex [Ar-PdII(L)₂-Ar'] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_out Ar-Ar' trans_complex->re_out oa_in Ar-X oa_in->pd0 boronic_in Ar'-B(OH)₂ + Base boronic_in->oa_complex

Figure 3: Catalytic cycle for the Suzuki-Miyaura coupling.

References

  • Glennon, R. A. (2003). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

  • Pease, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.

  • Li, Y., & Wu, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research.

  • Ramakrishna, V. S., et al. (2011). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Young Pharmacists.

  • Glennon, R. A., Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology (ACNP).

  • Cooper, J. R., Bloom, F. E., & Roth, R. H. (1996). Serotonin (5-Hydroxytryptamine). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

  • Agilent Technologies. (n.d.). Agilent Workflows for Pharmaceutical Small Molecule Development. Agilent.

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA.

  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC. MilliporeSigma.

  • Lee, S., & Kim, K. (2023). Structural studies of serotonin receptor family. BMB Reports.

  • Merck Millipore. (n.d.). Serotonin Receptors. Merck.

  • Puttasesha, N., et al. (2005). Enrichment of ligands for the serotonin receptor using the Shape Signatures approach. Journal of Chemical Information and Modeling.

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Z. Z., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Fanning, D. N., et al. (2024). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Chemistry – A European Journal.

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.

  • Contino, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules.

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • The Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.

  • Campiani, G., et al. (2009). Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines. Journal of Medicinal Chemistry.

  • UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS. University College London.

  • Anderson, M. O., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

  • Xu, P., et al. (2019). Structural insights into lipid and ligand regulation of serotonin receptors. Nature.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application Note: The 4-(4-Bromophenyl)oxan-4-amine Scaffold as a Novel Kinase Inhibitor Starting Point

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The discovery of novel kinase inhibitor scaffolds is a cornerstone of modern drug development, particularly in oncology and immunology. This document provides a detailed guide to leveraging the 4-(4-Bromophenyl)oxan-4-amine core as a versatile starting point for generating potent and selective kinase inhibitors. We present a comprehensive analysis of the scaffold's structural features, outlining a strategic rationale for its use in inhibitor design. This is followed by detailed, field-proven protocols for chemical synthesis of an analog library, primary biochemical screening, IC50 determination, and selectivity profiling. The protocols are designed to be self-validating, with integrated decision points and explanations of the underlying scientific principles. This guide is intended for medicinal chemists and chemical biologists seeking to initiate new kinase inhibitor discovery programs from a promising, fragment-like starting point.

Introduction to the 4-(4-Bromophenyl)oxan-4-amine Scaffold

The protein kinase family, comprising over 500 members in the human kinome, represents one of the most critical target classes for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. The foundational challenge in this field lies in identifying novel chemical scaffolds that can be elaborated into potent, selective, and drug-like clinical candidates.

The 4-(4-Bromophenyl)oxan-4-amine scaffold presents a compelling starting point for several reasons:

  • Fragment-Like Properties: With a low molecular weight and structural simplicity, it adheres to the principles of Fragment-Based Drug Discovery (FBDD), allowing for efficient exploration of chemical space upon elaboration.

  • Integrated Hinge-Binding Motif: The aryl bromide moiety is a well-established surrogate for the adenine portion of ATP, capable of forming crucial hydrogen bonds with the kinase hinge region. The bromine atom also serves as a versatile synthetic handle for further modification via cross-coupling reactions.

  • 3D Exit Vector: The oxane ring provides a saturated, three-dimensional structure that can orient substituents out of the primary ATP binding pocket and into more solvent-exposed regions, which is a key strategy for achieving target selectivity.

  • Key Interaction Point & Derivatization Handle: The primary amine at the 4-position offers a potent hydrogen bond donor/acceptor group and serves as a straightforward point for chemical derivatization to build out the molecule's structure and probe for additional interactions.

This guide provides the strategic and tactical framework for advancing this scaffold from a chemical concept to a validated lead series.

Strategic Workflow for Scaffold Elaboration

The successful development of a kinase inhibitor from a novel scaffold requires a systematic and iterative process. The workflow outlined below ensures that each step builds logically on the last, from initial synthesis to robust biological characterization.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Lead Characterization A Scaffold: 4-(4-Bromophenyl)oxan-4-amine B Protocol 1: Amide Coupling Array A->B Derivatize primary amine C Analog Library (12-24 compounds) B->C D Protocol 2: Primary Screen (e.g., 10 µM) C->D Test library against target kinase E Identify Initial Hits (>50% Inhibition) D->E F Protocol 2: IC50 Determination E->F G Potency Data (IC50 Values) F->G H Protocol 3: Kinase Selectivity Panel G->H Profile most potent compounds I Analyze SAR & Selectivity H->I J Decision: Proceed to Next Round of Optimization? I->J J->A Iterate: New Analogs

Caption: Iterative workflow for kinase inhibitor development.

Protocol 1: Synthesis of an Analog Library via Amide Coupling

Objective: To generate a focused library of analogs by derivatizing the primary amine of the core scaffold. This allows for rapid exploration of the structure-activity relationship (SAR) in the solvent-exposed region of the kinase active site.

Rationale: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. By coupling a diverse set of carboxylic acids to the scaffold's primary amine, we can introduce a wide range of chemical functionalities (e.g., different sizes, polarities, and hydrogen bonding patterns) to probe the target's binding pocket.

Materials:

  • 4-(4-Bromophenyl)oxan-4-amine (starting material)

  • A diverse set of 12-24 carboxylic acids (e.g., acetic acid, isobutyric acid, benzoic acid, 2-furoic acid, etc.)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry vial, dissolve 4-(4-Bromophenyl)oxan-4-amine (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution from Step 1, add DIPEA (3.0 eq) followed by HATU (1.2 eq). The reaction mixture may turn yellow, which is normal.

  • Reaction Monitoring: Cap the vial and stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water, and brine. This removes unreacted acid, DMF, and excess reagents.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Primary Screening and IC50 Determination

Objective: To identify active compounds from the synthesized library and quantify their potency against a target kinase of interest.

Rationale: A two-step process is employed for efficiency. A single-point primary screen at a high concentration (e.g., 10 µM) rapidly identifies compounds with any activity. Active "hits" from this screen are then subjected to a full dose-response curve to determine their half-maximal inhibitory concentration (IC50), a key measure of potency. We will describe the use of the ADP-Glo™ Kinase Assay (Promega), a widely used, robust, and sensitive luminescent assay that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Target Kinase (e.g., ABL1, SRC, etc.)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Synthesized compound library dissolved in DMSO

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology:

Part A: Primary Screen (Single-Dose Inhibition)

  • Compound Plating: Prepare a 10 µM final concentration of each library compound in the assay wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP (at the Kₘ concentration for the specific kinase, if known).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Part B: IC50 Determination (Dose-Response)

  • Serial Dilution: For compounds showing >50% inhibition in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Performance: Repeat steps 1-6 from the primary screen, but use the serial dilution of the compound instead of a single concentration.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Table 1: Representative IC50 Data for a Hypothetical Analog Series

Compound IDR-Group (via Amide)IC50 vs. Target Kinase (nM)
Scaffold -H (Free Amine)> 20,000
AN01 -C(O)CH₃ (Acetyl)1,500
AN02 -C(O)CH(CH₃)₂ (Isobutyryl)750
AN03 -C(O)Ph (Benzoyl)450
AN04 -C(O)-(2-furyl)210

Protocol 3: Kinase Selectivity Profiling

Objective: To assess the selectivity of the most potent lead compounds against a panel of other kinases.

Rationale: High selectivity is a critical attribute of a quality kinase inhibitor, as off-target inhibition can lead to toxicity. Assessing a compound's activity against a broad panel of kinases (e.g., the scanMAX panel from Eurofins DiscoverX) provides a "selectivity score" and identifies potential off-target liabilities early in the discovery process.

Methodology:

This protocol is typically outsourced to a specialized contract research organization (CRO) due to the large number of kinases and proprietary assay platforms involved.

  • Compound Submission: Submit the most potent and promising compounds (e.g., AN03, AN04 from Table 1) to a commercial kinase profiling service. Provide the compounds at a specified concentration and quantity.

  • Assay Format: The service will typically perform a binding assay (e.g., KINOMEscan™) or an enzymatic assay at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually provided as a percent of control or percent inhibition. This data can be visualized as a "kinetree" diagram, where inhibited kinases are highlighted.

  • Interpretation: Analyze the data to determine the on-target potency versus off-target activity. A highly selective compound will inhibit only the intended target or a small number of closely related kinases. This information is crucial for guiding the next round of SAR optimization, where chemists can attempt to "dial out" the off-target activity while maintaining or improving on-target potency.

G cluster_0 SAR Input cluster_1 Selectivity Profile cluster_2 Decision & Next Steps A Potent Hit Identified (e.g., AN04, IC50 = 210 nM) B Profile against Kinase Panel A->B C Is it selective? B->C D High Selectivity: Proceed to Cellular Assays & PK Studies C->D Yes E Poor Selectivity: Analyze Off-Targets for Structural Clues C->E No F Synthesize New Analogs to Improve Selectivity E->F

Caption: Decision-making based on selectivity profiling.

Conclusion and Future Directions

The 4-(4-Bromophenyl)oxan-4-amine scaffold represents a promising and synthetically tractable starting point for the development of novel kinase inhibitors. The protocols detailed in this application note provide a clear, logical, and robust framework for advancing this scaffold from an initial concept to a well-characterized lead series. By systematically exploring the SAR through analog synthesis and employing rigorous biochemical characterization, researchers can effectively unlock the therapeutic potential of this chemical matter. Future steps would involve leveraging the bromine atom for cross-coupling reactions to explore the "back pocket" of the ATP binding site, conducting co-crystallography studies to obtain structural insights, and advancing selective leads into cellular models of disease to establish translational relevance.

References

  • Title: The human kinome. Source: Science URL: [Link]

  • Title: Fragment-based drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Use of Halogen Bonds in the Design of Kinase Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of non-planar and planar saturated rings in drug design. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The importance of kinase inhibitor selectivity. Source: Nature Reviews Cancer URL: [Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)oxan-4-amine with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Sterically Congested Aryl Amines

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Its significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh reaction conditions and limited functional group tolerance.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a sterically demanding substrate, 4-(4-bromophenyl)oxan-4-amine, with various aryl halides. The presence of a quaternary carbon center adjacent to the amine functionality presents a significant steric challenge, necessitating carefully optimized reaction conditions. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer practical troubleshooting advice to navigate the complexities of this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4] The key to a successful transformation, especially with sterically hindered substrates, lies in facilitating each step of this cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNR'R'' Dehydrohal Dehydrohalogenation Complex AmineCoord->Dehydrohal Base Dehydrohal->Pd0 Product Ar-NR'R'' Product Dehydrohal->Product Reductive Elimination BaseH [Base-H]X CatalystRegen L-Pd(0) ArX Ar-X Amine HNR'R'' Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species.[1][3] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired aryl amine product and regenerates the active Pd(0) catalyst.[1] For sterically hindered amines like 4-(4-bromophenyl)oxan-4-amine, the choice of a bulky, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination steps.[5]

Starting Material: 4-(4-Bromophenyl)oxan-4-amine

The key starting material, 4-(4-bromophenyl)oxan-4-amine, is a non-commercial compound that requires synthesis. A plausible synthetic route would involve the addition of a 4-bromophenyl Grignard or organolithium reagent to oxan-4-one, followed by a Ritter reaction or a related amination protocol to install the amine group at the quaternary center. Alternatively, its hydrochloride salt is commercially available from suppliers such as BLDpharm, which can be neutralized to provide the free amine for the coupling reaction.[6]

General Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(4-bromophenyl)oxan-4-amine with a representative aryl bromide.

Reagents and Equipment:

  • 4-(4-Bromophenyl)oxan-4-amine

  • Aryl halide (e.g., 4-tert-butylbromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • Bulky phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (argon or nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), 4-(4-bromophenyl)oxan-4-amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium source (0.01-0.025 mmol) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl product.

Optimizing Reaction Conditions for Various Aryl Halides

The reactivity of the aryl halide significantly influences the choice of reaction conditions. The following table provides a starting point for optimization.

Aryl HalideRecommended Catalyst SystemBaseSolventTemperature (°C)Notes
Aryl Bromides Pd(OAc)₂ / XPhos or RuPhosNaOtBuToluene or Dioxane80-110Generally good reactivity.
Aryl Chlorides Pd₂(dba)₃ / BrettPhos or AdBrettPhosLHMDS or K₃PO₄t-BuOH or Dioxane100-120More challenging; requires more electron-rich and bulky ligands.[7]
Aryl Triflates [Pd(allyl)Cl]₂ / cataCXium® ACs₂CO₃Toluene80-100Highly reactive; milder bases are often sufficient.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a pre-catalyst or activate the catalyst in situ.
Poor solubility of reagentsTry a different solvent or a solvent mixture.[4]
Inappropriate ligandScreen different bulky phosphine ligands.
Side Product Formation (e.g., Hydrodehalogenation) Base-promoted side reactionsUse a weaker base (e.g., K₃PO₄, Cs₂CO₃).
Catalyst decompositionLower the reaction temperature or use a more stable pre-catalyst.
Incomplete Reaction Steric hindranceIncrease catalyst and ligand loading. Increase reaction temperature and time.
Reversible reactionUse a slight excess of the amine.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of sterically hindered aryl amines such as derivatives of 4-(4-bromophenyl)oxan-4-amine. Success in these challenging couplings hinges on the rational selection of the catalyst system, base, and solvent to overcome the steric impediment. By following the protocols and considering the troubleshooting advice outlined in this guide, researchers can effectively utilize this reaction to access novel and complex molecular architectures for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). YouTube. Retrieved January 20, 2026, from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Reddit. Retrieved January 20, 2026, from [Link]

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols: Suzuki Coupling Reactions with 4-(4-Bromophenyl)oxan-4-amine for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital structures due to its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[6][7] This guide provides a detailed technical overview and robust protocols for the application of Suzuki coupling reactions in the synthesis of biaryl compounds, specifically utilizing 4-(4-Bromophenyl)oxan-4-amine as a key building block. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide step-by-step experimental procedures to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Biaryl Scaffolds

The construction of a carbon-carbon bond between two aromatic rings is a fundamental transformation in modern organic synthesis.[6] Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][8] Their unique three-dimensional arrangement allows them to act as effective pharmacophores, engaging with biological targets with high affinity and specificity. The Suzuki-Miyaura coupling, first reported in 1979, has become a go-to method for this transformation due to the stability, commercial availability, and low toxicity of the requisite organoboron reagents.[9][10]

Our focus, 4-(4-Bromophenyl)oxan-4-amine, is a versatile building block that introduces both a conformationally restricted oxane ring and a primary amine—a common feature for modulating solubility and forming key interactions in drug-receptor binding. The successful coupling of this substrate requires careful consideration of the electronic and steric properties of the molecule and the selection of an appropriate catalytic system.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-(4-Bromophenyl)oxan-4-amine) to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[11] The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[13]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base.[9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

The amine functionality in our substrate of interest, 4-(4-Bromophenyl)oxan-4-amine, can potentially coordinate to the palladium center, influencing the catalytic activity. Therefore, the choice of ligand is critical to ensure efficient coupling.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X Ln OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)-R Ln Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: A Guide to Successful Biaryl Synthesis

Reagent and Catalyst Selection: The "Why" Behind the "What"

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.[11] They are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For substrates like 4-(4-Bromophenyl)oxan-4-amine, which possess an amine group, bulky and electron-rich phosphine ligands are often preferred.[14] These ligands can accelerate the oxidative addition and reductive elimination steps.[15] Examples include:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos): Highly effective for coupling sterically hindered or electron-rich aryl chlorides and bromides.[16][17]

    • N-Heterocyclic Carbenes (NHCs): Offer strong σ-donation and are robust catalysts.

  • The Critical Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[6][9][10][18] The choice of base can significantly impact the reaction rate and yield. Common bases include:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, with cesium carbonate often being the most effective for challenging couplings.

    • Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail.

    • Hydroxides (NaOH, KOH): Can be used but may promote side reactions.

  • Solvent Considerations: The solvent must solubilize the reactants and catalyst.[19] The choice of solvent can also influence the reaction outcome.[20][21][22][23] Common solvent systems include:

    • Toluene or 1,4-Dioxane: Often used with an aqueous base solution.

    • Dimethylformamide (DMF) or Acetonitrile (MeCN): Polar aprotic solvents that can be effective in certain cases.[20]

    • Tetrahydrofuran (THF): A common ethereal solvent.[21]

General Protocol for Suzuki Coupling

This protocol provides a starting point for the Suzuki coupling of 4-(4-Bromophenyl)oxan-4-amine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-(4-Bromophenyl)oxan-4-amine

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 4-(4-Bromophenyl)oxan-4-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq) in a small amount of the reaction solvent. Add this mixture to the reaction vessel.

  • Solvent Addition: Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Aryl Bromide, Boronic Acid, and Base C Add Catalyst Mixture and Solvent A->C B Prepare Catalyst/Ligand Mixture B->C D Degas Reaction Mixture (Inert Atmosphere) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Aqueous Work-up G->H I Purify by Chromatography H->I

Caption: A general workflow for performing a Suzuki coupling reaction.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Below is a table summarizing common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active ligand (e.g., a Buchwald ligand); Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature.[24]
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure thorough degassing of the reaction mixture; Reduce the catalyst loading.[24]
Protodeborylation Degradation of boronic acid.Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[13]
Dehalogenation of Starting Material Presence of a hydride source; Inefficient transmetalation.Use anhydrous solvents; Optimize the base and ligand to promote faster transmetalation.[24]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are of paramount importance in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully couple complex building blocks like 4-(4-Bromophenyl)oxan-4-amine. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and reliable synthesis of novel biaryl scaffolds.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 81(23), 11688–11695. [Link]

  • Couto, I., Ladeira, S., Favier, I., & Gómez, M. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 25(46), 10831–10839. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8963-8968. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • N'Tepe, Y. N., et al. (2012). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 717, 163-169. [Link]

  • Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 135-138. [Link]

  • Villegas, L. C., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 12(1), 386–397. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. The Journal of Organic Chemistry, 81(23), 11688–11695. [Link]

  • Kwong, F. Y., et al. (2011). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 50(23), 5389-5393. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]

  • Li, G. Y. (2005). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 70(22), 8967–8970. [Link]

  • Organ, M. G., et al. (2010). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 75(15), 5097–5106. [Link]

  • Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 135-138. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Organ, M. G., et al. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 37(17), 2864–2874. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • PubMed. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. PubMed. [Link]

  • ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • ResearchGate. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. [Link]

  • PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Maji, M., & D. S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 524-548. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Pérez, D., & Guitián, E. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(21), 5879-5891. [Link]

  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • PubMed Central. (n.d.). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PubMed Central. [Link]

Sources

Strategic Synthesis of Novel Urea Derivatives from 4-(4-Bromophenyl)oxan-4-amine for Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N'-substituted urea derivatives starting from 4-(4-Bromophenyl)oxan-4-amine. The urea moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets, thereby enhancing drug potency and selectivity.[1][2][3] The incorporation of a tetrahydropyran (oxane) ring can improve pharmacokinetic properties such as solubility and metabolic stability.[4][5] This document outlines two primary, field-proven synthetic strategies: direct coupling with commercially available isocyanates and a two-step, one-pot procedure using safer phosgene equivalents like triphosgene for coupling with other primary or secondary amines. These methodologies are designed to empower researchers in drug discovery to rapidly generate diverse libraries of novel chemical entities for screening and lead optimization.

Introduction: The Strategic Value of the Urea Scaffold

The urea functional group has been a cornerstone of medicinal chemistry since the development of Suramin, the first urea-based drug, over a century ago.[2] Its significance lies in the unique physicochemical properties of the urea backbone. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[3] This arrangement allows for strong and specific interactions with protein targets, a feature exploited in numerous FDA-approved drugs, including kinase inhibitors like Sorafenib.[2][6]

The starting material, 4-(4-Bromophenyl)oxan-4-amine, offers a trifecta of desirable features for drug development:

  • The Amine Handle : Provides a direct nucleophilic point for the construction of the urea linkage.

  • The Oxane Ring : This saturated heterocycle is often used as a bioisostere for cyclohexyl or other lipophilic groups to modulate ADME (absorption, distribution, metabolism, and excretion) properties, frequently improving solubility and metabolic stability.[5]

  • The Bromophenyl Group : Serves as a versatile anchor for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a wide chemical space to refine structure-activity relationships (SAR).

This guide provides the essential theoretical background and practical, step-by-step protocols for leveraging this valuable building block in a drug discovery context.

Core Synthetic Strategies & Mechanistic Rationale

The synthesis of unsymmetrical ureas from a primary amine like 4-(4-Bromophenyl)oxan-4-amine is most efficiently achieved through methods that involve an isocyanate intermediate.[1][3] The choice of strategy depends on the commercial availability of the desired coupling partner.

This is the most straightforward approach when the corresponding isocyanate (R-N=C=O) is readily available. The reaction mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the isocyanate. This one-step process is typically high-yielding and proceeds under mild conditions.[7]

When the required isocyanate is not commercially available, it can be generated in situ from the starting amine using a phosgene equivalent, followed by reaction with a second amine (R₂-NH₂). While phosgene itself is highly toxic, safer, solid alternatives are now standard.[1][8][9]

  • Triphosgene (Bis(trichloromethyl)carbonate, BTC) : A stable, crystalline solid that acts as a source of three molecules of phosgene upon reaction.[1] The reaction proceeds by first converting the primary amine into an intermediate carbamoyl chloride or isocyanate, which then reacts with a second, added amine to form the final urea product.[6] This allows for the coupling of two different amine fragments in a one-pot procedure.

  • N,N'-Carbonyldiimidazole (CDI) : Another safe and effective crystalline reagent that activates the amine to form an imidazolide intermediate, which readily reacts with a second amine.[1]

The following diagram illustrates these primary synthetic pathways.

G start_node start_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node strategy_node strategy_node A 4-(4-Bromophenyl)oxan-4-amine C N,N'-Disubstituted Urea Derivative A->C  Solvent, Base (optional)  Room Temp. E In situ Isocyanate or Activated Intermediate A->E  Base (e.g., Et3N)  Solvent (e.g., DCM)  0 °C to RT B Aryl/Alkyl Isocyanate (R-N=C=O) B->C D 1. Triphosgene (BTC) or CDI 2. Second Amine (R'-NHR'') D->E E->C  Addition of second amine

Caption: General synthetic pathways to urea derivatives.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Triphosgene can release toxic phosgene gas and must be handled with extreme care.

This protocol describes the synthesis of 1-(4-Bromophenyl)-1-(oxan-4-yl)-3-phenylurea as a representative example.

Workflow Diagram:

G step_node step_node action_node action_node result_node result_node start Start step1 Dissolve 4-(4-Bromophenyl)oxan-4-amine in anhydrous acetone. start->step1 step2 Add phenyl isocyanate dropwise at room temperature. step1->step2 step3 Stir reaction mixture for 3-4 hours. step2->step3 step4 Monitor reaction completion by TLC. step3->step4 step5 Filter the precipitated product. step4->step5 step6 Wash the solid with cold acetone. step5->step6 step7 Dry the product under vacuum. step6->step7 end Obtain pure N,N'-disubstituted urea. step7->end

Caption: Experimental workflow for the direct isocyanate method.

Materials & Reagents:

  • 4-(4-Bromophenyl)oxan-4-amine

  • Phenyl Isocyanate

  • Anhydrous Acetone or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(4-Bromophenyl)oxan-4-amine (1.0 eq.) in anhydrous acetone (approx. 0.1 M concentration).

  • To the stirred solution, add phenyl isocyanate (1.05 eq.) dropwise at ambient temperature.

  • Continue stirring the reaction mixture for 3-4 hours. The product often precipitates out of the solution as a white solid.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold acetone to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum at 40-50 °C to yield the pure urea derivative.

This protocol describes a general method for coupling 4-(4-Bromophenyl)oxan-4-amine with a second, non-commercially available amine, for instance, benzylamine.

Workflow Diagram:

G step_node step_node action_node action_node caution_node caution_node result_node result_node start Start step1 Dissolve amine (1.0 eq.) and Et3N (2.2 eq.) in anhydrous DCM under N2. start->step1 step2 Cool solution to 0 °C (ice bath). step1->step2 step3 Add triphosgene solution (0.4 eq.) dropwise over 30 min. step2->step3 step4 Warm to RT and stir for 2 hours to form isocyanate intermediate. step3->step4 step5 Add second amine (e.g., benzylamine, 1.1 eq.) to the reaction mixture. step4->step5 step6 Stir for an additional 3-5 hours at RT. step5->step6 step7 Perform aqueous workup (wash with H2O, brine). step6->step7 step8 Dry organic layer (Na2SO4), filter, and concentrate in vacuo. step7->step8 step9 Purify crude product via column chromatography or recrystallization. step8->step9 end Obtain pure unsymmetrical urea. step9->end

Caption: Workflow for the two-step, one-pot triphosgene method.

Materials & Reagents:

  • 4-(4-Bromophenyl)oxan-4-amine

  • Triphosgene (BTC)

  • A second primary or secondary amine (e.g., Benzylamine)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-Bromophenyl)oxan-4-amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve triphosgene (0.4 eq.) in a small amount of anhydrous DCM. Caution: Handle triphosgene in a certified chemical fume hood.

  • Add the triphosgene solution dropwise to the amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption appears around 2250-2275 cm⁻¹).[6]

  • Add the second amine (e.g., benzylamine, 1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for an additional 3-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by either flash column chromatography on silica gel or recrystallization to afford the pure urea derivative.

Data Summary and Characterization

The following table provides representative data for the synthesis of urea derivatives using the protocols described. Yields and reaction times may vary based on the specific substrates used.

EntryStarting AmineCoupling PartnerMethodSolventTime (h)Yield (%)
14-(4-Bromophenyl)oxan-4-aminePhenyl IsocyanateProtocol 1Acetone3>90
24-(4-Bromophenyl)oxan-4-amine4-Chlorophenyl IsocyanateProtocol 1DCM4>90
34-(4-Bromophenyl)oxan-4-amineBenzylamineProtocol 2DCM5-775-85
44-(4-Bromophenyl)oxan-4-aminePiperidineProtocol 2DCM4-680-90

Characterization: The successful synthesis of the target urea derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity. The urea N-H protons typically appear as broad singlets in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups. Look for a strong C=O stretch for the urea carbonyl around 1640-1690 cm⁻¹ and N-H stretches around 3300 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product, typically observed as [M+H]⁺ in ESI-MS.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Yield Inactive reagents (moisture contamination).Use freshly opened or properly stored anhydrous solvents and reagents. Ensure glassware is flame-dried.
Insufficient reaction time.Monitor the reaction closely by TLC and allow it to proceed until the starting material is consumed.
Formation of Symmetrical Urea Byproduct (Protocol 2) Isocyanate reacts with unreacted starting amine.Ensure slow, dropwise addition of triphosgene at 0 °C. Use a slight excess of the second amine.
(Protocol 1) Isocyanate is hydrolyzed by moisture to form an amine, which then reacts with another isocyanate molecule.Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification Close Rf values of product and starting material on TLC.Adjust the solvent system for column chromatography (e.g., increase polarity). Consider recrystallization from a suitable solvent system.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Mai, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. [Link]

  • AIP Publishing. (2023). Synthesis of Urea Derivatives Based on Toluyl Isocyanate. AIP Conference Proceedings. [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]

  • Organic Chemistry Portal. Urea Derivative Synthesis by Amination, Rearrangement or Substitution. [Link]

  • Cravotto, G., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Cotarca, L., & Geller, T. (2020). Selected syntheses of ureas through phosgene substitutes. ResearchGate. [Link]

  • Semantic Scholar. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Cotarca, L., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 249-254. [Link]

  • Deng, Y., et al. (2004). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 43(42), 5590-5592. [Link]

  • Google Patents. (1999).

Sources

Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)oxan-4-amine in Multi-Component Reactions for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of structurally diverse and novel chemical entities is paramount. Multi-component reactions (MCRs), which form complex products from three or more starting materials in a single synthetic operation, are powerful tools for this purpose.[1] This guide details the strategic application of 4-(4-Bromophenyl)oxan-4-amine , a unique building block, in MCR-driven library synthesis. We provide a comprehensive overview of the scaffold's advantages, detailed experimental protocols for its use in the Ugi four-component reaction (U-4CR), and subsequent derivatization via Suzuki-Miyaura cross-coupling to maximize molecular diversity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical space with high-value, sp³-rich molecular frameworks.

The Strategic Value of the 4-(4-Bromophenyl)oxan-4-amine Scaffold

The selection of starting materials is a critical determinant of success in library synthesis. 4-(4-Bromophenyl)oxan-4-amine is not merely another amine; its architecture offers a confluence of desirable features for medicinal chemistry programs.

  • sp³-Rich Oxane Core: The tetrahydropyran (oxane) ring introduces significant three-dimensionality (3D) into the resulting molecules.[2] Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved physicochemical properties, such as enhanced solubility and better metabolic stability, which can increase the probability of a compound's success in clinical development.[3][4] The oxane motif is a prevalent feature in numerous approved drugs and natural products, often acting as a bioisosteric replacement for cyclohexyl groups but with lower lipophilicity and the potential for hydrogen bond acceptance via the ring oxygen.[5][6]

  • Spirocyclic Amine Center: The quaternary carbon at the C4 position, shared by the oxane ring and the amine-bearing phenyl group, creates a rigid spirocyclic junction. This structural rigidity reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4][7] Azaspirocycles are increasingly recognized as valuable scaffolds for escaping the "flatland" of traditional aromatic compounds, enabling precise spatial orientation of substituents.[7]

  • Orthogonal Bromophenyl Handle: The 4-bromophenyl group serves as a versatile and strategically placed functional handle. It is relatively stable under the conditions of many MCRs, but it is primed for a vast array of post-MCR modifications. Most notably, it is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This "two-stage" diversification strategy allows for the initial generation of a core library via MCR, followed by a secondary diversification step to explore a much broader chemical space.

Workflow for Library Synthesis

The overall strategy involves a two-stage diversification approach. The primary library is generated using a robust multi-component reaction, followed by a secondary diversification utilizing the aryl bromide handle.

G cluster_0 Stage 1: Core Library Generation cluster_1 Stage 2: Post-MCR Diversification A 4-(4-Bromophenyl)oxan-4-amine MCR Ugi 4-Component Reaction (U-4CR) A->MCR B Aldehyde (R1) B->MCR C Isocyanide (R2) C->MCR D Carboxylic Acid (R3) D->MCR Lib1 Primary Library (Diverse R1, R2, R3) MCR->Lib1 Coupling Suzuki-Miyaura Cross-Coupling Lib1->Coupling Bromo-handle Substrates E Boronic Acid/Ester (R4) E->Coupling Lib2 Final Diversified Library (Diverse R1, R2, R3, R4) Coupling->Lib2 Ugi_Mechanism Amine R1-NH2 Iminium Iminium Ion [R1-N+=CH-R2] Amine->Iminium Aldehyde R2-CHO Aldehyde->Iminium + H+ Isocyanide R3-NC Acid R4-COOH Nitrilium Nitrilium Ion Iminium->Nitrilium + R3-NC Intermediate O-Acyl Isoamide Intermediate Nitrilium->Intermediate + R4-COO- Product α-Acylamino Amide (Final Product) Intermediate->Product Mumm Rearrangement (Irreversible)

Caption: Generalized mechanism of the Ugi four-component reaction.

Step-by-Step Protocol

This protocol is designed for parallel synthesis in a 24-well plate format.

  • Reagent Preparation:

    • Prepare stock solutions of the four component types in a suitable solvent (e.g., Methanol, 2,2,2-Trifluoroethanol). A typical concentration is 0.5 M.

    • Amine: 4-(4-Bromophenyl)oxan-4-amine (1.0 eq).

    • Aldehydes: A diverse set of aromatic and aliphatic aldehydes (1.0 eq).

    • Isocyanides: A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq).

    • Carboxylic Acids: A diverse set of acids (e.g., acetic acid, benzoic acid, Boc-glycine) (1.0 eq).

  • Reaction Setup:

    • To each well of a 24-well plate containing a magnetic stir bead, add the solvent (e.g., 1.0 mL Methanol).

    • Add the carboxylic acid solution (e.g., 100 µL, 0.05 mmol, 1.0 eq).

    • Add the aldehyde solution (100 µL, 0.05 mmol, 1.0 eq).

    • Add the 4-(4-Bromophenyl)oxan-4-amine solution (100 µL, 0.05 mmol, 1.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.

    • Add the isocyanide solution (100 µL, 0.05 mmol, 1.0 eq).

  • Reaction Execution:

    • Seal the plate securely with a cap mat.

    • Stir the reaction mixtures at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS by taking a small aliquot from a control well.

  • Work-up and Purification:

    • Upon completion, remove the solvent from all wells in vacuo using a centrifugal evaporator.

    • For library purification, a parallel approach is recommended. Redissolve the residues in a minimal amount of DMSO/Methanol.

    • Purify the library members using mass-directed preparative HPLC.

    • Analyze the purified compounds by LC-MS and ¹H NMR to confirm identity and purity.

Example Library Inputs

The power of MCRs lies in the combinatorial mixing of inputs. The table below illustrates a small subset of a potential library.

WellAldehyde (R¹)Isocyanide (R²)Carboxylic Acid (R³)Expected Product Core Structure
A1Benzaldehydet-Butyl isocyanideAcetic AcidN-(tert-butyl)-2-(4-(4-bromophenyl)oxan-4-yl)-2-(phenyl)acetamido
A2IsobutyraldehydeCyclohexyl isocyanideBenzoic AcidN-cyclohexyl-2-(4-(4-bromophenyl)oxan-4-yl)-3-methyl-2-benzamidobutanamide
A34-FluorobenzaldehydeBenzyl isocyanideBoc-Gly-OHN-benzyl-2-((tert-butoxycarbonyl)amino)-N-(1-(4-(4-bromophenyl)oxan-4-yl)-1-(4-fluorophenyl)methyl)acetamide
A4Furan-2-carbaldehydet-Butyl isocyanidePropionic AcidN-(tert-butyl)-2-(4-(4-bromophenyl)oxan-4-yl)-2-(furan-2-yl)propanamido

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the secondary diversification of the library generated from the Ugi reaction. The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed C-C bond formation between an organoboron species and an organic halide. [10]

Step-by-Step Protocol

This protocol is generalized for a single member of the primary library. It can be adapted for parallel synthesis.

  • Reagent Preparation:

    • Ugi Product: 1.0 eq (e.g., 0.05 mmol) of a purified product from Protocol 1.

    • Boronic Acid/Ester: 1.2 - 1.5 eq of a diverse boronic acid or pinacol boronate ester.

    • Palladium Catalyst: 2-5 mol% of a suitable catalyst (e.g., Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a ligand like SPhos).

    • Base: 2.0 - 3.0 eq of an aqueous base solution (e.g., 2 M K₂CO₃ or K₃PO₄).

    • Solvent: A degassed solvent system such as 1,4-Dioxane/Water (4:1) or Toluene/Water.

  • Reaction Setup:

    • In a reaction vial, combine the Ugi product, the boronic acid, and the palladium catalyst.

    • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Using a syringe, add the degassed solvent, followed by the aqueous base.

  • Reaction Execution:

    • Place the vial in a preheated heating block (typically 80-100 °C).

    • Stir the reaction vigorously for 2-16 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final, diversified compound.

Conclusion and Outlook

The strategic use of 4-(4-Bromophenyl)oxan-4-amine in a two-stage diversification workflow provides an exceptionally powerful platform for modern drug discovery. By combining the complexity-generating power of the Ugi multi-component reaction with the robust and versatile Suzuki-Miyaura cross-coupling, researchers can rapidly access vast areas of novel, sp³-rich chemical space. [11]The protocols outlined here provide a validated starting point for the synthesis of unique compound libraries with desirable physicochemical properties, accelerating the identification of new hit and lead compounds for challenging biological targets.

References

  • Vertex AI Search. (2024).
  • BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • AiFChem. (2026).
  • Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Armstrong, R. W., et al. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions.
  • Frontiers in Chemistry. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules.
  • RSC Advances. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Liu, Z., et al. (2014).
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
  • Spring, D. R. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks.
  • Chemical Communications. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • Life Chemicals. (2022). Advantages of 3D-shape of ligands in drug discovery.

Sources

Application Notes & Protocols: Leveraging 4-(4-Bromophenyl)oxan-4-amine for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spirocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, have emerged as a "privileged scaffold" in drug design.[1][2] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures. This rigid, non-planar geometry allows for precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of sp³-rich centers often improves physicochemical properties such as solubility and metabolic stability, critical factors in developing successful drug candidates.[3]

The building block 4-(4-Bromophenyl)oxan-4-amine serves as a powerful and versatile starting material for constructing a diverse array of spirocyclic systems. Its structure is pre-configured with key functionalities:

  • An oxane ring , a desirable heterocyclic motif that can improve aqueous solubility.

  • A quaternary center , primed to become the spiro atom.

  • A primary amine , which acts as a key nucleophile for cyclization reactions.

  • A bromophenyl group , an ideal handle for palladium-catalyzed cross-coupling reactions, enabling intramolecular ring closure.

This guide provides detailed protocols for the synthesis of two distinct and medicinally relevant spirocyclic cores using 4-(4-Bromophenyl)oxan-4-amine, highlighting its utility for researchers in drug development.

Application 1: Synthesis of a Spiro[oxane-4,3'-indoline] Scaffold via Intramolecular Buchwald-Hartwig Amination

The spiro-oxindole and spiro-indoline motifs are prevalent in numerous natural products and have demonstrated significant potential as anticancer and antiviral agents.[1][4] The following protocol details the construction of a spiro[oxane-4,3'-indoline] core through a palladium-catalyzed intramolecular C-N bond formation, a powerful strategy for synthesizing complex nitrogen-containing heterocycles.[5][6]

Principle & Mechanistic Insight

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[7] In this intramolecular variant, a palladium catalyst facilitates the coupling between the primary amine and the aryl bromide of a pre-functionalized substrate.

The catalytic cycle is believed to proceed via several key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The primary amine of the substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the spirocyclic product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Sterically hindered, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)-NH₂R(L)₂]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)-NHR(L)₂ Amine_Coord->Amido_Complex Deprotonation (-HBr) Amido_Complex->Pd0 Reductive Elimination Product Spiro-indoline Product Amido_Complex->Product Start Substrate (Ar-Br, -NH₂) Start->OA_Complex Ar-Br Start->Amine_Coord R-NH₂ caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle

Experimental Protocol: Two-Step Synthesis

Step 1: Acylation of 4-(4-Bromophenyl)oxan-4-amine

Causality: The primary amine must first be coupled with 2-chlorobenzoyl chloride. The resulting amide serves two purposes: it introduces the second aromatic ring required for the indoline core and positions the chloro-substituent, which will be displaced in a subsequent (conceptual) nucleophilic aromatic substitution to form the final spirocycle. In this protocol, we use the bromo-substituent for the Buchwald-Hartwig reaction.

  • To a stirred solution of 4-(4-bromophenyl)oxan-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the N-(4-(4-bromophenyl)oxan-4-yl)-2-chlorobenzamide intermediate.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

Causality: This is the key spirocycle-forming step. A palladium catalyst with a suitable phosphine ligand is used to form the C-N bond intramolecularly. Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amide precursor to generate the active nucleophile for the catalytic cycle. Toluene is a common high-boiling solvent suitable for this transformation.

  • To an oven-dried Schlenk flask, add the N-(4-(4-bromophenyl)oxan-4-yl)-2-chlorobenzamide intermediate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.05 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench by adding water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired spiro[oxane-4,3'-indoline] product.

Expected Data
ParameterStep 1 IntermediateStep 2 Final Product
Appearance White to off-white solidPale yellow solid
Yield 85-95%60-75%
¹H NMR Characteristic peaks for both aromatic rings and oxane protons. Amide NH proton visible.Disappearance of amide NH proton. Shift in aromatic proton signals due to ring strain.
MS (ESI+) [M+H]⁺ corresponding to the acylated intermediate.[M+H]⁺ corresponding to the spirocyclic product.

Application 2: Synthesis of a Spiro[tetrahydroisoquinoline-1,4'-oxane] Scaffold via Pictet-Spengler Reaction

The tetrahydroisoquinoline core is a fundamental structure in many alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction is a classic and powerful method for synthesizing this scaffold.[9][10]

Principle & Mechanistic Insight

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[9][11]

  • Imine/Iminium Formation: The primary amine of the β-arylethylamine condenses with the aldehyde to form a Schiff base (imine). Under acidic conditions, this is protonated to form a highly electrophilic iminium ion.

  • Mannich-type Cyclization: The electron-rich aromatic ring attacks the iminium ion in a 6-endo-trig cyclization. This is the key ring-closing and spiro-center-forming step.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring system and yielding the final product.

Strong acids like trifluoroacetic acid (TFA) are often used to catalyze the reaction and ensure the formation of the reactive iminium ion intermediate.[10]

Pictet_Spengler_Workflow cluster_workflow Synthetic Workflow Start 4-(4-Bromophenyl) oxan-4-amine Step1 Step 1: Coupling with Protected Phenylethanol Start->Step1 Intermediate β-Arylethylamine Precursor Step1->Intermediate Step2 Step 2: Pictet-Spengler Cyclization Intermediate->Step2 Product Spiro[tetrahydroisoquinoline -1,4'-oxane] Step2->Product caption Fig. 2: Pictet-Spengler Synthesis Workflow

Caption: Fig. 2: Pictet-Spengler Synthesis Workflow

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of the β-Arylethylamine Precursor

Causality: The initial building block must be converted into a β-arylethylamine. This is achieved by coupling it with a suitable aldehyde (e.g., 2-phenylacetaldehyde) via reductive amination. Sodium triacetoxyborohydride is a mild reducing agent ideal for this transformation, as it is less sensitive to acidic conditions than other hydrides.

  • Dissolve 4-(4-bromophenyl)oxan-4-amine (1.0 eq) and 2-phenylacetaldehyde (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add acetic acid (1.1 eq) to the mixture.

  • Stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 16 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the N-(phenethyl)-4-(4-bromophenyl)oxan-4-amine precursor.

Step 2: Pictet-Spengler Cyclization

Causality: The β-arylethylamine precursor is cyclized using a second aldehyde (e.g., formaldehyde or a protected equivalent like paraformaldehyde) under strong acidic conditions. The acid catalyzes the formation of the iminium ion, which is then attacked by the bromophenyl ring to form the spiro-tetrahydroisoquinoline.

  • Dissolve the β-arylethylamine precursor (1.0 eq) and paraformaldehyde (2.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully neutralize the reaction by pouring it into a cooled, saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the final spiro[tetrahydroisoquinoline-1,4'-oxane] product.

Expected Data
ParameterStep 1 IntermediateStep 2 Final Product
Appearance Colorless oil or white solidWhite to tan solid
Yield 70-85%55-70%
¹H NMR Shows signals for the phenethyl group, the bromophenyl group, and the oxane ring.Appearance of a new singlet for the C1-proton of the isoquinoline core. Complex changes in the aromatic region.
MS (ESI+) [M+H]⁺ corresponding to the N-alkylated intermediate.[M+H]⁺ corresponding to the final spirocyclic product.

Conclusion

4-(4-Bromophenyl)oxan-4-amine is a highly valuable and versatile building block for constructing medicinally relevant spirocyclic scaffolds. The protocols detailed herein for intramolecular Buchwald-Hartwig amination and the Pictet-Spengler reaction provide reliable pathways to spiro-indolines and spiro-tetrahydroisoquinolines, respectively. These methods offer researchers robust tools to expand chemical space and accelerate the design and synthesis of next-generation therapeutics.

References

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • Nikolaev, A. A., & Gribanov, P. S. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. [Link]

  • Rios, R. (Ed.). (2022). Spiro Compounds: Synthesis and Applications. University of Southampton. [Link]

  • Costantino, G., & D'allegro, V. (2014). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Molvi, K. I., & Haque, N. (2012). Synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. Part I: A review. Semantic Scholar. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • Smith, A. M., & Williams, C. M. (2012). Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. Seton Hall University Scholarship. [Link]

  • Varghese, R. J., & Ghini, A. A. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • ResearchGate. Reaction scope for the synthesis of spiro[chromene-4,3'-indoline]. [Link]

  • Chen, Y., & Zhu, J. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Thieme Connect. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Application Note: N-Alkylation of 4-(4-Bromophenyl)oxan-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide and a detailed experimental protocol for the N-alkylation of 4-(4-Bromophenyl)oxan-4-amine using reductive amination. This method is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds, offering significant advantages over traditional alkylation techniques, such as superior control over the degree of alkylation and broad functional group tolerance.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a comparative analysis of common reducing agents, and present a robust, step-by-step protocol employing sodium triacetoxyborohydride (STAB), a mild and highly selective reagent particularly suited for this transformation.[4][5][6] This guide is intended for researchers and scientists in drug discovery and development seeking a reliable method for synthesizing substituted 4-amino-4-aryl-tetrahydropyran derivatives, a scaffold present in numerous bioactive molecules.[7]

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is a fundamental objective in the development of pharmaceuticals and agrochemicals. The N-alkylation of primary and secondary amines is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

While direct alkylation of amines with alkyl halides appears straightforward, it is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as undesired quaternary ammonium salts.[1] Reductive amination, also known as reductive alkylation, circumvents these issues by offering a controlled, one-pot procedure for the mono-N-alkylation of amines.[1][8] The reaction proceeds through the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective hydride-based reducing agent.[5][8]

The target molecule, 4-(4-Bromophenyl)oxan-4-amine, features a sterically hindered secondary amine attached to a quaternary carbon. This structural motif can pose challenges for traditional synthetic methods. Reductive amination provides an efficient and high-yielding pathway to derivatize this core structure, which is of significant interest in drug discovery programs.[9][10]

The Reaction Mechanism: A Two-Step Cascade

The reductive amination process is a cascade reaction that involves two principal stages occurring in the same pot under weakly acidic conditions (typically pH 5-7).[1][11][12]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an imine intermediate. Under the mildly acidic conditions required for the reaction, the imine is protonated to generate a highly electrophilic iminium ion.[1][5]

  • Hydride Reduction: A carefully chosen reducing agent then delivers a hydride ion to the iminium carbon, reducing it to the final, more substituted amine product.[5]

The key to a successful one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound, thereby preventing the wasteful formation of the corresponding alcohol.[1][4]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination cluster_0 Iminium Ion Formation cluster_1 Reduction Amine R¹R²NH (Amine) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Carbonyl R³(R⁴)C=O (Aldehyde/Ketone) Imine Imine Carbinolamine->Imine - H₂O Iminium R¹R²N⁺=CR³R⁴ (Iminium Ion) Imine->Iminium + H⁺ Product R¹R²N-CHR³R⁴ (Alkylated Amine) Iminium->Product Hydride [H⁻] (Reducing Agent) Hydride->Product Reduction

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The choice of reducing agent is critical to the success of a reductive amination protocol. The ideal reagent should rapidly reduce the iminium ion intermediate while leaving the starting carbonyl compound untouched.

Reducing AgentChemical FormulaKey Characteristics
Sodium Borohydride NaBH₄A powerful, inexpensive reducing agent. Its high reactivity can lead to competitive reduction of the starting aldehyde or ketone, often necessitating a two-step procedure where the imine is pre-formed.[1][4]
Sodium Cyanoborohydride NaBH₃CNExhibits excellent selectivity for iminium ions over carbonyls, making it ideal for one-pot reactions.[1][13] However, it is highly toxic and can liberate hydrogen cyanide gas under acidic conditions, requiring careful handling.[4][12]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃A mild, non-toxic, and highly selective reducing agent.[6][13] The electron-withdrawing acetate groups attenuate its reactivity, making it exceptionally effective for the one-pot reductive amination of a wide variety of aldehydes and ketones, including those with acid-sensitive functional groups.[5][6][14] It is often considered the reagent of choice for modern reductive amination.[4]

For the N-alkylation of 4-(4-Bromophenyl)oxan-4-amine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior safety profile, high selectivity, and proven efficacy with sterically demanding substrates.[10][14]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 4-(4-Bromophenyl)oxan-4-amine with a representative aldehyde.

4.1. Materials and Reagents

  • 4-(4-Bromophenyl)oxan-4-amine (1.0 equiv)

  • Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

4.2. Step-by-Step Procedure

Experimental_Workflow One-Pot Reductive Amination Workflow A 1. Dissolve Amine & Carbonyl in DCE B 2. Add STAB portion-wise at Room Temperature A->B C 3. Stir for 4-24 hours (Monitor by TLC/LC-MS) B->C D 4. Quench with sat. NaHCO₃ (aq) C->D E 5. Extract with Organic Solvent D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify via Flash Column Chromatography F->G

Caption: The experimental workflow for N-alkylation.

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Bromophenyl)oxan-4-amine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature until all solids have dissolved.

    • Scientist's Note: DCE is the preferred solvent for STAB reductions as it generally provides faster reaction rates.[5][6] Anhydrous THF can also be used.

  • Reagent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.

    • Scientist's Note: For less reactive ketones or sterically hindered amines, the addition of a catalytic amount of glacial acetic acid (0.1 equiv) can accelerate the formation of the iminium ion.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.

    • Scientist's Note: The steric hindrance of the 4,4-disubstituted oxane ring may necessitate longer reaction times. If the reaction is sluggish, it can be gently heated to 40-50 °C.[10]

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Expected Outcomes & Troubleshooting

The yield of the reductive amination can vary depending on the steric and electronic nature of the carbonyl partner.

Table of Expected Results:

Carbonyl PartnerEquivalentsExpected Yield RangeNotes / Observations
Aliphatic Aldehyde (e.g., Propionaldehyde)1.175-95%Reactions are typically fast and clean.
Aromatic Aldehyde (e.g., Benzaldehyde)1.170-90%Generally high-yielding. Electron-withdrawing groups on the aromatic ring can accelerate the reaction.
Acyclic Ketone (e.g., Acetone)1.260-85%Slower than aldehydes due to increased steric hindrance. May require longer reaction times or mild heating.[5][9]
Cyclic Ketone (e.g., Cyclopentanone)1.270-90%Generally more reactive than acyclic ketones.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient iminium ion formation. 2. Poor quality or decomposed reagents. 3. Presence of moisture.1. Add a catalytic amount of acetic acid. 2. Use freshly opened or properly stored STAB and anhydrous solvent. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Incomplete Reaction 1. Insufficient reducing agent. 2. Significant steric hindrance from the carbonyl partner.1. Add an additional portion of STAB (0.3-0.5 equiv) and continue stirring. 2. Increase the reaction time and/or gently heat the reaction to 40-50 °C.
Alcohol Byproduct 1. Reducing agent is too reactive. 2. Reaction conditions are too acidic, promoting carbonyl protonation.1. Ensure STAB is used, as it is highly selective. 2. Avoid using a large excess of acetic acid. If used, ensure it is only a catalytic amount.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for the N-alkylation of 4-(4-Bromophenyl)oxan-4-amine. Its operational simplicity, mild reaction conditions, and broad substrate scope make it a superior alternative to direct alkylation methods. This protocol provides a robust foundation for the synthesis of diverse libraries of N-substituted 4-amino-4-aryl-tetrahydropyrans, facilitating further exploration of this important chemical space in drug discovery and development.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2015). ResearchGate. [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. (2015). ResearchGate. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. SynOpen. [Link]

  • Voskressensky, L. G., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Li, G., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]

  • Kim, D. H., et al. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]

  • Beydoun, K., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wang, H., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Application Notes and Protocols for the Development of PET Imaging Ligands Based on the 4-(4-Bromophenyl)oxan-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the prospective use of 4-(4-Bromophenyl)oxan-4-amine as a core scaffold for the development of novel Positron Emission Tomography (PET) imaging ligands. While this specific molecule is a novel starting point, its structural motifs—a bromophenyl group amenable to radiofluorination and a tetrahydropyran-4-amine core present in various CNS-active agents—offer a compelling strategic entry point for creating next-generation PET tracers. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, field-proven protocols for synthesis, radiolabeling, and preclinical evaluation. We will navigate the logical progression from the synthesis of a "cold" standard and a suitable precursor to detailed protocols for Fluorine-18 radiolabeling, quality control, and essential in vitro and in vivo characterization studies.

Introduction: The Strategic Value of the 4-Aryl-oxan-4-amine Scaffold

The quest for highly specific and selective PET ligands is a cornerstone of modern neuroscience and oncology drug development. PET imaging allows for the non-invasive quantification of physiological processes, receptor densities, and drug occupancy in living subjects, providing invaluable data for clinical decision-making.[1] The selection of a core chemical scaffold is a critical first step in the design of a successful PET tracer.

The 4-(4-Bromophenyl)oxan-4-amine scaffold presents two key strategic advantages:

  • The 4-Bromophenyl Moiety: This functional group is a well-established precursor for radiofluorination, the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F). The carbon-bromine bond can be substituted with ¹⁸F-fluoride, often facilitated by transition metal catalysis.[2][3][4][5][6] The relatively long half-life of ¹⁸F (approximately 110 minutes) is highly suitable for multi-step radiosynthesis and allows for imaging studies of longer duration.[7]

  • The 4-Amino-tetrahydropyran Core: This sp³-rich cyclic amine motif is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties, including potential for blood-brain barrier penetration. Its derivatives are found in a range of biologically active molecules.[8] The amine functionality also provides a convenient handle for further chemical modification to optimize binding affinity and selectivity for a specific biological target.

This guide will therefore outline a hypothetical, yet scientifically rigorous, development pathway for a novel PET ligand, provisionally named [¹⁸F]Oxabramine-X (where X denotes a target-specific pharmacophore to be appended to the amine).

Synthesis of the Non-Radioactive Standard and Radiolabeling Precursor

A robust and scalable synthesis of the non-radioactive ("cold") standard and a suitable precursor for radiolabeling is paramount. Here, we propose a logical two-step synthetic approach.

Rationale for the Synthetic Route

The proposed synthesis leverages well-established and versatile chemical transformations. The key steps involve the formation of the C-N bond between the tetrahydropyranone and the aryl amine, followed by reduction. An alternative, powerful method for forming the aryl-amine bond is the Buchwald-Hartwig amination.[9][10][11][12] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it a reliable choice for constructing the core scaffold.[9][12]

Proposed Synthetic Workflow

G cluster_0 Synthesis Pathway A Tetrahydro-4H-pyran-4-one C Intermediate Iminium Ion A->C Condensation (Weakly Acidic) B 4-Bromoaniline B->C D 4-(4-Bromophenyl)oxan-4-amine (Cold Standard) C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->C

Caption: Proposed workflow for the synthesis of the cold standard via reductive amination.

Detailed Protocol: Synthesis of 4-(4-Bromophenyl)oxan-4-amine

Materials:

  • Tetrahydro-4H-pyran-4-one

  • 4-Bromoaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

  • To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dichloroethane (DCE), add 4-Bromoaniline (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.[13]

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 4-(4-Bromophenyl)oxan-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Note: For the synthesis of a radiolabeling precursor, one might choose a derivative with a better leaving group than bromine, such as a nitro or trimethylammonium group, to facilitate nucleophilic aromatic substitution. However, recent advances in copper-mediated radiofluorination make aryl bromides viable precursors.[2][3][4]

Radiolabeling with Fluorine-18

The introduction of ¹⁸F onto the aromatic ring is the critical step in producing the PET tracer. We propose a copper-mediated radiofluorination of the 4-(4-Bromophenyl)oxan-4-amine precursor.

Rationale for Copper-Mediated Radiofluorination

Traditional nucleophilic aromatic substitution (SₙAr) reactions for ¹⁸F-labeling often require electron-withdrawing groups to activate the aromatic ring. The bromophenyl ring in our precursor is not strongly activated, making conventional SₙAr challenging. Copper-mediated methods have emerged as a powerful strategy to fluorinate electron-rich and unactivated aryl halides.[2][3][4][5][6] These reactions proceed through an organometallic pathway, expanding the scope of accessible ¹⁸F-labeled compounds.[2][3]

Radiolabeling Workflow

G cluster_1 Radiolabeling & Purification F18 [¹⁸F]Fluoride (from cyclotron) Trap Anion Exchange Cartridge F18->Trap Elute Elution with K₂CO₃/K₂₂₂ Trap->Elute Reaction Cu-Mediated Radiofluorination Elute->Reaction Precursor 4-(4-Bromophenyl)oxan-4-amine Precursor Precursor->Reaction Purify Semi-preparative HPLC Reaction->Purify Formulate Formulation in Saline/Ethanol Purify->Formulate QC Quality Control Checks Formulate->QC Final [¹⁸F]4-(4-Fluorophenyl)oxan-4-amine (Injectable Dose) QC->Final

Caption: Automated workflow for the synthesis and purification of the [¹⁸F]-labeled ligand.

Detailed Protocol: [¹⁸F]-Radiofluorination

Materials:

  • Aqueous [¹⁸F]Fluoride from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • 4-(4-Bromophenyl)oxan-4-amine precursor

  • Copper(I) catalyst system (e.g., Cu(OTf)₂/ligand)[2][3]

  • Anhydrous Dimethylformamide (DMF) or other suitable high-boiling point solvent

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filters (0.22 µm)

Procedure (typically performed in an automated synthesis module):

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]Fluoride on an anion exchange cartridge. Elute the [¹⁸F]Fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen at elevated temperature. This step is critical for activating the "naked" [¹⁸F]fluoride for nucleophilic attack.

  • Radiolabeling Reaction: Add a solution of the 4-(4-Bromophenyl)oxan-4-amine precursor and the copper catalyst system in anhydrous DMF to the dried [¹⁸F]K/K₂₂₂ complex.

  • Heat the reaction mixture at 120-160°C for 10-20 minutes. The optimal temperature and time should be determined empirically.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

  • Formulation: Collect the product peak, remove the HPLC solvent under vacuum, and reformulate the final product in a sterile solution, typically physiological saline with a small percentage of ethanol for solubility.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[14][15][16][17][18]

QC Test Method Acceptance Criteria Rationale
Radionuclide Identity Gamma-ray SpectroscopyPhotopeak at 511 keV.[14][17]Confirms the presence of a positron-emitting isotope.
Radionuclide Purity Half-life determination105-115 minutes.[14]Ensures no long-lived radioactive impurities are present.
Radiochemical Purity Analytical Radio-HPLC/TLC≥95% of total radioactivity corresponds to the product peak.[15]Guarantees that the radioactivity is associated with the desired chemical entity.
pH pH meter or strip4.5 - 7.5Ensures the formulation is physiologically compatible for injection.[15]
Visual Inspection Direct observationClear, colorless, and free of particulate matter.[14]Basic safety check for any physical contaminants.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Acetonitrile < 410 ppm).[14]Ensures potentially toxic organic solvents from synthesis are below safe levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the max dose volume)Protects the patient from pyrogenic reactions.[15][17]
Sterility Incubation in culture mediaNo microbial growth after 14 days.[16]Confirms the absence of microbial contamination (typically a retrospective test).
Molar Activity (Am) Calculated from radioactivity and mass> 37 GBq/µmol (>1 Ci/µmol) at time of injection.A high molar activity is crucial to minimize pharmacological effects from the injected mass.

Preclinical Evaluation: Characterizing the Ligand

In Vitro Characterization

In vitro studies are essential to determine the fundamental properties of the new ligand before proceeding to animal studies.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Lipophilicity is a key predictor of blood-brain barrier permeability. A LogD₇.₄ value between 1 and 3 is often considered optimal for CNS PET tracers.[19]

  • Add a small amount of the purified [¹⁸F]-labeled ligand to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample equal volumes from the n-octanol and PBS layers.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate LogD₇.₄ as: log₁₀ (Counts per minute in octanol / Counts per minute in PBS). It is crucial to use a radiotracer with high radiochemical purity to avoid misleading results from hydrophilic or lipophilic impurities.[20]

Protocol 2: In Vitro Binding Assays

These assays determine the affinity (Kᵢ) and selectivity of the ligand for its intended target.

  • Prepare tissue homogenates from regions known to be rich (or deficient) in the target of interest.

  • In a multi-well plate, incubate the tissue homogenates with a known radioligand for the target ("gold standard") at a fixed concentration.

  • Add increasing concentrations of the non-radioactive 4-(4-Bromophenyl)oxan-4-amine-X standard.

  • After incubation to equilibrium, rapidly filter the contents of each well and wash to separate bound from free radioactivity.

  • Measure the radioactivity trapped on the filters.

  • Plot the percentage of displacement of the known radioligand versus the concentration of the new compound.

  • Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

  • Repeat this process using tissue homogenates containing other relevant receptors/transporters to assess selectivity.

Ex Vivo and In Vivo Characterization in Animal Models

In vivo studies in appropriate animal models, such as rodents and non-human primates, are the final validation step.[21][22][23][24]

Protocol 3: Rodent Biodistribution and Brain Uptake

  • Administer the [¹⁸F]-labeled ligand via tail vein injection to a cohort of healthy rodents.

  • At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a subset of the animals.

  • Rapidly dissect key organs (brain, heart, lungs, liver, kidneys, muscle, bone, etc.) and collect blood.

  • Weigh each tissue sample and measure its radioactivity in a gamma counter.

  • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • For brain uptake, analyze different brain regions to assess regional distribution.

Protocol 4: Dynamic PET Imaging in Non-Human Primates

Non-human primates provide a highly translational model for human brain imaging.[21][24]

  • Anesthetize the animal and position it in the PET scanner.

  • Insert an arterial line for blood sampling to determine the arterial input function.

  • Administer the [¹⁸F]-labeled ligand as a bolus injection.

  • Acquire dynamic PET data for 90-120 minutes.

  • To demonstrate target specificity, a separate scan can be performed where the animal is pre-treated with a high dose of a known drug that binds to the same target (a "blocking" study). A significant reduction in radioactivity in target-rich brain regions confirms specific binding.

  • Analyze the dynamic data using appropriate pharmacokinetic models to quantify binding parameters such as the binding potential (BPₙₔ).

Conclusion and Future Directions

The 4-(4-Bromophenyl)oxan-4-amine scaffold represents a promising and strategically sound starting point for the development of novel PET imaging ligands. Its chemical tractability allows for both efficient [¹⁸F]-radiolabeling and further derivatization at the amine position to achieve high affinity and selectivity for a desired biological target. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for advancing a candidate molecule from initial synthesis through to preclinical validation. Successful execution of these methodologies will enable researchers to fully characterize the potential of new tracers based on this versatile scaffold, ultimately contributing to the advancement of molecular imaging in medicine.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. National Institutes of Health. [Link]

  • QC of PET Radiopharmaceuticals. SlideShare. Published online November 14, 2017. [Link]

  • Pal S, Kumar R, Sharma P, Singh B, Singh G, Bal A. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian J Nucl Med. 2017;32(4):287-292. [Link]

  • Peñuelas I, De Grado TR. Quality Control of PET Radiopharmaceuticals. RadiologyKey. Published October 13, 2017. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Verhoog S, Kieffer R, Tredwell M, et al. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. 2018;562(7728):549-553. [Link]

  • Reductive amination. In: Wikipedia. ; 2023. [Link]

  • Xie J-H, Liu X-Y, Yang X, et al. Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Org Lett. 2017;19(16):4383-4386. [Link]

  • Pal S, Kumar R, Sharma P, Singh B, Singh G, Bal A. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate. [Link]

  • Al-Jammaz I, Al-Otaibi B, Al-Rumayan F, Al-Otaibi M, Amer S. Direct One-Step18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Bioconjug Chem. 2017;28(1):166-175. [Link]

  • Meeting the unique demands of radiopharmaceutical quality control. Nucleus RadioPharma. [Link]

  • Al-Jammaz I, Al-Otaibi B, Al-Rumayan F, Al-Otaibi M, Amer S. Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Cai Z, Li S, Zhang W, et al. NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. J Am Chem Soc. 2020;142(16):7362-7367. [Link]

  • Lee E, Kamlet AS, Powers DC, Neumann CN, Boursalian GB, Furuya T. Nucleophilic fluorination on electron-rich aromatic rings from non-aromatic precursors: F-18 labeling study and interference from target water. J Nucl Med. 2011;52(supplement 1):1621. [Link]

  • Cai Z, Li S, Zhang W, et al. NHC-Copper Mediated Ligand-Directed Radiofluorination of Aryl Halides. J Am Chem Soc. 2020;142(16):7362-7367. [Link]

  • Stammes MA, Bakker J, Vervenne RAW, et al. Recommendations for Standardizing Thorax PET–CT in Non-Human Primates by Recent Experience from Macaque Studies. Animals (Basel). 2021;11(10):2824. [Link]

  • An admonition when measuring the lipophilicity of radiotracers using counting techniques. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Al-Jammaz I, Al-Otaibi B, Al-Rumayan F, Al-Otaibi M, Amer S. Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Intermolecular reductive amination to obtain cyclic amines.[98–100]. ResearchGate. [Link]

  • Mossine AV, Brooks AF, Scott PJH. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. Curr Top Med Chem. 2020;20(10):801-817. [Link]

  • Structures and logP-values of PET hypoxia radiotracers. The... ResearchGate. [Link]

  • Wang Y, Lin Q, Shi H, Cheng D. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Front Chem. 2022;10:884517. [Link]

  • Wang Y, Lin Q, Shi H, Cheng D. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Front Chem. 2022;10:884517. [Link]

  • Wang C, An H, Chen K, et al. Noninvasive quantification of nonhuman primate dynamic 18F-FDG PET imaging. EJNMMI Phys. 2021;8(1):21. [Link]

  • PET imaging of an antisense oligonucleotide in the living non-human primate brain using click chemistry. bioRxiv. [Link]

  • Using PET H2O Brain Imaging to study the functional-anatomical correlates of non-human primate communication. ResearchGate. [Link]

  • Liu X-Y, Zhang F-M. Copper-catalyzed fluorination of 2-pyridyl aryl bromides. Chem Sci. 2015;6(3):1996-2000. [Link]

  • Zlatopolskiy BD, Zischler J, Urusova EA, et al. Fluorine-18 labelled building blocks for PET tracer synthesis. Chem Soc Rev. 2017;46(16):4824-4866. [Link]

  • Mossine AV, Brooks AF, Makaravage KJ, et al. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Org Lett. 2016;18(20):5412-5415. [Link]

  • Chon U, Min S, Kim S, et al. Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. Int J Mol Sci. 2021;22(14):7496. [Link]

  • Simplified radiolabeling process toward rapid photoredox-catalyzed aryl 18F-fluorination and PET tracer development. ResearchGate. [Link]

  • Basheer A, Arulsamy K, Thangavel N, et al. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Front Med (Lausanne). 2022;9:823629. [Link]

  • Rokka J, Leppänen J, Suilamo S, et al. Characterization of fast-decaying PET radiotracers solely through LC-MS/MS of constituent radioactive and carrier isotopologues. J Mass Spectrom. 2013;48(3):363-370. [Link]

  • A Comparative Study of in vitro Assays for Predicting the Nonspecific Binding of PET Imaging Agents in vivo. ResearchGate. [Link]

  • Nortcliffe A, Milne GDS, Hamza D, Moody CJ. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorg Med Chem. 2017;25(7):2218-2225. [Link]

  • Czoty PW, Gage HD, Nader MA. Nonhuman Primate Positron Emission Tomography Neuroimaging in Drug Abuse Research. J Pharmacol Exp Ther. 2012;341(2):274-285. [Link]

  • Zhang Y, Chen Y, Wang M, et al. Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. ACS Cent Sci. 2023;9(1):93-102. [Link]

  • Alauddin MM. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Am J Nucl Med Mol Imaging. 2012;2(1):55-79. [Link]

  • Lee D, Lee S, Lee S. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar Drugs. 2017;15(10):300. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions with 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(4-Bromophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific substrate. The presence of both an oxane ring and a primary amine presents unique challenges that require careful consideration of reaction parameters.

Introduction: The Challenge of Coupling Amine-Containing Substrates

The Suzuki-Miyaura coupling is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] The reaction typically involves a palladium catalyst to couple an organoboron compound with an organohalide.[3] However, the success of this reaction is highly dependent on the nature of the substrates.

The substrate, 4-(4-Bromophenyl)oxan-4-amine, contains a primary amine group, which can act as a Lewis base and coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to low yields or complete reaction failure.[4] Therefore, a systematic approach to optimizing the reaction conditions is crucial for success.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-(4-Bromophenyl)oxan-4-amine) to form a Pd(II) complex.[2][5]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium complex. This is often facilitated by a base, which activates the boronic acid.[2][6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Ar-Pd(II)(L2)-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(L2)-R' B->C Transmetalation (R'-B(OR)2 + Base) C->A Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') C->Product ArX 4-(4-Bromophenyl)oxan-4-amine (Ar-X) ArX->B Boronic Boronic Acid/Ester (R'-B(OR)2) Boronic->C caption Figure 1: Suzuki-Miyaura Catalytic Cycle.

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when performing Suzuki coupling with 4-(4-Bromophenyl)oxan-4-amine.

Q1: My reaction is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent problem and can stem from several factors, primarily related to catalyst inhibition by the amine group.

  • Catalyst Inhibition: The primary amine on your substrate can coordinate with the palladium center, effectively poisoning the catalyst.[4]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can help to stabilize the palladium catalyst and reduce inhibition by the amine. Ligands such as SPhos have shown remarkable efficiency in couplings with challenging substrates.[8]

    • Solution 2: Amine Protection: While not always ideal due to the extra steps, protecting the amine group (e.g., as a Boc-carbamate) can prevent catalyst inhibition. The protecting group can be removed after the coupling reaction.

  • Inactive Catalyst System: Aryl bromides are generally reactive, but an inappropriate choice of catalyst or base can lead to a sluggish reaction.

    • Solution: Catalyst and Base Screening: Systematically screen a variety of palladium catalysts and bases. A common starting point is Pd(PPh₃)₄ with a carbonate base like K₂CO₃.[5][9] If this fails, more active pre-catalysts like Pd₂(dba)₃ with a ligand like SPhos and a stronger base such as K₃PO₄ should be tested.[4][8]

  • Poor Solubility: If your reactants are not fully dissolved in the solvent, the reaction will be slow or incomplete.

    • Solution: Solvent Optimization: Test a range of solvents. Common choices include 1,4-dioxane, toluene, and DMF, often with a small amount of water as a co-solvent to aid in dissolving the base and boronic acid.[5][10][11]

The following workflow can guide your optimization process:

troubleshooting_workflow start Low/No Conversion catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition ligand_screening Screen Bulky Ligands (e.g., SPhos) catalyst_inhibition->ligand_screening Yes inactive_catalyst Inactive Catalyst System? catalyst_inhibition->inactive_catalyst No amine_protection Consider Amine Protection ligand_screening->amine_protection ligand_screening->inactive_catalyst amine_protection->inactive_catalyst catalyst_base_screening Screen Pd Catalysts & Bases (e.g., Pd2(dba)3/K3PO4) inactive_catalyst->catalyst_base_screening Yes solubility_issue Solubility Issues? inactive_catalyst->solubility_issue No catalyst_base_screening->solubility_issue solvent_screening Optimize Solvent System (e.g., Dioxane/Water) solubility_issue->solvent_screening Yes success Improved Conversion solubility_issue->success No solvent_screening->success

A decision tree for troubleshooting low conversion.
Q2: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?

A2: Side reactions are common in Suzuki couplings and can often be minimized by carefully controlling the reaction conditions.

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen or Pd(II) species.[4][10][12]

    • Solution: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ can also help.

  • Dehalogenation: Your starting material, 4-(4-Bromophenyl)oxan-4-amine, is converted to 4-phenyloxan-4-amine. This can occur if there is a source of hydride in the reaction mixture.[4][10][12]

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Some bases or solvents can act as hydride donors, so screening different options may be necessary.

  • Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.[4]

    • Solution: This is often promoted by aqueous acidic or basic conditions. Careful selection of the base and minimizing reaction time can help reduce this side reaction.

Side ProductCommon CauseMitigation Strategy
Homocoupling Oxygen, Pd(II) speciesThoroughly degas reaction mixture, use Pd(0) source.[4][13]
Dehalogenation Hydride sourcesUse anhydrous solvents, screen bases.[4][10]
Protodeboronation Aqueous conditions, prolonged reaction timeOptimize base and reaction time.[4]
Q3: What is the optimal catalyst, ligand, and base combination for this substrate?

A3: There is no single "best" combination, as the optimal conditions will also depend on the specific boronic acid you are using. However, for challenging substrates with amine groups, systems utilizing bulky, electron-rich phosphine ligands are often a good starting point.

A recommended starting point for optimization is:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: Anhydrous 1,4-dioxane (with a small amount of water if necessary for solubility)

  • Temperature: 80-100 °C

This combination has proven effective for a wide range of challenging Suzuki couplings, including those with amine-containing substrates.[4][8]

Experimental Protocols

General Procedure for Suzuki Coupling Optimization

This protocol provides a framework for screening conditions for the Suzuki coupling of 4-(4-Bromophenyl)oxan-4-amine with an arylboronic acid.

Materials:

  • 4-(4-Bromophenyl)oxan-4-amine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if required)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 4-(4-Bromophenyl)oxan-4-amine, the arylboronic acid, and the base.

  • If using a solid pre-catalyst and ligand, add them to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table for Screening Conditions:

ExperimentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane10012
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene10012
.....................

This systematic approach will allow you to efficiently identify the optimal conditions for your specific Suzuki coupling reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(34), 11946–11956. [Link]

  • BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • RSC Publishing. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • ResearchGate. (2020). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Retrieved from [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • ResearchGate. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]

  • ACS Publications. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ChemRxiv. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Aryloxan-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryloxan-4-amines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. The synthesis of these valuable scaffolds, often via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), can be accompanied by specific side reactions. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-aryloxan-4-amines via Buchwald-Hartwig amination?

A1: The primary side reactions of concern are β-hydride elimination and hydrodehalogenation . β-hydride elimination leads to the formation of an unsaturated byproduct, 5,6-dihydro-2H-pyran, and the corresponding arene. Hydrodehalogenation results in the reduction of the starting 4-halo-oxane to oxane, consuming the starting material and reducing the overall yield of the desired product.[1]

Q2: How does the choice of base impact the reaction outcome?

A2: The base plays a crucial role in the catalytic cycle, and its strength and steric bulk can significantly influence the prevalence of side reactions. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine-palladium complex.[2] However, an excessively strong base can also promote β-hydride elimination. Weaker bases like potassium carbonate (K₂CO₃) may suppress elimination but can lead to slower reaction rates.[2]

Q3: What is the role of the phosphine ligand in the reaction?

A3: The phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the desired reductive elimination step that forms the C-N bond, while discouraging side reactions like β-hydride elimination.[2][3]

Section 2: Troubleshooting Guide

Problem 1: Low yield of the desired 4-aryloxan-4-amine with significant formation of an unsaturated byproduct.

Q: My reaction is producing a significant amount of what appears to be 5,6-dihydro-2H-pyran alongside my target product. What is causing this and how can I fix it?

A: This is a classic case of β-hydride elimination competing with the desired reductive elimination. The palladium intermediate, after oxidative addition to the 4-halo-oxane, can either undergo reductive elimination with the amine to form the product or eliminate a β-hydrogen to form the unsaturated byproduct.

Troubleshooting Protocol: Mitigating β-Hydride Elimination

StepActionRationale
1Lower the reaction temperature. β-hydride elimination often has a higher activation energy than reductive elimination. Reducing the temperature can selectively slow down the undesired pathway.
2Screen different phosphine ligands. Bulky ligands can sterically hinder the conformation required for β-hydride elimination. Consider switching to a more sterically demanding ligand.
3Use a weaker base. Strong bases can accelerate β-hydride elimination. Experiment with milder bases such as K₃PO₄ or Cs₂CO₃ in place of NaOtBu.
4Change the solvent. The polarity of the solvent can influence the stability of the intermediates. Toluene or dioxane are common choices, but exploring others may be beneficial.

Visualizing the Competing Pathways

G A Pd(0)L_n C Oxidative Addition Intermediate A->C Oxidative Addition B 4-Halo-oxane B->C E Amine-Pd Complex C->E + Amine, - Base D Amine D->E F Desired Product (4-Aryloxan-4-amine) E->F Reductive Elimination G 5,6-Dihydro-2H-pyran + Arene E->G β-Hydride Elimination

Caption: Competing reductive elimination and β-hydride elimination pathways.

Problem 2: Significant formation of oxane (dehalogenated starting material).

Q: I am observing a significant amount of the dehalogenated starting material, oxane, in my reaction mixture. What is causing this hydrodehalogenation?

A: Hydrodehalogenation is another common side reaction where the halogen on the starting material is replaced by a hydrogen atom. This can occur through various mechanisms, often involving a palladium-hydride species which can be formed from the amine, solvent, or trace water.

Troubleshooting Protocol: Minimizing Hydrodehalogenation

StepActionRationale
1Ensure anhydrous reaction conditions. Trace water can be a source of hydride. Thoroughly dry all reagents and solvents.
2Choose a suitable amine. Primary amines are generally less prone to forming palladium-hydride species compared to secondary amines.
3Modify the ligand and palladium source. Certain ligand and palladium precursor combinations may be more susceptible to forming hydride species. Experiment with different combinations.
4Consider a different halogen. If using a 4-bromo- or 4-iodo-oxane, consider switching to the less reactive 4-chloro-oxane, which can be less prone to hydrodehalogenation.

Visualizing the Hydrodehalogenation Pathway

G A Pd(0)L_n C Oxidative Addition Intermediate A->C Oxidative Addition B 4-Halo-oxane B->C E Pd-Hydride Species C->E + Hydride Source D Hydride Source (e.g., trace H₂O) D->E F Oxane (Dehalogenated SM) E->F Reductive Elimination

Caption: Pathway for the hydrodehalogenation side reaction.

Problem 3: The reaction is sluggish or does not proceed to completion.

Q: My Buchwald-Hartwig reaction on 4-chloro-oxane is very slow and gives a low conversion even after prolonged reaction times. What can I do to improve the reaction rate?

A: Sluggish reactions are often due to suboptimal reaction conditions, particularly with less reactive starting materials like 4-chloro-oxanes. The key is to enhance the reactivity of the catalytic system without promoting side reactions.

Troubleshooting Protocol: Enhancing Reaction Rate

StepActionRationale
1Increase the reaction temperature. Higher temperatures can overcome the activation energy barrier. Monitor for the onset of side reactions.
2Use a more active catalyst system. Switch to a more electron-rich and bulky ligand that is known to be effective for aryl chlorides. Consider using a pre-formed palladium catalyst for more consistent activity.
3Increase the catalyst loading. A higher catalyst concentration can increase the overall reaction rate. This should be a last resort due to cost and potential for increased side products.
4Ensure efficient stirring. The reaction mixture can be heterogeneous, especially with inorganic bases. Efficient stirring is crucial for good mass transfer.

Section 3: Experimental Protocols

General Procedure for the Synthesis of 4-Aryloxan-4-amines:

  • To an oven-dried Schlenk tube, add the 4-halo-oxane (1.0 equiv), the aryl amine (1.2 equiv), the phosphine ligand (0.02 equiv), and the palladium source (0.01 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) and the base (1.4 equiv).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • PMC

  • The Journal of Organic Chemistry

  • Wikipedia

  • ResearchGate

  • Google Patents

  • Journal of the American Chemical Society

  • Wikipedia

  • ResearchGate

  • Organic Chemistry Portal

  • Chemical Reviews

  • ResearchGate

  • YouTube

  • Chemistry LibreTexts

  • Chemical Reviews

  • YouTube

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-Bromophenyl)oxan-4-amine and related substituted aminotetrahydropyrans. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring high purity and yield for your target compound.

Introduction: The Importance of Purity

Substituted aminotetrahydropyran scaffolds, such as 4-(4-Bromophenyl)oxan-4-amine, are critical pharmacophores found in numerous bioactive molecules, including potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] Achieving high purity is not merely a matter of meeting a specification; it is essential for accurate biological screening, ensuring safety, and enabling robust downstream synthetic transformations. This guide addresses the purification of this amine, which is commonly synthesized via reductive amination of the corresponding ketone, and tackles the specific byproducts and challenges associated with this process.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common initial queries encountered during the purification of 4-(4-Bromophenyl)oxan-4-amine.

Q1: What are the most likely impurities in my crude product after a reductive amination reaction?

A: Based on the standard reductive amination pathway, your primary byproducts will likely be:

  • Unreacted Starting Material: 4-(4-Bromophenyl)oxan-4-one.

  • Over-reduced Byproduct: 4-(4-Bromophenyl)oxan-4-ol, formed by the reduction of the ketone starting material.

  • Intermediate Imine: The imine formed between the ketone and the amine source may persist if the reduction is incomplete.

  • Reagent-derived Impurities: Borate salts (from NaBH(OAc)₃ or NaBH₄) or cyanoborohydride byproducts.[3][4] These are typically removed during the aqueous work-up.

Q2: My TLC plate shows a long streak from the baseline for my product spot. What's happening?

A: This is a classic sign of a strong interaction between your basic amine product and the acidic silanol groups on the surface of a standard silica gel TLC plate.[5] This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in poor migration and "streaking" or "tailing." This indicates that standard silica gel chromatography will likely be challenging without modification.

Q3: How can I perform a quick cleanup of my crude reaction mixture before committing to column chromatography?

A: An acid-base liquid-liquid extraction (LLE) is the most effective preliminary purification method for amines.[6][7] By dissolving your crude mixture in an organic solvent and washing with an aqueous acid (e.g., 1M HCl), your basic amine product will become protonated (forming an ammonium salt) and move into the aqueous layer. Neutral impurities, such as the starting ketone and the alcohol byproduct, will remain in the organic layer. You can then discard the organic layer, basify the aqueous layer (e.g., with NaOH), and re-extract your purified amine back into a fresh organic solvent.[8]

Q4: My product is a thick oil that refuses to crystallize. What are my options?

A: Amorphous oils are common, especially with complex organic molecules. Consider these strategies:

  • Salt Formation: Convert the amine into a crystalline salt, most commonly the hydrochloride or hydrobromide salt.[9] This is often achieved by dissolving the purified amine oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it or adding a solution of HCl in a compatible solvent.

  • Solvent Screening: Attempt crystallization from a variety of solvent systems. A good starting point is a binary system where the compound is soluble in one solvent (e.g., DCM, EtOAc) and insoluble in the other (e.g., hexanes, heptane).

  • Amorphous Phase Recrystallization: The amorphous state is thermodynamically unstable and can sometimes be induced to crystallize over time, especially with seeding or scratching the flask.[10]

Section 2: In-Depth Troubleshooting Guide

Use this table to diagnose and solve specific issues encountered during your purification workflow.

Problem Observed Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield After Acid-Base Extraction 1. Incomplete Protonation: The pH of the aqueous acid wash was not low enough (pH > 2) to fully protonate the amine.Solution: Use a pH meter or pH paper to ensure the aqueous phase is between pH 1-2 after mixing. This guarantees the formation of the water-soluble ammonium salt.[6]
2. Incomplete Free-Basing: The pH of the aqueous layer was not high enough (pH < 10) during the basification step.Solution: Adjust the aqueous phase to pH 11-12 before re-extracting the amine. This ensures the ammonium salt is fully deprotonated to the neutral, organic-soluble "free base" form.[7]
3. Emulsion Formation: Vigorous shaking, especially with chlorinated solvents like DCM, can lead to stable emulsions that trap the product.Solution: Use gentle inversions instead of vigorous shaking. To break an emulsion, add brine (saturated NaCl solution) or allow the mixture to stand.
Poor Separation in Column Chromatography (Tailing/Streaking) 1. Acid-Base Interaction: The basic amine is strongly interacting with acidic silica gel.[5]Solution A: Add a competing base to your mobile phase (e.g., 0.5-1% triethylamine or ammonia in methanol). This base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.[11]
Solution B: Use an amine-functionalized silica column. These columns have a bonded phase that masks the acidic silanols, providing excellent peak shape for amines without mobile phase additives.[5]
2. Inappropriate Solvent System: The polarity of the eluent is either too high (product elutes at the solvent front) or too low (product does not move).Solution: Develop a proper solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your product. A common gradient for this compound is ethyl acetate in hexanes.
Co-elution of Product and Starting Ketone The polarity of the amine product and the starting ketone are very similar.Solution A (Chromatography): Use a shallow elution gradient to maximize resolution. If using standard silica, the amine will likely have a slightly lower Rf than the ketone.
Solution B (Chemical): Perform an acid-base extraction before chromatography. This is the most robust method to remove the neutral ketone from the basic amine product.[12]
Product Appears Unstable on Silica Gel The amine is degrading on the acidic stationary phase.Solution: Deactivate the silica gel by preparing a slurry with your mobile phase containing 1% triethylamine and letting it stand for an hour before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography.[11]

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is the recommended first step for purifying the crude reaction mixture to remove neutral byproducts like the starting ketone and alcohol.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).

  • Acidic Wash (Amine Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake the funnel with frequent venting. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated amine product. The organic layer contains neutral impurities.

  • Re-extraction (Optional but Recommended): To ensure full recovery, wash the organic layer again with a fresh portion of 1M HCl. Combine this second aqueous wash with the first.

  • Impurity Removal: Discard the organic layer containing the neutral impurities.

  • Basification (Amine Regeneration): Cool the combined aqueous layers in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is >11 (verify with a pH meter). A precipitate or cloudiness may appear as the free base amine is formed.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basic aqueous solution and shake to extract the neutral amine product back into the organic phase.

  • Final Steps: Drain the organic layer. Wash it with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Verification: Analyze a small sample of the initial organic layer and the final purified organic layer by TLC or LC-MS to confirm the removal of non-basic impurities.

Protocol 2: Optimized Flash Column Chromatography

Use this protocol on the product obtained from LLE if further purification is required.

Methodology:

  • Stationary Phase Selection:

    • Option A (Standard Silica): Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine (TEA).

    • Option B (Amine-functionalized Silica): Use a pre-packed amine-silica column as per the manufacturer's instructions. This is the preferred method for best results.[5]

  • Mobile Phase Selection: Using TLC (with 1% TEA in the eluent for standard silica), find a solvent system that gives your product an Rf of ~0.3. A typical gradient is 5% to 40% Ethyl Acetate in Hexanes.

  • Sample Loading: Adsorb your material onto a small amount of silica gel ("dry loading") for the best resolution. Dissolve your compound in a minimal amount of DCM, add silica, and evaporate the solvent until a free-flowing powder is obtained.

  • Elution and Fraction Collection: Load the sample onto the column. Run the gradient and collect fractions, monitoring the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed with the solvent.

Section 4: Visual Workflows

Purification Workflow Diagram

This diagram illustrates the general sequence of operations for isolating pure 4-(4-Bromophenyl)oxan-4-amine.

PurificationWorkflow start_end start_end process process decision decision analysis analysis A Crude Reaction Mixture B Acid-Base Liquid-Liquid Extraction (LLE) A->B C Purity Check (TLC, LC-MS) B->C D Is Purity > 98%? C->D E Final Product D->E Yes F Flash Column Chromatography (Amine-modified) D->F No G Combine Pure Fractions F->G H Purity Check (TLC, NMR) G->H I Is Purity > 98%? H->I I->E Yes J Consider Recrystallization or Salt Formation I->J No J->E

Caption: General purification workflow for 4-(4-Bromophenyl)oxan-4-amine.

Troubleshooting Decision Tree

This diagram helps you choose a purification strategy based on the initial state of your crude product.

TroubleshootingTree start start decision decision action action result result Start Analyze Crude Product by TLC D1 Does product streak badly? Start->D1 D2 Are neutral spots (ketone, alcohol) present? D1->D2 No A1 Use Amine-Modified Chromatography (Add TEA or use NH2-silica) D1->A1 Yes A2 Perform Acid-Base Extraction (LLE) BEFORE chromatography D2->A2 Yes A3 Proceed directly to chromatography D2->A3 No A1->D2 R1 Result: Improved peak shape A1->R1 R2 Result: Simplified chromatogram A2->R2

Caption: Decision tree for selecting a purification strategy.

References

  • University of Missouri System. (2020). Amine Extraction in the Laboratory. Organic Chemistry II. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • Nakhle, P. J. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. [Link]

  • Lee, H., & Lee, Y. (2006). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. [Link]

  • University of California, Irvine. Liquid/liquid Extraction. [Link]

  • ResearchGate. (2015). Identifying sources key to detailed troubleshooting of amine foaming. [Link]

  • Google Patents.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • ResearchGate. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. [Link]

  • ResearchGate. Comparison of the chromatographic separation of aromatic amines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • National Institutes of Health. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [Link]

  • Google Patents.
  • PubMed. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. [Link]

  • Google Patents. Synthetic method of 2-amino-4-bromopyridine.
  • National Institutes of Health. 4-Aminotetrahydropyran. [Link]

  • Google Patents.
  • PubChem. Process for the purification of p-aminophenol. [Link]

Sources

Technical Support Center: Stereoselective Deprotection of N-Boc-4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the deprotection of N-Boc-4-(4-bromophenyl)oxan-4-amine, with a primary focus on preventing epimerization at the C4 stereocenter. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed, validated protocols to ensure the stereochemical integrity of your target compound.

Introduction: The Challenge of Stereochemical Integrity

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While seemingly straightforward, this acid-catalyzed reaction can present significant challenges when the substrate contains a stereocenter adjacent to the nitrogen atom, as is the case with N-Boc-4-(4-bromophenyl)oxan-4-amine. Aggressive acidic conditions or prolonged reaction times can lead to epimerization, resulting in a racemic or diastereomeric mixture and compromising the chiral purity of the final product. This guide will explore the mechanistic underpinnings of this issue and provide actionable strategies to maintain stereochemical fidelity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of N-Boc deprotection?

A1: The deprotection of an N-Boc group proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.[1]

Q2: How does epimerization occur during the deprotection of my compound?

A2: Epimerization at the C4 position of the oxane ring likely occurs through a deprotonation/reprotonation mechanism at the α-carbon. Under acidic conditions, the α-proton can be abstracted, leading to the formation of a planar enamine or an iminium ion intermediate. Reprotonation of this intermediate from either face can result in the inversion of the stereocenter.[2] Factors that can exacerbate this include strong acids, high temperatures, and prolonged reaction times.

Q3: I'm observing incomplete deprotection. What are the likely causes?

A3: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The stoichiometry of the acid is crucial. Ensure at least a stoichiometric amount, and often an excess, is used.

  • Inadequate Reaction Time or Temperature: While balancing the risk of epimerization, the reaction needs sufficient time and thermal energy to proceed to completion.

  • Poor Solubility: The substrate must be fully dissolved in the reaction solvent for the deprotection to occur efficiently.

  • Water Content: While the reaction is a hydrolysis, excessive water can sometimes hinder the effectiveness of certain acid reagents, particularly in aprotic solvents.[3]

Q4: Are there alternatives to strong acids like TFA and HCl for Boc deprotection?

A4: Yes, several milder or alternative methods exist for N-Boc deprotection, which can be beneficial for acid-sensitive substrates or to minimize epimerization. These include:

  • Lewis Acids: Reagents such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can effect Boc removal under milder conditions.[4][5]

  • Thermal Deprotection: Heating the N-Boc protected amine in a suitable solvent can lead to thermolytic cleavage of the Boc group.[6][7] This method avoids the use of any acid.

  • Neutral Conditions: Reagents like trimethylsilyl iodide (TMSI) can deprotect Boc groups under neutral conditions.[3][4]

  • Water-Mediated Deprotection: In some cases, heating the substrate in water at reflux can achieve deprotection without additional reagents.[8][9]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Significant Epimerization Observed Acid is too strong or concentration is too high. Switch from Trifluoroacetic Acid (TFA) to a solution of HCl in a non-polar solvent like 1,4-dioxane or diethyl ether.[3][10]
Reaction temperature is too high. Perform the deprotection at a lower temperature (e.g., 0 °C or even -20 °C) and monitor the reaction closely by TLC or LC-MS.
Prolonged reaction time. Optimize the reaction time. Once the starting material is consumed (as determined by in-process monitoring), quench the reaction immediately.
Incomplete Reaction Insufficient acid. Increase the equivalents of acid. For HCl in dioxane, using 4M solution is common.[3]
Poor substrate solubility. Try a different solvent system. A co-solvent like methanol or THF might improve solubility.[11]
Reaction time is too short. Gradually increase the reaction time while carefully monitoring for the onset of epimerization.
Formation of Side Products Presence of other acid-labile functional groups. Consider using a milder deprotection method such as thermal deprotection or using a Lewis acid like ZnBr₂.[4][6]
Reaction with solvent. Ethers like THF can be cleaved by strong acids.[11] If this is suspected, switch to a more inert solvent like dichloromethane (DCM).

Visualizing the Deprotection and Epimerization Pathways

Deprotection_Epimerization cluster_deprotection N-Boc Deprotection Pathway cluster_epimerization Potential Epimerization Pathway A N-Boc Protected Amine B Protonated Carbamate A->B + H+ C Carbamic Acid Intermediate B->C - tert-butyl cation D Free Amine C->D - CO2 E Chiral Amine F Planar Intermediate (Enamine/Iminium) E->F - H+ (from α-carbon) G Racemic/Epimerized Amine F->G + H+

Sources

Navigating the Synthesis of 4-(4-Bromophenyl)oxan-4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)oxan-4-amine. This valuable intermediate is crucial for developing a range of pharmaceutical compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its scale-up synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring a deeper understanding of the chemical processes involved.

Two primary synthetic routes are commonly employed for the synthesis of 4-(4-Bromophenyl)oxan-4-amine. Both present unique challenges, especially during scale-up. This guide will address both methodologies, offering insights into potential pitfalls and their solutions.

Synthetic Route Overview

The synthesis of 4-(4-Bromophenyl)oxan-4-amine can be approached via two main pathways:

  • Route A: Grignard Reaction followed by a Ritter-type reaction. This involves the addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to oxan-4-one to form the intermediate tertiary alcohol, 4-(4-bromophenyl)oxan-4-ol. This alcohol is then converted to the desired amine.

  • Route B: Direct Amination Strategies. While less common, direct amination approaches or variations of the Bucherer-Bergs reaction on oxan-4-one could be considered, though they often present their own set of challenges.

This guide will primarily focus on the more established and versatile Grignard/Ritter route, as it offers a robust pathway to the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 4-(4-Bromophenyl)oxan-4-amine, presented in a question-and-answer format.

Part 1: Grignard Reaction for 4-(4-Bromophenyl)oxan-4-ol Intermediate

Question 1: My Grignard reaction is failing to initiate or is very sluggish. What are the likely causes and how can I resolve this?

Answer:

Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the deactivation of the magnesium surface or the presence of moisture. Here’s a systematic approach to troubleshooting:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to expose fresh, reactive magnesium.

    • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings in the reaction flask with a glass rod under an inert atmosphere. This will expose new, unoxidized surfaces.

    • Chemical Activation: The addition of a small crystal of iodine is a classic and effective method. The iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer. You will observe the characteristic brown color of iodine disappear as it reacts. Alternatively, a few drops of 1,2-dibromoethane can be used. It reacts with magnesium to form ethene and magnesium bromide, exposing a fresh surface.

  • Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water.

    • Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a high vacuum and then cooling under an inert atmosphere (nitrogen or argon).

    • Solvents: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvents.

    • Reagents: The starting material, 4-bromobenzene, must also be dry. If there is any suspicion of moisture, it can be distilled from a drying agent like calcium hydride.

Question 2: I'm observing a significant amount of biphenyl byproduct in my Grignard reaction. How can I minimize its formation?

Answer:

The formation of biphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent and unreacted 4-bromobenzene. This side reaction is particularly prevalent at higher temperatures and concentrations.

  • Controlled Addition: Add the 4-bromobenzene solution to the magnesium turnings slowly and at a controlled rate. This ensures that the Grignard reagent is consumed by the intended reaction with oxan-4-one as it is formed, rather than accumulating and reacting with the starting material.

  • Temperature Management: The Grignard reaction is exothermic. Maintain a gentle reflux during the formation of the Grignard reagent. For the subsequent reaction with oxan-4-one, it is often beneficial to cool the Grignard solution before adding the ketone.

  • Dilution: Working at higher dilutions can also disfavor the bimolecular coupling reaction. However, this needs to be balanced with reactor capacity and solvent costs during scale-up.

ParameterCondition to Minimize BiphenylRationale
Addition Rate Slow, dropwise addition of 4-bromobenzenePrevents accumulation of Grignard reagent.
Temperature Maintain gentle reflux during formationControls exothermicity and side reactions.
Concentration Use appropriate solvent volumeReduces the probability of bimolecular coupling.

Question 3: The work-up of my Grignard reaction is problematic, leading to the formation of an emulsion or a gelatinous precipitate. How can I improve the work-up?

Answer:

The work-up of a Grignard reaction involves quenching the reaction with an aqueous acidic solution to protonate the alkoxide and dissolve the magnesium salts. The formation of emulsions and precipitates is a common challenge, especially at a larger scale.

  • Choice of Quenching Agent: While strong acids like HCl or H₂SO₄ can be used, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred for a milder quench. This can help to minimize the formation of emulsions.

  • Controlled Quenching: The quenching process is highly exothermic. Add the aqueous solution slowly to an ice-cooled reaction mixture with vigorous stirring.

  • Filtration Aid: If a persistent gelatinous precipitate of magnesium salts forms, the use of a filtration aid like Celite® can be beneficial. After quenching, the entire mixture can be filtered through a pad of Celite® to remove the insoluble salts before proceeding with the extraction.

Part 2: Ritter Reaction for the Synthesis of 4-(4-Bromophenyl)oxan-4-amine

Question 4: My Ritter reaction is giving a low yield of the desired amine. What are the critical parameters to optimize?

Answer:

The Ritter reaction involves the reaction of the tertiary alcohol intermediate with a nitrile in the presence of a strong acid. Low yields can often be attributed to incomplete reaction, side reactions, or degradation of the product.

  • Acid Choice and Stoichiometry: The Ritter reaction requires a strong acid to generate the stable tertiary carbocation from the alcohol.[1][2]

    • Common Acids: Concentrated sulfuric acid or perchloric acid are frequently used.

    • Stoichiometry: The amount of acid is critical. A stoichiometric excess is often required to drive the reaction to completion. However, too much acid can lead to charring and other side reactions. Careful optimization of the acid equivalents is necessary.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. While some heating may be necessary to promote the reaction, excessive temperatures can lead to elimination side products or degradation. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.

  • Nitrile as Solvent and Reagent: Acetonitrile is a common choice as it serves as both the nitrile source and the solvent. Ensure that the acetonitrile is of high purity and anhydrous, as water can compete with the nitrile in reacting with the carbocation.

ParameterRecommendationRationale
Acid Conc. H₂SO₄ or HClO₄Efficiently generates the tertiary carbocation.
Acid Amount 1.5 - 3.0 equivalents (optimize)Drives the reaction to completion.
Temperature 25 - 60 °C (monitor)Balances reaction rate and side reactions.
Nitrile Anhydrous acetonitrileActs as both reagent and solvent.

Question 5: I am observing significant formation of an alkene byproduct during my Ritter reaction. How can I suppress this side reaction?

Answer:

The formation of an alkene is a common side reaction in the Ritter reaction, arising from the elimination of water from the tertiary alcohol under strong acidic conditions.

  • Temperature Control: This is the most critical factor. Running the reaction at a lower temperature will favor the desired nucleophilic addition of the nitrile over the elimination pathway.

  • Controlled Acid Addition: Adding the strong acid slowly to the solution of the alcohol in acetonitrile at a low temperature can help to control the initial exotherm and minimize immediate dehydration.

Part 3: Purification of 4-(4-Bromophenyl)oxan-4-amine

Question 6: I am struggling with the purification of the final product. What is the recommended procedure?

Answer:

The purification of the final amine can be challenging due to its basic nature and potential for co-distillation with impurities.

  • Acid-Base Extraction: A standard work-up for purifying amines involves an acid-base extraction.

    • After the Ritter reaction, carefully quench the reaction mixture with ice and basify with a strong base (e.g., NaOH or KOH) to a pH > 12.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Crystallization as a Salt: For a high-purity product, crystallization as a salt is highly recommended.

    • Dissolve the crude free amine in a suitable solvent (e.g., isopropanol or ethanol).

    • Add a solution of an acid, such as hydrochloric acid in isopropanol or ethereal HCl, dropwise until the precipitation of the hydrochloride salt is complete.

    • The resulting salt can then be recrystallized from a suitable solvent system (e.g., ethanol/water or methanol/ether) to achieve high purity. The hydrochloride salt of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-amine is a known crystalline solid.[3]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

A1: The Grignard reaction followed by the Ritter reaction is generally the more versatile and scalable route. While it involves two distinct steps, the starting materials are readily available, and the reactions are relatively well-understood. Direct amination strategies can be more challenging to control and may require specialized reagents or conditions.

Q2: What are the main safety concerns during the scale-up of this synthesis?

A2:

  • Grignard Reaction: The high exothermicity of the Grignard reagent formation requires careful temperature control to prevent a runaway reaction. The use of highly flammable solvents like diethyl ether or THF also necessitates stringent safety precautions, including working in a well-ventilated area away from ignition sources.

  • Ritter Reaction: The use of large quantities of concentrated strong acids is a significant hazard. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is essential. The quenching of the acidic reaction mixture is also highly exothermic and must be done with extreme care.

Q3: How can I monitor the progress of these reactions?

A3:

  • Grignard Reaction: Monitoring the consumption of the starting 4-bromobenzene via Gas Chromatography (GC) is a reliable method.

  • Ritter Reaction: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the tertiary alcohol intermediate and the formation of the desired amine product.

Q4: What are some potential impurities that I should look out for in the final product?

A4:

  • From the Grignard Reaction: Unreacted oxan-4-one and the biphenyl byproduct.

  • From the Ritter Reaction: The starting tertiary alcohol and the alkene elimination byproduct.

  • From Work-up: Residual solvents and inorganic salts.

Experimental Workflow Diagrams

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_glass Dry Glassware initiation Mg Activation (Iodine/Crushing) prep_glass->initiation prep_reagents Anhydrous Reagents (THF, 4-Bromobenzene) grignard_formation Grignard Formation (Slow addition of 4-Bromobenzene) prep_reagents->grignard_formation initiation->grignard_formation ketone_addition Addition of Oxan-4-one (Controlled Temperature) grignard_formation->ketone_addition quench Quench (aq. NH4Cl) ketone_addition->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying & Concentration extraction->drying product1 Crude 4-(4-Bromophenyl)oxan-4-ol drying->product1

Caption: Workflow for the Grignard reaction to synthesize the alcohol intermediate.

Ritter Reaction and Purification Workflow

Ritter_Purification_Workflow cluster_reaction Ritter Reaction cluster_workup Work-up cluster_purification Purification start_mat Crude Alcohol in Anhydrous Acetonitrile acid_addition Slow Addition of Conc. H2SO4 (Cold) start_mat->acid_addition reaction Reaction (Controlled Temperature) acid_addition->reaction quench_base Quench on Ice & Basify (NaOH) reaction->quench_base extraction Extraction (Organic Solvent) quench_base->extraction concentration Drying & Concentration extraction->concentration crude_amine Crude Free Amine concentration->crude_amine dissolve Dissolve in Solvent (e.g., Isopropanol) crude_amine->dissolve salt_formation Add HCl Solution dissolve->salt_formation crystallization Crystallization salt_formation->crystallization final_product Pure Amine HCl Salt crystallization->final_product

Caption: Workflow for the Ritter reaction and final product purification.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.
  • Bishop, R. The Ritter Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 6, pp 261–300.
  • WO2011028455A1 - Aminotetrahydropyrans as dipeptidyl peptidase-iv inhibitors for the treatment or prevention of diabetes - Google Patents. (n.d.).
  • CN107614496B - Method for preparing aminotetrahydropyran compound - Google Patents. (n.d.).
  • WO2017093209A1 - Process for preparing aminotetrahydropyrans - Google Patents. (n.d.).
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (n.d.). Retrieved January 20, 2026, from [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents. (n.d.).
  • Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4- amidotetrahydropyran compounds - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction - eGrove - University of Mississippi. (n.d.). Retrieved January 20, 2026, from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Can primary amine be produced using Grignard reagent? - Chemistry Stack Exchange. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Application of Grignard reagents to the synthesis of tertiary methylamines via resin-bound oxyiminium ions | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Efficient Removal of Palladium Catalyst from 4-(4-Bromophenyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 4-(4-Bromophenyl)oxan-4-amine derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the purity and integrity of your active pharmaceutical ingredients (APIs).

The Challenge: Palladium's Affinity for Amine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the very properties that make palladium an excellent catalyst also present a significant downstream challenge: its removal. This issue is particularly pronounced with amine-containing molecules like 4-(4-Bromophenyl)oxan-4-amine derivatives. The lone pair of electrons on the nitrogen atom can act as a potent ligand, forming stable complexes with palladium species. This chelation effect can lead to significant levels of palladium contamination in the final product, which is unacceptable in pharmaceutical applications due to stringent regulatory limits and potential toxicity.[1][2]

This guide will equip you with the knowledge to effectively troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are standard purification methods like filtration or crystallization often insufficient for removing palladium from my 4-(4-Bromophenyl)oxan-4-amine derivative?

A1: The primary reason is the formation of soluble palladium complexes with your amine-containing product.[1] Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C) or when the palladium has precipitated. Crystallization can also be problematic as the palladium-amine complex may co-crystallize with your product, leading to minimal purification.[3]

Q2: What are the main categories of palladium removal techniques I should consider?

A2: The most common and effective methods fall into three main categories:

  • Adsorption: Utilizing materials with a high affinity for palladium to bind and remove it from the solution. This includes activated carbon and specialized scavenger resins.

  • Extraction/Precipitation: Using chemical reagents to form insoluble palladium complexes that can be filtered off.

  • Crystallization: While challenging, it can be effective under optimized conditions, sometimes with the aid of additives.[1]

Q3: How do I choose the right palladium scavenger for my specific compound?

A3: The choice of scavenger is critical and depends on several factors:

  • The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.

  • The properties of your product: The scavenger should not react with or strongly adsorb your 4-(4-Bromophenyl)oxan-4-amine derivative. Given the amine functionality, scavengers with electrophilic groups should be used with caution.

  • Solvent system: The efficiency of a scavenger can be highly dependent on the solvent used in the reaction and workup.[4]

  • Cost and scalability: For larger-scale synthesis, the cost, availability, and ease of handling of the scavenger are important considerations.

Q4: What are the regulatory limits for palladium in pharmaceutical products?

A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Palladium is classified as a route-dependent human toxicant, and the permissible daily exposure (PDE) is low.[5] This necessitates the reduction of palladium to parts-per-million (ppm) or even parts-per-billion (ppb) levels in the final API.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the palladium removal process and provides actionable solutions.

Issue 1: High Levels of Residual Palladium After Initial Purification Attempts

  • Likely Cause: Strong chelation of palladium by the amine group of your product, keeping it solubilized in the reaction mixture.

  • Solutions:

    • Employ a High-Affinity Scavenger: Switch to a scavenger specifically designed for palladium removal. Thiol-based or trimercaptotriazine (TMT)-functionalized silica scavengers are often highly effective.[1][6]

    • Optimize Scavenging Conditions: The efficiency of scavenging is influenced by time, temperature, and the amount of scavenger used.[1]

      • Temperature: Increasing the temperature (e.g., to 40-60 °C) can enhance the kinetics of palladium binding to the scavenger.

      • Time: Extend the stirring time with the scavenger (e.g., 4-24 hours) to ensure complete removal.

      • Scavenger Amount: While using an excess of scavenger can be effective, it may lead to product loss. A screening study to determine the optimal scavenger loading is recommended.

    • Sequential Treatment: A multi-step approach can be more effective than a single method. For example, an initial filtration through celite to remove any precipitated palladium, followed by treatment of the filtrate with a high-affinity scavenger.

Issue 2: Significant Product Loss During Palladium Removal

  • Likely Cause: Non-specific adsorption of your 4-(4-Bromophenyl)oxan-4-amine derivative onto the purification medium. This is a common issue with activated carbon.[3][7]

  • Solutions:

    • Screen Different Scavengers: Test a panel of scavengers to identify one with high selectivity for palladium and low affinity for your product.

    • Minimize Adsorbent Quantity: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. This can be determined through small-scale optimization experiments.

    • Solvent Selection: The choice of solvent can significantly impact non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[4][8]

Scavenger Selection and Optimization Workflow

Selecting the optimal scavenger and conditions is a critical step. The following workflow and diagram illustrate a systematic approach.

Scavenger_Selection_Workflow start Crude Reaction Mixture (High Pd Content) screen_scavengers Screen Scavengers (e.g., Thiol, TMT, Amine-based) start->screen_scavengers select_best Select Scavenger(s) with Best Initial Pd Removal & Minimal Product Loss screen_scavengers->select_best optimize_conditions Optimize Conditions: - Temperature - Time - Scavenger Loading select_best->optimize_conditions Top Performer(s) validate_method Validate Method (ICP-MS Analysis) optimize_conditions->validate_method validate_method->optimize_conditions Unsuccessful final_product Final Product (<10 ppm Pd) validate_method->final_product Successful

Caption: A systematic workflow for selecting and optimizing a palladium scavenger.

Comparative Overview of Common Palladium Removal Techniques

The following table provides a comparative summary of common palladium removal methods, highlighting their advantages, disadvantages, and typical efficiencies.

TechniqueMechanismAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite/Silica) Physical removal of insoluble particlesSimple, fast, and inexpensive.Only effective for heterogeneous or precipitated palladium.Variable, highly dependent on palladium form.
Activated Carbon AdsorptionCost-effective and widely available.Can lead to significant product loss due to non-specific binding.[7]Moderate to high, but often with yield penalty.
Thiol-Based Scavengers Chemisorption via soft-soft interaction (Pd-S bond)High affinity and selectivity for palladium.[4]Can be more expensive than activated carbon. Potential for thiol leaching.High to very high (>95%).
TMT-Based Scavengers Chelation with trimercaptotriazineVery high efficiency for a broad range of palladium species.[1]Generally higher cost.Very high (>99%).[9]
Amine-Based Scavengers ComplexationCan be effective for certain palladium species.May have lower affinity than thiol-based scavengers. Potential for competitive binding with the product.Moderate to high.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

  • Sample Preparation: Take a representative sample of your crude reaction mixture containing the 4-(4-Bromophenyl)oxan-4-amine derivative.

  • Scavenger Addition: In separate vials, add different palladium scavengers (e.g., thiol-functionalized silica, TMT-functionalized silica, activated carbon) at a loading of approximately 10-20 weight equivalents relative to the initial amount of palladium.

  • Incubation: Stir the vials at a set temperature (e.g., 40 °C) for a defined period (e.g., 4 hours).

  • Filtration: Filter each mixture to remove the scavenger.

  • Analysis: Analyze the palladium content in the filtrate of each sample using ICP-MS. Also, assess for any product loss via HPLC or a similar technique.

  • Selection: Choose the scavenger that provides the best balance of palladium removal and product recovery for further optimization.

Protocol 2: Optimization of Scavenging Conditions

  • Experimental Design: Using the selected scavenger from Protocol 1, set up a design of experiments (DoE) to investigate the effects of temperature (e.g., 25 °C, 40 °C, 60 °C), time (e.g., 2h, 8h, 24h), and scavenger loading (e.g., 5, 10, 20 wt. equiv.).

  • Execution: Run the experiments according to the DoE matrix.

  • Analysis: Analyze the palladium content and product yield for each experimental run.

  • Modeling: Use the data to model the optimal conditions for palladium removal.

Analytical Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial for process validation and regulatory compliance.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering high sensitivity and accuracy, capable of detecting palladium at ppb levels.[6][10]

  • Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying metal content, though generally less sensitive than ICP-MS.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be useful for rapid screening, especially for solid samples.[6]

Logical Decision Pathway for Palladium Removal

The following diagram outlines a decision-making process for addressing palladium contamination.

Palladium_Removal_Decision_Tree start Initial Product Isolation (Post-Reaction) check_pd_level Analyze Pd Level (ICP-MS) start->check_pd_level pd_ok Pd Level < Target check_pd_level->pd_ok Yes pd_high Pd Level > Target check_pd_level->pd_high No final_product Final Purified Product pd_ok->final_product try_simple Attempt Simple Methods: - Celite Filtration - Recrystallization pd_high->try_simple recheck_pd Re-analyze Pd Level try_simple->recheck_pd recheck_pd->pd_ok Success use_scavenger Implement Scavenger Protocol (See Workflow) recheck_pd->use_scavenger Failure use_scavenger->final_product

Sources

Overcoming steric hindrance in reactions with 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-(4-Bromophenyl)oxan-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered amine. The unique architecture of this molecule, featuring a quaternary carbon center flanked by an oxane ring and a bromophenyl group, imparts significant steric shielding to the amine's lone pair. This often leads to low reactivity in standard protocols.

This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems encountered during reactions with 4-(4-Bromophenyl)oxan-4-amine in a question-and-answer format.

Question 1: My C-N cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) is failing or giving very low yields. What's going wrong and how can I fix it?

Answer:

This is the most common challenge with this substrate. The steric hindrance around the nitrogen atom significantly increases the activation energy for the oxidative addition and reductive elimination steps in typical palladium- or copper-catalyzed C-N coupling reactions.[1][2] Standard catalyst systems often fail because the bulky amine cannot efficiently coordinate to the metal center.

Causality: The primary issue is the inability of the sterically encumbered amine to approach and bind to the metal catalyst, which is a prerequisite for the reaction to proceed. Furthermore, the subsequent reductive elimination step to form the C-N bond is also sterically demanding and can be slow.

Troubleshooting Workflow:

G cluster_pd Palladium-Catalyzed (Buchwald-Hartwig) cluster_cu Copper-Catalyzed (Ullmann-type) start Low/No C-N Coupling Yield check_catalyst Is your catalyst system optimized for hindered amines? start->check_catalyst pd_ligand Switch to Bulky, Electron-Rich Ligands (e.g., BrettPhos, RuPhos) check_catalyst->pd_ligand If using Pd cu_ligand Employ Specialized Ligands (e.g., Pyrrole-ol, Oxalamide) check_catalyst->cu_ligand If using Cu pd_base Use a Strong, Non-Nucleophilic Base (e.g., LHMDS, K3PO4) pd_ligand->pd_base pd_temp Increase Reaction Temperature (80-120 °C) pd_base->pd_temp no_improvement Still No Improvement? pd_temp->no_improvement cu_base Use a suitable base (e.g., Cs2CO3, K2CO3) cu_ligand->cu_base cu_temp Higher Temperatures Often Required (100-140 °C) cu_base->cu_temp cu_temp->no_improvement protect Consider an alternative strategy: N-H functionalization prior to coupling no_improvement->protect Yes

Caption: Troubleshooting workflow for C-N cross-coupling reactions.

Detailed Protocols & Recommendations:

  • Optimize the Catalyst System: The choice of ligand is critical. For palladium-catalyzed reactions, ligands designed specifically for hindered substrates are essential.[3][4][5] For copper-catalyzed couplings, which have re-emerged as a powerful alternative, novel ligand systems have shown unprecedented success.[2]

    | Catalyst System | Ligand Type | Recommended Ligands | Typical Conditions | Key Advantages | | :--- | :--- | :--- | :--- | :--- | | Palladium | Biaryl Phosphines | BrettPhos, AdBrettPhos | 1-2 mol% Pd precatalyst, 1.1-1.2 equiv. Ligand, NaOtBu or LHMDS, Toluene, 100-110 °C | High activity for hindered amines, broad substrate scope.[5] | | Copper | Pyrrole-ol based | Trifluoromethylated Pyrrole-ol | 5-10 mol% CuI, 12 mol% Ligand, K3PO4, Dioxane, 120 °C | Effective for coupling ortho-substituted aryl halides with hindered amines.[2] |

  • Change the Base: The base plays a crucial role. A strong, non-nucleophilic base is often required. For Pd-catalysis, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For Cu-catalysis, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Question 2: I am unable to form an amide bond using standard coupling reagents (e.g., HATU, EDC). How can I acylate this amine?

Answer:

Standard peptide coupling reagents often fail for the same reason as C-N coupling: the nucleophilic amine cannot access the activated carboxylate intermediate. The transition state is too sterically congested. Even highly reactive acyl chlorides may show sluggish reactivity.

Causality: The slow nucleophilic attack of the hindered amine onto the activated acid derivative is the rate-limiting step.[6]

Alternative Strategy: Isocyanate Coupling with Organometallics

A highly effective and robust method for forming exceptionally hindered amides involves the reaction of an isocyanate with a Grignard or organolithium reagent.[6] This completely bypasses the need for nucleophilic attack by the hindered amine.

Experimental Protocol: Synthesis of a Hindered Amide via Isocyanate Pathway

  • Prepare the Isocyanate: If not commercially available, the corresponding isocyanate of your desired acyl group must be prepared. This is often achieved from the corresponding carboxylic acid via a Curtius rearrangement.

  • Grignard Formation: Prepare a Grignard reagent from 4-(4-Bromophenyl)oxan-4-amine. In a flame-dried flask under argon, react the starting material with a magnesium source (e.g., Mg turnings, iPrMgCl·LiCl) in an ethereal solvent like THF. The C-Br bond will readily form the organometallic species.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the desired isocyanate (1.0 eq) in THF.

  • Quench and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

G compound 4-(4-Bromophenyl)oxan-4-amine grignard Formation of Grignard Reagent (Ar-MgBr) compound->grignard + Mg or iPrMgCl·LiCl coupling Nucleophilic Attack of Grignard on Isocyanate grignard->coupling isocyanate Isocyanate (R-N=C=O) isocyanate->coupling product Sterically Hindered Amide (Ar-C(O)NH-R) coupling->product

Caption: Isocyanate-Grignard coupling for hindered amide synthesis.

Question 3: My N-alkylation reactions with alkyl halides are not working. Is there a better way to introduce alkyl groups?

Answer:

Direct Sₙ2 alkylation is highly disfavored. The steric bulk around the nitrogen prevents the nucleophilic attack on the alkyl halide's σ* orbital.[7] Even if the reaction proceeds, over-alkylation to form a quaternary ammonium salt can be a competing side reaction.[8]

Superior Alternative: Reductive Amination

Reductive amination is an excellent and widely used strategy for forming C-N bonds, especially for hindered amines.[9][10][11] This method involves the reaction of your amine with a ketone or aldehyde, followed by reduction of the intermediate iminium ion.

Causality: This pathway circumvents the sterically demanding Sₙ2 transition state. The initial formation of the iminium ion is often reversible and can be driven to completion, and the subsequent reduction by a hydride reagent is typically less sterically sensitive.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 4-(4-Bromophenyl)oxan-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add a mild acid catalyst like acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Water removal using molecular sieves can be beneficial but is not always necessary.

  • Reduction: Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of the slightly acidic conditions.[10] Add it portion-wise at 0 °C and then allow the reaction to warm to room temperature.

  • Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with an organic solvent, wash, dry, and purify as needed.

ReductantSolventKey Features
NaBH(OAc)₃ DCM, DCEMild, selective, tolerant of mild acid. The go-to reagent for one-pot procedures.[10]
NaBH₃CN Methanol (MeOH)Effective, but highly toxic (releases HCN in acid). Requires careful handling.
H₂ / Pd/C EtOH, MeOHCatalytic hydrogenation. Clean, but may not be compatible with other functional groups (e.g., the C-Br bond).

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance affect the basicity versus the nucleophilicity of 4-(4-Bromophenyl)oxan-4-amine?

While closely related, basicity and nucleophilicity are distinct properties.

  • Basicity is a thermodynamic property, referring to the ability of the amine to accept a proton. This is less affected by steric hindrance because a proton is very small. Therefore, this amine is expected to be a reasonably strong base.

  • Nucleophilicity is a kinetic property, referring to the rate at which the amine attacks an electrophilic center. This is highly affected by steric hindrance.[7]

The result is a non-nucleophilic base . It can readily deprotonate acidic compounds but will react very slowly, if at all, with bulky electrophiles. This property can be exploited in synthesis where you need a base that won't interfere with other functional groups.[9]

Q2: Should I use a protecting group for the amine?

It depends on the planned synthetic route.

  • Protection is often unnecessary if the goal is simply to prevent the amine from acting as a nucleophile, as its inherent steric hindrance already serves this purpose effectively.[12]

  • Protection may be necessary if you need to prevent the amine from acting as a base. For example, in reactions involving strong organometallic bases (like BuLi) that could be quenched by the N-H proton, protection is advised. Common amine protecting groups like Boc (t-butyloxycarbonyl) or Cbz (carboxybenzyl) can be installed, though the conditions may need to be more forcing than usual.[13][14] Deprotection of a hindered protecting group can also be challenging.

Q3: What are the best analytical techniques for monitoring these slow reactions?

Given the often sluggish nature of reactions with this substrate, careful monitoring is key.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to track the disappearance of starting material and the appearance of the product by their respective masses, even at very low conversions. It provides unambiguous identification.

  • ¹H NMR: If the reaction proceeds to a reasonable conversion, taking aliquots and running a quick ¹H NMR can be very informative. Look for the appearance of new, characteristic peaks for the product and the disappearance of starting material peaks.

  • TLC (Thin-Layer Chromatography): While useful, TLC can sometimes be misleading if the starting material and product have very similar polarities or if reaction intermediates complicate the chromatogram. Always co-spot with your starting material for accurate comparison.

References

  • Fiveable. (n.d.). Steric Hindrance Definition. Fiveable. [Link]

  • McLeod, M. J., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. [Link]

  • Guziec Jr., F. S. (1986). Steric limits in the reactions of amines with in situ generated .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. [Link]

  • FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. FasterCapital. [Link]

  • Kim, D. H., et al. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications. [Link]

  • LibreTexts Chemistry. (2023). Reactions of Amines. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Chusov, D., & Oganesyan, A. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry. [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Willingdon College. (n.d.). Protection and deprotection. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp. [Link]

Sources

Troubleshooting low yields in the synthesis of 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Troubleshooting Guide: Low Yields & Side Reactions

The synthesis of 4-(4-Bromophenyl)oxan-4-amine is most commonly achieved via a one-pot reductive amination of 4-oxanone with 4-bromoaniline using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3] This method is favored for its mild conditions and broad functional group tolerance.[2][3][4] However, several factors can lead to suboptimal yields.

Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

A low yield is a systemic issue that requires a logical, step-by-step diagnostic approach. The problem often lies in one of three areas: starting material integrity, reaction conditions, or the work-up and purification process.

Systematic Troubleshooting Workflow:
  • Verify Starting Material Purity:

    • 4-Bromoaniline: This compound can oxidize and discolor upon storage. Use freshly purified (e.g., recrystallized or sublimed) 4-bromoaniline. Confirm purity via NMR or melting point.

    • 4-Oxanone (Tetrahydro-4H-pyran-4-one): This ketone can be hygroscopic and may form a hydrate, which will interfere with imine formation. Ensure it is anhydrous.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is highly sensitive to moisture and its potency can degrade over time.[5] Use a freshly opened bottle or a properly stored batch. It is advisable to use a slight excess (1.3-1.6 equivalents) to ensure complete reduction.[4]

  • Optimize Reaction Conditions:

    • Solvent Choice & Moisture Control: The reaction is typically run in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2][3] The key intermediate is an imine, formed by the condensation of the aniline and ketone, which releases water.[1][6] This equilibrium must be driven towards the imine.[1] Ensure your solvent is anhydrous and consider adding molecular sieves (3Å or 4Å) to sequester the water produced.

    • Role of Acid Catalyst: The initial imine formation is catalyzed by acid.[7][8] For ketones, particularly less reactive ones, adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction.[2][3][7] However, excess acid can protonate the aniline, rendering it non-nucleophilic. A typical starting point is ~1 equivalent of acetic acid for ketone reactions.

    • Reaction Time and Temperature: Reductive aminations with NaBH(OAc)₃ are typically run at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be due to reagent decomposition rather than insufficient time.

  • Refine Work-up and Purification:

    • Quenching: The reaction is typically quenched with an aqueous basic solution (e.g., saturated NaHCO₃ or 1M NaOH) to neutralize the acid and decompose any remaining borohydride reagent.

    • Extraction: The product amine is basic. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep the product in its freebase form, maximizing its solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

    • Purification: The product is a polar amine and may streak on silica gel chromatography. Consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% Et₃N) to improve peak shape and recovery.

Below is a diagram illustrating the decision-making process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield (<40%) check_sm 1. Verify Starting Material Purity (NMR, MP, Anhydrous) start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_conditions 2. Optimize Reaction Conditions (Solvent, Acid, Time) conditions_ok Yield Improved? check_conditions->conditions_ok check_workup 3. Refine Work-up & Purification (pH, Extraction, Chromatography) workup_ok Yield Improved? check_workup->workup_ok sm_ok->check_conditions Yes sm_fail Purify/Replace Starting Materials sm_ok->sm_fail No conditions_ok->check_workup No end_ok Yield Optimized conditions_ok->end_ok Yes conditions_fail Systematically Vary Conditions (see guide) conditions_ok->conditions_fail Re-evaluate workup_ok->end_ok Yes workup_fail Adjust pH, Solvent, & Chromatography Method workup_ok->workup_fail No sm_fail->check_sm conditions_fail->check_conditions workup_fail->check_workup ProtocolWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification prep Dry glassware. Add molecular sieves (3Å). Purge with N₂. add_reagents Add 4-oxanone (1.0 eq), 4-bromoaniline (1.05 eq), AcOH (1.0 eq) in DCE. prep->add_reagents stir Stir for 30-60 min at room temp. add_reagents->stir add_stab Add NaBH(OAc)₃ (1.5 eq) in portions. stir->add_stab monitor Monitor by TLC/LC-MS (Stir 12-24h). add_stab->monitor quench Quench with sat. NaHCO₃. Stir until gas evolution ceases. monitor->quench extract Extract with DCM (3x). Combine organic layers. quench->extract wash_dry Wash with brine, dry (Na₂SO₄), and concentrate. extract->wash_dry purify Purify by column chromatography (Silica, 0.5% Et₃N in Hex/EtOAc). wash_dry->purify

Caption: Optimized one-pot reductive amination protocol.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add activated 3Å molecular sieves. Seal the flask and purge with nitrogen or argon.

  • Reagent Addition: Add 4-oxanone (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE). Stir to dissolve. Add 4-bromoaniline (1.05 eq.) followed by glacial acetic acid (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. Note: The reaction is exothermic.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to afford the pure 4-(4-Bromophenyl)oxan-4-amine.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024-01-25). Available from: [Link]

  • Reductive Amination - Chemistry Steps. Available from: [Link]

  • Reductive amination - Wikipedia. Available from: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016-12-29). Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017-09-01). Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). C–N Bond-Forming Reactions: Reductive Amination. J. Org. Chem., 61, 3849-3862. Available from: [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023-01-22). Available from: [Link]

  • Gunanathan, C., & Shrestha, B. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16813–16820*. Available from: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org. Available from: [Link]

  • Magallanes, G. M., & Tantillo, D. J. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11487–11496. Available from: [Link]

  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. (2025-10-16). Available from: [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. Available from: [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. (2025-02-13). Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)oxan-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-Bromophenyl)oxan-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established principles of amine salt purification. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

4-(4-Bromophenyl)oxan-4-amine hydrochloride is a salt, meaning its properties are dominated by ionic character. It is expected to be a crystalline solid at room temperature with a relatively high melting point. The hydrochloride salt form is utilized to enhance stability and aqueous solubility compared to the free base, which is a common strategy for amine-containing active pharmaceutical ingredients (APIs).[1]

Q2: What is the expected solubility profile for this salt?

As an amine hydrochloride salt, its solubility is governed by polarity. Expect the following:

  • High Solubility: In polar protic solvents like water, methanol, and ethanol.

  • Moderate to Low Solubility: In polar aprotic solvents like isopropanol (IPA), acetone, and acetonitrile. Solubility in these solvents is highly temperature-dependent, a key property exploited in recrystallization.[2]

  • Insoluble: In non-polar solvents such as diethyl ether, hexane, ethyl acetate, and dichloromethane (DCM). This insolubility is advantageous for washing away non-polar impurities.[2]

Q3: How stable is 4-(4-Bromophenyl)oxan-4-amine HCl and how should it be stored?

The hydrochloride salt is significantly more stable to air oxidation than its corresponding free base.[3] However, amines can still be susceptible to long-term degradation, often manifesting as discoloration. For optimal stability, store the compound in a tightly sealed container, protected from light and moisture, under an inert atmosphere (nitrogen or argon) if possible, and at a cool temperature.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common challenges encountered during the purification of this amine salt.

Problem: My final product has low purity (<98% by HPLC/NMR) after initial isolation.
  • Underlying Cause: The crude product is likely contaminated with unreacted starting materials, reaction byproducts, or residual solvent. Common impurities in related syntheses can include dimers or products of side reactions.[4][5] The purification strategy must be tailored to the nature of these impurities.

  • Solution Workflow:

    PurificationWorkflow Start Crude Product (Purity <98%) Assess Assess Impurity Profile (TLC, HPLC, NMR) Start->Assess NonPolar Non-Polar Impurities (e.g., starting materials) Assess->NonPolar Predominantly Polar Polar Impurities (e.g., salts, polar byproducts) Assess->Polar Predominantly Wash Purification via Solvent Wash/Slurry NonPolar->Wash Recrystallize Purification via Recrystallization Polar->Recrystallize CheckPurity1 Check Purity Wash->CheckPurity1 CheckPurity2 Check Purity Recrystallize->CheckPurity2 End Pure Product (Purity >99.5%) CheckPurity1->Recrystallize Fail CheckPurity1->End Pass CheckPurity2->End Pass CheckP CheckP nutty2 nutty2 nutty2->Wash Fail (Residual non-polar)

    Caption: Decision workflow for purification strategy.

    • For Non-Polar Impurities: A simple solvent wash is highly effective. Suspend the crude salt in a solvent in which it is insoluble (like ethyl acetate or diethyl ether), stir vigorously, and filter. This physically washes away impurities that are soluble in the organic solvent. See Protocol 1 .

    • For Polar Impurities & Isomers: Recrystallization is the most powerful technique. This method separates compounds based on differences in their solubility in a specific solvent system at different temperatures. See Protocol 2 .

Problem: I am trying to recrystallize the salt, but it is "oiling out" or failing to crystallize.
  • Underlying Cause: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system, causing it to separate as a liquid phase instead of forming a crystal lattice. This can be due to an inappropriate solvent choice (the compound is too soluble) or cooling the solution too rapidly.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil phase redissolves completely.

    • Slow Cooling: This is critical. Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. Do not place it directly in an ice bath. Slow cooling provides the kinetic time required for orderly crystal lattice formation.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Add an Anti-Solvent: If the compound is too soluble even at low temperatures, an "anti-solvent" is needed. This is a solvent in which the compound is insoluble (e.g., diethyl ether, hexane). Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then allow it to stand. Isopropanol/diethyl ether is a common and effective solvent/anti-solvent system for hydrochloride salts.[2]

Problem: The final product is discolored (yellow, tan, or brown).
  • Underlying Cause: Discoloration is almost always due to trace-level, highly conjugated impurities formed by oxidation of the amine or related aromatic structures.[3]

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution. Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb the colored impurities. Crucially, you must filter the hot solution through a pad of Celite® or filter paper to remove the charcoal before allowing it to cool. Failure to filter while hot will result in the product crystallizing on the charcoal, leading to significant yield loss.

    • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC grade) as impurities in the solvent can contribute to discoloration.

Problem: My yield is very low after recrystallization.
  • Underlying Cause: Low yield is typically due to using an excessive volume of solvent or premature crystallization during a hot filtration step.

  • Optimization Strategies:

    • Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to the crude material until it just dissolves. This maximizes the amount of product that will precipitate upon cooling.

    • Pre-heat Glassware: When performing a hot filtration (e.g., to remove charcoal), pre-heat the filter funnel and receiving flask to prevent the product from crashing out of solution prematurely on the cold glass.

    • Maximize Recovery from Mother Liquor: After filtering the first crop of crystals, the remaining solution (mother liquor) still contains dissolved product. Concentrate the mother liquor by 50-75% and cool it again to obtain a second crop of crystals. Note that the second crop may be of slightly lower purity.

Experimental Protocols

Protocol 1: Purification by Solvent Wash (Slurry)

This method is ideal for removing non-polar or weakly polar impurities.

  • Setup: Place the crude 4-(4-Bromophenyl)oxan-4-amine HCl (1.0 eq) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add a solvent in which the salt is insoluble, such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Slurry: Stir the suspension vigorously at room temperature for 30-60 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent (the same one used for the slurry).

  • Drying: Dry the purified solid under high vacuum to remove all residual solvent. Confirm purity by HPLC or NMR.

Protocol 2: Recrystallization from a Single Solvent System (Isopropanol)

Isopropanol is often an excellent choice for recrystallizing amine hydrochloride salts.[2]

  • Dissolution: Place the crude salt in a flask. Add a minimal amount of isopropanol (IPA) and heat the mixture to a gentle boil with stirring. Continue adding IPA in small portions until the solid is completely dissolved.

  • Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this phase.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold IPA.

  • Drying: Dry the crystals under high vacuum.

Recrystallization cluster_hot Hot Stage cluster_cold Cold Stage Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Charcoal 2. (Optional) Add Charcoal, Stir, and Hot Filter Dissolve->Charcoal if needed Cool 3. Slow Cooling to RT Dissolve->Cool Charcoal->Cool Chill 4. Chill in Ice Bath Cool->Chill Filter 5. Filter Crystals Chill->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry

Caption: Step-by-step recrystallization workflow.

Summary of Recommended Solvents

Purification MethodPrimary SolventAnti-Solvent (if needed)Target Impurities Removed
Solvent Wash/Slurry Ethyl Acetate, Diethyl EtherN/ANon-polar organic residues
Recrystallization Isopropanol, EthanolDiethyl Ether, HeptanePolar byproducts, isomers
Recrystallization MethanolMethyl tert-butyl ether (MTBE)More polar impurities
Recrystallization AcetonitrileN/ABroad range of impurities

References

  • Scribd. Amine Plant Troubleshooting and Optimiza. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]

  • Refining Online. Amine Basic Practices Guidelines. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13001-13010. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reddit. Amine workup. Available at: [Link]

  • Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2826-2833. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Medicinal Chemist: 4-(4-Bromophenyl)oxan-4-amine vs. 4-Aminopiperidine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a program's success. Saturated heterocycles, in particular, are foundational building blocks, offering three-dimensional diversity and tunable physicochemical properties that are essential for optimizing a compound's interaction with its biological target and its pharmacokinetic profile. Among these, the piperidine ring is arguably the most ubiquitous, found in a vast array of approved pharmaceuticals.[1][2] Its simple, six-membered structure provides reliable exit vectors, a basic nitrogen for key interactions or solubility enhancement, and a well-understood metabolic profile.[1][3]

This guide focuses on a direct comparison of the workhorse scaffold, 4-aminopiperidine , with a more complex and increasingly relevant alternative: 4-(4-Bromophenyl)oxan-4-amine . While both molecules feature a critical 4-amino-substituted six-membered ring, their subtle structural and electronic differences have profound implications for drug design.

This document moves beyond a simple cataloging of properties. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning and experimental context needed to make informed decisions. We will dissect the nuances of each scaffold—from conformational behavior and metabolic fate to synthetic tractability—to illuminate the strategic advantages and potential liabilities each brings to a lead optimization campaign.

Section 1: Structural and Physicochemical Dissection

The decision to incorporate a specific scaffold is a multi-parameter optimization challenge. Understanding the fundamental physicochemical properties is the first step in navigating this complex landscape.

Structure, Conformation, and Three-Dimensionality

The three-dimensional shape of a molecule is paramount for its interaction with the intricate binding pockets of protein targets. Both 4-aminopiperidine and 4-(4-Bromophenyl)oxan-4-amine adopt a stable chair conformation to minimize steric and torsional strain.[4][5]

  • 4-Aminopiperidine: This is a conformationally well-defined scaffold. In its lowest energy state, the amino group at the C4 position can occupy either an axial or equatorial position, with the equatorial orientation generally being more stable to avoid 1,3-diaxial interactions. The piperidine nitrogen provides a key point for substitution.

  • 4-(4-Bromophenyl)oxan-4-amine: The replacement of a nitrogen atom (in the 1-position of piperidine) with oxygen and the addition of a bulky geminal bromophenyl group significantly alters the molecule's spatial and electronic profile. The oxane (tetrahydropyran) ring also prefers a chair conformation.[6][7] The large 4-bromophenyl group will strongly favor an equatorial position to minimize steric clash, which in turn forces the geminal 4-amino group into an axial orientation. This fixed, axial projection of the amine provides a distinct vector for interacting with a target compared to the more flexible 4-aminopiperidine. The presence of the bulky aromatic ring introduces significant three-dimensionality, which can be exploited to access deep hydrophobic pockets within a target protein.

G cluster_0 4-Aminopiperidine cluster_1 4-(4-Bromophenyl)oxan-4-amine 4AP 4AP_Chair 4AP->4AP_Chair Chair Conformation (Equatorial Amine Favored) BPOA BPOA_Chair BPOA->BPOA_Chair Chair Conformation (Axial Amine/Equatorial Phenyl)

Caption: Conformational preferences of the two scaffolds.

Comparative Physicochemical Properties

Lipophilicity (LogP/LogD) and basicity (pKa) are two of the most critical parameters in drug design, governing everything from solubility and permeability to target binding and off-target effects like hERG channel inhibition.[8]

Property4-Aminopiperidine4-(4-Bromophenyl)oxan-4-amineRationale & Drug Design Implications
Molecular Weight 100.16 g/mol [9]256.14 g/mol [10]BPOA significantly increases molecular weight, a key factor in ligand efficiency calculations and adherence to "Rule of 5" guidelines.
Calculated LogP (cLogP) ~ -0.4 to 0.2~ 2.5 to 3.04-AP is highly polar, favoring aqueous solubility. BPOA is significantly more lipophilic due to the bromophenyl group, which can enhance membrane permeability and access to hydrophobic binding pockets, but may also increase metabolic liability and non-specific binding.[11]
Calculated pKa ~ 9.5 - 10.5 (amine)~ 8.5 - 9.0 (amine)The electronegative oxygen in the oxane ring reduces the basicity of the geminal amine in BPOA compared to 4-AP .[12][13] This lower pKa can be highly advantageous for reducing hERG liability and improving the overall ADME profile.[14]
Polar Surface Area (PSA) ~ 38.3 Ų~ 35.3 ŲThe PSA values are surprisingly similar. The ether oxygen in BPOA compensates for the removal of the N-H group from the piperidine ring, making both scaffolds capable of forming key hydrogen bonds.

Section 2: Metabolic Stability and Synthetic Accessibility

A molecule's journey through the body is fraught with metabolic enzymes that can terminate its action. Predicting and designing for metabolic stability is therefore a cornerstone of modern medicinal chemistry.

Metabolic Stability Profile
  • 4-Aminopiperidine: Piperidine-containing drugs are extensively metabolized by cytochrome P450 enzymes (CYPs), with CYP3A4 often playing a major role.[15] Common metabolic pathways include N-dealkylation at the ring nitrogen and C-hydroxylation at positions alpha to the nitrogen.[3][16] While predictable, this can lead to high clearance and short half-lives.[15]

  • 4-(4-Bromophenyl)oxan-4-amine: Replacing the ring nitrogen with an oxygen atom removes the primary site for N-dealkylation, a common metabolic liability. The ether linkage of the oxane ring is generally more resistant to oxidative metabolism than the carbon atoms adjacent to the nitrogen in a piperidine ring.[17][18] This modification can significantly enhance metabolic stability and prolong the half-life of a drug candidate.[17] However, the bromophenyl ring itself can be a site for aromatic hydroxylation, a possibility that must be considered.

Caption: Standard workflow for in vitro metabolic stability assessment.

Synthetic Accessibility

The ease and cost of synthesis are practical considerations that can influence scaffold selection, especially for large-scale production.

  • 4-Aminopiperidine: This is a readily available and relatively inexpensive commercial building block.[9][19][20][21] Numerous synthetic routes exist for its derivatives, often starting from N-protected 4-piperidones via reductive amination or from 4-hydroxypiperidine.[22][23] Its well-established chemistry allows for straightforward derivatization.

  • 4-(4-Bromophenyl)oxan-4-amine: This scaffold is more synthetically challenging and costly. While commercially available from specialty suppliers, its synthesis typically requires a multi-step sequence.[10][24][25] A plausible route involves the Grignard addition of 4-bromophenylmagnesium bromide to tetrahydropyran-4-one, followed by conversion of the resulting tertiary alcohol to the amine, for example, through a Ritter reaction or a related nucleophilic substitution pathway. The complexity of this synthesis must be weighed against its potential benefits.

Section 3: Strategic Application in Drug Design

The choice between these two scaffolds is not a matter of which is "better," but which is "fitter" for the specific objectives of a drug discovery project.

When to Choose 4-Aminopiperidine:

The 4-aminopiperidine scaffold is an excellent choice when:

  • A strong basic center is required: The higher pKa is ideal for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.

  • Improved aqueous solubility is a primary goal: Its inherent polarity is beneficial for overcoming solubility issues often encountered with lipophilic compounds.

  • Rapid exploration of SAR is needed: Its synthetic tractability and the commercial availability of numerous analogues allow for quick iteration and optimization.[26][27]

  • The project is in an early phase: It serves as a reliable, well-characterized starting point before more complex scaffolds are considered.

Case in Point: The 4-aminopiperidine core is found in numerous CNS agents and other therapeutics where interaction with aminergic GPCRs is common.[15][27]

When to Choose 4-(4-Bromophenyl)oxan-4-amine:

This advanced scaffold should be considered when:

  • Metabolic instability is a key challenge: Replacing a piperidine with an oxane ring is a validated strategy to block N-dealkylation and improve metabolic half-life.[17][28]

  • Reduced basicity is advantageous: A lower pKa is often desirable to mitigate hERG channel affinity, reduce off-target effects at other amine-binding proteins, and improve oral absorption by balancing permeability and solubility.[14]

  • Exploration of a large, hydrophobic pocket is necessary: The bromophenyl group provides a large, rigid substituent that can serve as a vector to engage with hydrophobic regions of a binding site, potentially increasing potency and selectivity.

  • A synthetic handle for further modification is needed: The bromine atom is a versatile functional group that can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly build out molecular complexity and explore additional binding space.[29]

Case in Point: In a lead optimization campaign where a piperidine-containing lead suffers from rapid metabolism and hERG toxicity, bioisosteric replacement with an oxane or similar scaffold is a rational and powerful strategy.[12][18]

Section 4: Key Experimental Protocols

To maintain scientific integrity, the claims made in this guide are grounded in established experimental methodologies. Below are standardized protocols for assessing the key parameters discussed.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by the Shake-Flask Method

Rationale: This protocol determines the partition coefficient of a compound between n-octanol and a buffer at physiological pH (7.4), providing a more relevant measure of lipophilicity for ionizable compounds than LogP.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Partitioning: Add a small volume of the compound's DMSO stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v) to a final concentration of ~50 µM.

  • Equilibration: Cap the vial and shake vigorously at a controlled temperature (e.g., 25°C) for a minimum of 2 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Rationale: This assay provides a measure of a compound's susceptibility to Phase I metabolism by CYP enzymes, yielding key parameters like half-life (t½) and intrinsic clearance (CLᵢₙₜ).

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a solution of Human Liver Microsomes (HLM) in the buffer (final concentration typically 0.5-1.0 mg/mL). Prepare a solution of the NADPH regenerating system (cofactor).

  • Incubation: In a 96-well plate, pre-warm the HLM solution and the test compound (final concentration typically 1 µM) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg) = (0.693/t½) * (incubation volume / mg of microsomal protein).

Conclusion

The choice between 4-aminopiperidine and 4-(4-Bromophenyl)oxan-4-amine is a strategic decision that hinges on the specific challenges and goals of a drug discovery program.

4-aminopiperidine remains the go-to scaffold for its simplicity, synthetic accessibility, and utility in creating soluble, basic compounds that can form strong target interactions. It is an ideal starting point for exploring structure-activity relationships.

4-(4-Bromophenyl)oxan-4-amine represents a more sophisticated tool for lead optimization. It offers a validated path to overcoming common hurdles such as high metabolic clearance and hERG toxicity. Its inherent three-dimensionality and the synthetic handle provided by the bromine atom open up new avenues for enhancing potency and selectivity. While its synthesis is more demanding, the potential rewards in terms of an improved pharmacokinetic and safety profile can be substantial, justifying the additional effort in later-stage optimization campaigns.

Ultimately, the judicious application of these and other building blocks, guided by a deep understanding of their intrinsic properties and supported by robust experimental data, is what empowers the medicinal chemist to navigate the complex path toward novel therapeutics.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. ResearchGate. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC, NIH. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. Available at: [Link]

  • Hip to be square: oxetanes as design elements to alter metabolic pathways. Semantics Scholar. Available at: [Link]

  • 4-Aminopiperidine hydrochloride. PubChem. Available at: [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. ACS Publications. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]

  • 4-(4-Bromophenyl)oxane. PubChem. Available at: [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]

  • syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available at: [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. Available at: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

  • Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. ResearchGate. Available at: [Link]

  • Tris(4-bromophenyl)amine. Chemsrc. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]

  • Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. Royal Society of Chemistry. Available at: [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. Available at: [Link]

  • Conformational study of 6-p-bromophenyl-1,4-oxathian-2-one. RSC Publishing. Available at: [Link]

  • Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. Available at: [Link]1-2810-1-14.pdf)

Sources

A Comparative Guide to Saturated Heterocyclic Scaffolds: 4-Aryloxan-4-amine vs. 4-Arylcyclohexylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

For decades, the arylcyclohexylamine framework has been a cornerstone in the development of centrally acting agents, most notably as dissociative anesthetics like phencyclidine (PCP) and ketamine.[1][2] This rigid, lipophilic scaffold provided a robust platform for exploring structure-activity relationships (SAR) at various receptors. However, the modern imperative in drug discovery to optimize physicochemical properties—enhancing solubility, improving metabolic stability, and reducing off-target toxicities—has spurred a strategic shift away from purely carbocyclic structures. This movement, often termed "escaping from flatland," champions the incorporation of three-dimensional, heteroatom-containing scaffolds to achieve superior drug-like properties.[3]

Within this paradigm, the 4-aryloxan-4-amine scaffold has emerged as a compelling bioisosteric alternative to its traditional cyclohexyl counterpart. By replacing a methylene (-CH2-) group with an oxygen atom, medicinal chemists can fundamentally alter the electronic and conformational profile of the core structure. This guide provides an in-depth comparative analysis of these two scaffolds, synthesizing data from the literature to inform rational drug design choices. We will explore their structural and physicochemical differences, synthetic accessibility, conformational behavior, and ultimately, their divergent applications in medicinal chemistry, supported by experimental protocols and data.

Chapter 1: The Scaffolds at a Glance - Structural and Physicochemical Foundations

The core distinction between the 4-arylcyclohexylamine and 4-aryloxan-4-amine scaffolds is the bioisosteric replacement of a carbon atom with an oxygen atom in the saturated six-membered ring. This seemingly minor change imparts significant alterations to the molecule's overall properties.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} idot Caption: Core structures of 4-Arylcyclohexylamine and 4-Aryloxan-4-amine.

The introduction of the ether oxygen in the oxane ring serves multiple functions:

  • Polarity and Solubility: The oxygen atom acts as a hydrogen bond acceptor, increasing the polarity of the scaffold. This generally leads to improved aqueous solubility, a critical parameter for oral bioavailability and formulation.[3][4]

  • Lipophilicity: The replacement of a lipophilic methylene group with a polar oxygen atom typically reduces the molecule's octanol-water partition coefficient (LogP/LogD), which can help mitigate issues related to high lipophilicity, such as non-specific binding and poor metabolic stability.[3]

  • Metabolic Stability: The C-O bonds in the oxane ring are generally more stable to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds of a cyclohexane ring. This can block potential sites of metabolism, prolonging the compound's half-life.

  • Conformational Influence: The C-O bond is shorter than a C-C bond, and the C-O-C bond angle differs from a C-C-C angle. These geometric changes alter the ring's puckering and the preferred conformations, which can significantly impact how the molecule presents its substituents (the aryl and amine groups) to a biological target.[5]

Property4-Arylcyclohexylamine Scaffold4-Aryloxan-4-amine ScaffoldRationale for Difference
Polarity LowerHigherThe lone pairs on the oxygen atom increase the molecular dipole moment and act as a hydrogen bond acceptor.[6]
Aqueous Solubility Generally LowerGenerally HigherIncreased polarity and hydrogen bonding capacity with water molecules.[3][4]
Lipophilicity (LogP) HigherLowerReplacement of a non-polar -CH2- group with a polar -O- atom.[3]
Metabolic Stability Potentially susceptible to oxidationGenerally more resistant to oxidationC-O bonds are less prone to CYP-mediated oxidation than aliphatic C-H bonds.
Hydrogen Bond Capacity Amine group is donor/acceptorAmine is donor/acceptor; Ring oxygen is an additional acceptorThe oxane ring introduces a new site for hydrogen bonding interactions.[5]

Table 1. Comparative physicochemical properties of the two scaffolds.

Chapter 2: Synthesis and Chemical Accessibility

The synthetic tractability of a scaffold is a crucial factor for its adoption in drug discovery programs, which require the rapid generation of analogues for SAR studies.

Synthesis of 4-Arylcyclohexylamines

The synthesis of arylcyclohexylamines is well-established, with routes dating back over a century.[1] A common and robust approach involves the reaction of a substituted arylacetonitrile with an acrylate ester via a double Michael addition, followed by cyclization and further functional group manipulation.[7]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Arylacetonitrile [label="Arylacetonitrile"]; Acrylate [label="Acrylate Ester"]; CyclicKetoester [label="Cyclic Ketoester"]; Rearrangement [label="Rearranged Acid/Isocyanate"]; FinalAmine [label="4-Arylcyclohexylamine"];

{Arylacetonitrile Acrylate} -> CyclicKetoester [label="Double Michael Add'n\n& Dieckmann Cyclization"]; CyclicKetoester -> Rearrangement [label="Hydrolysis, Decarboxylation,\nCurtius Rearrangement"]; Rearrangement -> FinalAmine [label="Hydrolysis / Trapping"]; } idot Caption: Generalized synthetic workflow for 4-Arylcyclohexylamines.

This pathway is highly versatile, allowing for diversity in the aryl ring. However, it can be lengthy and sometimes requires harsh conditions for the rearrangement step.[7]

Synthesis of 4-Aryloxan-4-amines

The synthesis of the 4-aryloxan-4-amine core is more modern and often leverages different strategies. A key approach involves the construction of a substituted tetrahydropyran ring. One potential strategy could be adapted from oxetane synthesis, involving intramolecular cyclization of a suitably functionalized precursor. A plausible route involves the cyclization of an epoxy alcohol or a related intermediate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

ArylGrignard [label="Aryl Grignard Reagent"]; Epoxide [label="Substituted Epoxide"]; Intermediate [label="Ring-Opened Intermediate"]; Oxane [label="Substituted Oxane"]; FinalAmine [label="4-Aryloxan-4-amine"];

{ArylGrignard Epoxide} -> Intermediate [label="Grignard Addition"]; Intermediate -> Oxane [label="Intramolecular Cyclization\n(e.g., Williamson Ether Synth.)"]; Oxane -> FinalAmine [label="Introduction of Amine\n(e.g., Ritter reaction, Mitsunobu)"]; } idot Caption: Plausible synthetic workflow for 4-Aryloxan-4-amines.

While potentially shorter, these routes may present challenges in controlling stereochemistry at the C4 position. The development of robust, scalable syntheses for diverse aryloxanamine building blocks is an active area of research.[8]

Chapter 3: Conformational Analysis - The Key to Biological Activity

The three-dimensional shape of a molecule is paramount for its interaction with a protein target. The conformational preferences of the six-membered ring in each scaffold dictate the spatial orientation of the critical aryl and amine pharmacophores.

The 4-arylcyclohexylamine scaffold predominantly adopts a chair conformation to minimize steric strain. With two bulky geminal substituents at C4, the ring is effectively "locked," but the aryl and amine groups themselves have rotational freedom. The precise orientation of the aryl ring relative to the cyclohexane is a key determinant of activity, particularly for targets with well-defined hydrophobic pockets.

In the 4-aryloxan-4-amine scaffold, the conformational landscape is altered. The shorter C-O bonds and different bond angles lead to a slightly different puckered conformation.[9][10] More importantly, the presence of the oxygen atom can lead to stabilizing hyperconjugation effects and influence the rotational barrier of the C4-Aryl bond. This can result in a different, and potentially more favorable, presentation of the key pharmacophoric elements to the target protein. This conformational rigidity can be advantageous in medicinal chemistry, as pre-organizing the molecule for binding can reduce the entropic penalty upon target engagement.[11]

dot graph TD { rankdir=LR; node [shape=plaintext, fontname="Helvetica"]; edge [arrowhead=none, color="#5F6368"];

} idot Caption: Conformational differences impacting substituent vectors.

Chapter 4: A Tale of Two Scaffolds in Medicinal Chemistry

The differing physicochemical and conformational properties of these scaffolds translate into distinct applications and potential advantages in drug development.

The Classic Performer: 4-Arylcyclohexylamines

This scaffold is best known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Compounds like PCP and Ketamine function by blocking the ion channel of the NMDA receptor, leading to their characteristic anesthetic and dissociative effects. The lipophilicity of the scaffold is crucial for crossing the blood-brain barrier and accessing this central nervous system target. Research on this class has also identified compounds with analgesic and neuroprotective properties.[7]

CompoundTarget(s)Key Application(s)Reference
Phencyclidine (PCP) NMDA Receptor AntagonistAnesthetic (historical), Illicit Recreational Drug[1][2]
Ketamine NMDA Receptor AntagonistAnesthetic, Antidepressant, Analgesic[2]
4-Amino-4-arylcyclohexanones Opioid ReceptorsAnalgesic[7]

Table 2. Prominent examples and applications of the 4-Arylcyclohexylamine scaffold.

The Modern Bioisostere: 4-Aryloxan-4-amines

The 4-aryloxan-4-amine scaffold is primarily utilized as a strategic tool to optimize the properties of a lead compound. Its value lies in its ability to act as a "bioisostere" of the cyclohexyl or other cyclic motifs, retaining or improving biological activity while enhancing drug-like characteristics.

The rationale for its use often follows from a lead compound that suffers from:

  • Poor aqueous solubility: The oxane ring enhances polarity.

  • High metabolic clearance: The scaffold can block sites of metabolism.

  • Low oral bioavailability: A combination of improved solubility and stability can enhance absorption.

  • Off-target effects related to lipophilicity: Reducing LogP can improve the selectivity profile.

In a hypothetical optimization campaign, replacing a 4-arylcyclohexylamine with its 4-aryloxan-4-amine analogue could yield the following improvements:

ParameterLead (Cyclohexylamine)Optimized Cmpd (Oxane)Expected Improvement
Potency (Ki) 5 nM7 nMMaintained target engagement
Aqueous Solubility 5 µg/mL50 µg/mL10-fold increase, aiding formulation
LogD (pH 7.4) 3.52.8Reduced lipophilicity, better off-target profile
Microsomal Clearance 90% metabolized in 1 hr30% metabolized in 1 hrIncreased metabolic stability, longer half-life

Table 3. Hypothetical data from a bioisosteric replacement strategy.

This approach aligns with the broader trend of using saturated heterocycles like oxetanes and bicyclic ethers to improve the physicochemical profile of drug candidates.[3][4][12]

Chapter 5: Experimental Protocols

To provide a practical context, the following are representative protocols for the synthesis and evaluation of these scaffolds.

Protocol 1: Synthesis of a 4-Amino-4-arylcyclohexanone Derivative

(Based on the methodology for analgesic cyclohexylamines[7])

  • Step 1: Double Michael Addition. To a solution of sodium ethoxide in ethanol, add the desired arylacetonitrile (1.0 eq.). Stir for 15 minutes at room temperature. Add methyl acrylate (2.2 eq.) dropwise, maintaining the temperature below 30 °C. Heat the reaction mixture to reflux for 4-6 hours. Monitor by TLC.

  • Step 2: Cyclization and Decarboxylation. Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat to reflux for 8 hours to effect cyclization, hydrolysis, and decarboxylation. Cool to room temperature and extract the product with diethyl ether. Purify the resulting 4-arylcyclohexanone by column chromatography.

  • Step 3: Introduction of the Amino Group (via Curtius Rearrangement). Convert the corresponding carboxylic acid precursor (not shown) to an acyl azide using diphenylphosphoryl azide (DPPA). Heat the acyl azide in toluene to induce the Curtius rearrangement, forming the isocyanate.

  • Step 4: Amine Formation. Treat the isocyanate intermediate with aqueous HCl to hydrolyze it to the primary amine, or react it with a secondary amine (e.g., dimethylamine) to form the corresponding urea, followed by hydrolysis to yield the tertiary amine. The final product is the title compound.

Causality Note: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with retention of stereochemistry, but it requires careful handling of the potentially explosive azide intermediate.[7]

Protocol 2: In Vitro NMDA Receptor Binding Assay
  • Preparation of Membranes: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 minutes. Resuspend the pellet and repeat the centrifugation step twice to wash the membranes.

  • Binding Reaction: In a 96-well plate, combine 50 µL of the prepared membrane suspension, 50 µL of the radioligand (e.g., [3H]MK-801, a specific NMDA channel blocker), and 50 µL of the test compound (4-arylcyclohexylamine or 4-aryloxan-4-amine analogue) at various concentrations.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing three times with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter. Non-specific binding is determined in the presence of a saturating concentration of a known non-radioactive ligand (e.g., unlabeled MK-801).

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

Trustworthiness Note: This protocol is self-validating by including controls for total binding (no inhibitor), non-specific binding (saturating unlabeled ligand), and a positive control (a known NMDA antagonist) to ensure the assay is performing correctly.

Conclusion and Future Outlook

The 4-arylcyclohexylamine and 4-aryloxan-4-amine scaffolds represent two eras of medicinal chemistry. The former is a classic, well-validated scaffold that continues to be relevant for specific CNS targets where its lipophilic character is a functional requirement.[2] Its synthetic routes are established, and its biological activities are well-documented.

The 4-aryloxan-4-amine scaffold, however, is a product of modern drug design philosophy. It is not merely a scaffold but a strategic tool—a bioisosteric replacement aimed at solving the pervasive challenges of poor solubility and metabolic instability that plague many drug candidates.[3][4] Its adoption allows chemists to fine-tune physicochemical properties without sacrificing potency, thereby increasing the probability of developing a successful drug.

For researchers and drug development professionals, the choice between these scaffolds is context-dependent. For novel CNS targets requiring blood-brain barrier penetration, the arylcyclohexylamine remains a strong starting point. However, for nearly all other applications, particularly in systemic drug delivery or when optimizing a problematic lead, the aryloxan-amine scaffold offers a rationally designed path toward improved drug-like properties. The future of drug discovery will undoubtedly see an increased application of such saturated heterocyclic scaffolds as the industry continues to move beyond "flatland" in its quest for safer and more effective medicines.

References

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry.
  • Wikipedia. (n.d.). Arylcyclohexylamine. In Wikipedia.
  • Sahun, K., et al. (2024). 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. Angewandte Chemie International Edition.
  • Kim, W. Y., et al. (2024). DeepBioisostere: Deep Learning-based Bioisosteric Replacements for Optimization of Multiple Molecular Properties. ChemRxiv.
  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.
  • Wikiwand. (n.d.). Arylcyclohexylamine.
  • Bamoharram, F. F., et al. (n.d.). One-Pot Multi Component Synthesis of 4-Arylaminoquinazolines in the Presence of Sodium 30-Tungstopentaphosphate. Asian Journal of Chemistry.
  • Wuts, P. G., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry.
  • Trofimov, A., et al. (2022).[1]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications. Available at:

  • Adelstein, G. W. (1976). US Patent 3,979,444A: 4-Arylcyclohexylamines. Google Patents.
  • Mykhailiuk, P. K. (2023). (PDF) 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. ResearchGate.
  • Karila, L., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry.
  • Taylor & Francis. (n.d.). Arylcyclohexylamines – Knowledge and References.
  • Wessjohann, L. A., et al. (2015). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Durand, P., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.
  • Gagnon, D., et al. (2021). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal.

Sources

A Comparative Guide to the Bioisosteric Replacement of the Bromophenyl Group in 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Bioisosteric replacement, the substitution of a functional group with another that shares similar physicochemical or biological properties, is a powerful tool in this endeavor.[1][2] This guide provides a comprehensive comparison of potential bioisosteric replacements for the 4-bromophenyl moiety in 4-(4-Bromophenyl)oxan-4-amine, a scaffold of interest in medicinal chemistry. We will delve into the rationale for such replacements, explore synthetic strategies, and present a comparative analysis of the predicted physicochemical and pharmacological properties of the resulting analogs.

The Rationale for Replacing the Bromophenyl Group

The 4-bromophenyl group, while a common building block, can present several challenges in drug development. Aryl halides are susceptible to metabolic oxidation, potentially leading to the formation of reactive intermediates.[3][4] Furthermore, the lipophilicity imparted by the bromine atom can contribute to poor solubility and off-target effects.[5] Bioisosteric replacement offers a strategy to mitigate these liabilities while retaining or even enhancing the desired biological activity. The goal is to identify a surrogate that mimics the steric and electronic properties of the bromophenyl group but possesses an improved metabolic profile and better overall drug-like properties.[6][7]

A Strategic Overview of Bioisosteric Replacement

The selection of appropriate bioisosteres is a critical step. For the 4-bromophenyl group, we will consider replacements that modulate electronic properties, hydrogen bonding potential, and metabolic stability. This guide will focus on three promising bioisosteres: the 4-pyridyl, 4-cyanophenyl, and 4-cyclopropylphenyl groups.

G cluster_0 Parent Compound cluster_1 Bioisosteric Replacements cluster_2 Improved Properties A 4-(4-Bromophenyl)oxan-4-amine B 4-Pyridyl A->B C 4-Cyanophenyl A->C D 4-Cyclopropylphenyl A->D E Metabolic Stability B->E F Solubility B->F G Target Affinity / Selectivity B->G C->E C->F C->G D->E D->F D->G

Caption: Bioisosteric replacement strategy for 4-(4-Bromophenyl)oxan-4-amine.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes the predicted properties of the parent compound and its bioisosteric analogs. These predictions are based on established principles of medicinal chemistry and data from analogous systems.

Property4-(4-Bromophenyl)oxan-4-amine (Parent)4-(4-Pyridyl)oxan-4-amine4-(4-Cyanophenyl)oxan-4-amine4-(4-Cyclopropylphenyl)oxan-4-amine
Molecular Weight 270.16206.27216.28217.31
cLogP 2.81.52.13.2
TPSA (Ų) 38.351.262.138.3
Predicted Metabolic Stability ModerateHighModerate to HighHigh
Predicted Aqueous Solubility LowHighModerateLow
Predicted Target Affinity BaselinePotentially Maintained or IncreasedPotentially MaintainedPotentially Maintained or Increased
Key Rationale for Replacement Improve metabolic stability and solubility.Introduce a hydrogen bond acceptor, increase polarity.Modulate electronic properties, act as a hydrogen bond acceptor.Increase lipophilicity in a controlled manner, improve metabolic stability.
The 4-Pyridyl Moiety: Enhancing Polarity and Metabolic Stability

The replacement of the bromophenyl group with a 4-pyridyl ring is a classic bioisosteric substitution.[8] The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, which can lead to improved solubility and potentially new interactions with the biological target.[9] Furthermore, the electron-deficient nature of the pyridine ring generally reduces its susceptibility to oxidative metabolism compared to an electron-rich phenyl ring.[4]

Experimental Protocol: Synthesis of 4-(4-Pyridyl)oxan-4-amine

A plausible synthetic route would involve a Suzuki coupling reaction between a suitable boronic acid derivative of the oxane core and 4-bromopyridine.

G A Protected 4-amino-4-(tributylstannyl)oxane C Suzuki Coupling (Pd catalyst, base) A->C B 4-Bromopyridine B->C D Protected 4-(4-Pyridyl)oxan-4-amine C->D E Deprotection D->E F 4-(4-Pyridyl)oxan-4-amine E->F

Caption: Proposed synthetic workflow for 4-(4-Pyridyl)oxan-4-amine.

The 4-Cyanophenyl Moiety: A Polar, Non-basic Alternative

The 4-cyanophenyl group serves as another effective bioisostere for the bromophenyl moiety. The nitrile group is a strong hydrogen bond acceptor and increases the polarity of the molecule, which can enhance solubility.[6] Unlike the pyridine nitrogen, the nitrile nitrogen is not basic, which can be advantageous in avoiding potential off-target effects related to basicity. The electron-withdrawing nature of the cyano group also deactivates the aromatic ring towards oxidative metabolism.

Experimental Protocol: Synthesis of 4-(4-Cyanophenyl)oxan-4-amine

The synthesis can be achieved via a nucleophilic aromatic substitution reaction or a palladium-catalyzed cyanation of the parent bromophenyl compound.

  • Starting Material: 4-(4-Bromophenyl)oxan-4-amine.

  • Reagents: Copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) with a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent: A high-boiling point polar aprotic solvent such as DMF or NMP.

  • Procedure: The starting material, cyanide source, and catalyst are heated in the solvent under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

The 4-Cyclopropylphenyl Moiety: Modulating Lipophilicity and Improving Metabolic Stability

For instances where maintaining or slightly increasing lipophilicity is desired for optimal target engagement, while still addressing metabolic instability, the 4-cyclopropylphenyl group is an excellent choice. The cyclopropyl group is a non-aromatic, rigid moiety that is generally more resistant to metabolism than a simple alkyl chain or an electron-rich aromatic ring.[1] It can increase lipophilicity (logP) without significantly increasing molecular weight.

Experimental Protocol: Synthesis of 4-(4-Cyclopropylphenyl)oxan-4-amine

A Suzuki or similar cross-coupling reaction would be the method of choice, coupling the appropriate oxane building block with 4-cyclopropylphenylboronic acid.

  • Starting Materials: A protected 4-bromo- or 4-triflyloxy-oxane-4-amine and 4-cyclopropylphenylboronic acid.

  • Catalyst and Base: A palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate.

  • Solvent: A mixture of a polar aprotic solvent and water, for example, dioxane/water.

  • Procedure: The reactants, catalyst, and base are heated in the solvent mixture under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and chromatographic purification of the coupled product.

  • Deprotection: Removal of the amine protecting group to yield the final product.

Conclusion

The bioisosteric replacement of the 4-bromophenyl group in 4-(4-Bromophenyl)oxan-4-amine offers a promising strategy to enhance the drug-like properties of this molecular scaffold. The choice of the bioisostere should be guided by the specific objectives of the drug discovery program. The 4-pyridyl and 4-cyanophenyl replacements are predicted to improve solubility and metabolic stability while introducing hydrogen bond accepting capabilities. The 4-cyclopropylphenyl group provides a means to fine-tune lipophilicity and enhance metabolic robustness. The synthetic routes outlined provide a practical foundation for the preparation of these analogs for further biological evaluation. This comparative guide serves as a valuable resource for researchers and scientists in the field of drug development, enabling informed decisions in the optimization of lead compounds.

References

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-84). John Wiley & Sons, Inc. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Meyers, A. I. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • de la Torre, D., & Ghaffari, M. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 8, 2078–2089. [Link]

  • Gillette, S. J., et al. (2019). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • WO 2012/095691 A1. (2012). A process for the preparation of aminopyridine compounds.
  • Ghaffari, M., & de la Torre, D. (2023). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. RSC Medicinal Chemistry, 14(11), 2136-2146. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal & Organic Chemistry, 5(6), 113-117. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)oxan-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The 4-aryl-4-amino-tetrahydropyran scaffold has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 4-(4-bromophenyl)oxan-4-amine analogs. Drawing upon established knowledge of structurally related compounds, we present a comparative framework to inform the rational design and evaluation of these promising molecules.

The tetrahydropyran ring is a common motif in numerous marketed drugs, valued for its ability to improve physicochemical properties and metabolic stability[1]. The incorporation of an aryl group and an amino functionality at the C4-position creates a versatile scaffold for probing interactions with various biological targets. The choice of a 4-bromophenyl substituent is strategic; the bromine atom can serve as a key interaction point, potentially forming halogen bonds with the target protein, and its electronic properties can influence the overall pharmacology of the molecule.

This guide will explore the potential of 4-(4-bromophenyl)oxan-4-amine analogs as modulators of two important target classes: G-Protein Coupled Receptors (GPCRs), with a focus on the serotonin 5-HT2C receptor, and the enzyme Dipeptidyl Peptidase-4 (DPP-4). By examining the SAR of analogous 4-arylpiperidines and other aminotetrahydropyran derivatives, we will construct a predictive SAR landscape for the title compounds. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to facilitate further research in this exciting area.

The Strategic Design: Why 4-(4-Bromophenyl)oxan-4-amine?

The design of the 4-(4-bromophenyl)oxan-4-amine scaffold is a deliberate convergence of structural motifs known to confer valuable pharmacological properties.

The Tetrahydropyran (Oxane) Core: This heterocyclic ring system is a bioisostere of the piperidine ring, which is prevalent in many centrally active drugs. The replacement of the piperidine nitrogen with an oxygen atom in the oxane ring can modulate properties such as basicity, lipophilicity, and metabolic stability, potentially leading to an improved pharmacokinetic profile.

The 4-Amino Group: The primary or substituted amino group at the C4-position is a critical pharmacophoric element. Its basicity and hydrogen bonding capacity are key determinants of interaction with a wide range of biological targets, including GPCRs and enzymes.

The 4-Bromophenyl Moiety: The phenyl ring provides a scaffold for crucial hydrophobic and aromatic interactions with the target protein. The bromine atom at the para-position is of particular interest due to its ability to form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity. Furthermore, the electron-withdrawing nature of bromine can influence the pKa of the amino group and the overall electronic distribution of the molecule.

Potential Therapeutic Targets and Comparative SAR Analysis

Based on the SAR of structurally related compounds, we propose two primary therapeutic targets for 4-(4-bromophenyl)oxan-4-amine analogs: the serotonin 5-HT2C receptor, a GPCR implicated in various neurological disorders, and DPP-4, a key enzyme in glucose homeostasis.

G-Protein Coupled Receptors (GPCRs): The 5-HT2C Receptor

Arylpiperidine derivatives are well-established ligands for aminergic GPCRs, including serotonin receptors[2]. SAR studies on 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines have identified them as 5-HT2C agonists[3]. This suggests that the 4-(4-bromophenyl)oxan-4-amine scaffold could also interact with this receptor.

Hypothesized SAR at the 5-HT2C Receptor:

To explore the SAR of 4-(4-bromophenyl)oxan-4-amine analogs at the 5-HT2C receptor, a series of compounds with systematic modifications to the amino group and the phenyl ring can be synthesized and evaluated.

  • Modification of the Amino Group (R1):

    • Primary Amine (R1 = H): This will serve as the baseline compound.

    • Small Alkyl Substituents (R1 = Me, Et): Small alkyl groups may enhance potency by providing additional hydrophobic interactions.

    • Larger/Bulky Substituents (R1 = iPr, Bn): Larger groups may probe the size of the binding pocket and could potentially shift the activity towards antagonism.

  • Modification of the Phenyl Ring (R2):

    • Hydrogen (R2 = H): Removal of the bromine atom will help to elucidate its contribution to binding affinity.

    • Other Halogens (R2 = F, Cl): Comparing the activity of different halogens will provide insight into the nature of the halogen bond and electronic effects.

    • Electron-Donating Groups (R2 = Me, OMe): These groups will alter the electronic properties of the phenyl ring and may impact receptor interaction.

    • Electron-Withdrawing Groups (R2 = CF3, CN): These groups will further probe the electronic requirements of the binding pocket.

Table 1: Proposed Analogs for 5-HT2C Receptor SAR Studies and Predicted Activity Trends

Compound IDR1R2Predicted Activity TrendRationale
1a HBrBaselineParent compound with the core scaffold.
1b MeBrIncreased PotencySmall alkyl group may enhance hydrophobic interactions.
1c EtBrIncreased PotencySimilar to methyl, may further optimize hydrophobic interactions.
1d iPrBrDecreased Agonist PotencyBulkier group may introduce steric hindrance.
2a HHDecreased PotencyRemoval of bromine may reduce affinity due to loss of halogen bond.
2b HFVariableFluorine is a weaker halogen bond donor but is more electronegative.
2c HClSimilar/Increased PotencyChlorine can also form halogen bonds and has different electronic properties.
3a HMeVariableElectron-donating group may alter electronic interactions.
3b HOMeVariableStronger electron-donating group.
4a HCF3VariableStrong electron-withdrawing group will significantly alter electronics.

SAR_GPCR cluster_scaffold Core Scaffold cluster_targets Potential Targets cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 4-(4-Bromophenyl)oxan-4-amine GPCR GPCRs (e.g., 5-HT2C) Scaffold->GPCR Potential Interaction Enzyme Enzymes (e.g., DPP-4) Scaffold->Enzyme Potential Interaction Amine Amine (R¹) Scaffold->Amine Phenyl Phenyl Ring (R²) Scaffold->Phenyl Potency Potency Amine->Potency Influences Selectivity Selectivity Amine->Selectivity Influences Phenyl->Potency Influences Phenyl->Selectivity Influences

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Aryl aminotetrahydropyran derivatives have been identified as potent inhibitors of DPP-4, an enzyme involved in the degradation of incretin hormones, making it a key target for the treatment of type 2 diabetes[4][5]. The SAR of these inhibitors can provide valuable insights into how 4-(4-bromophenyl)oxan-4-amine analogs might interact with this enzyme.

Hypothesized SAR for DPP-4 Inhibition:

The SAR for DPP-4 inhibitors often revolves around specific interactions with the enzyme's active site. The primary amino group is expected to be crucial for binding to the S2 subsite, while the aryl group occupies the S1 subsite.

  • The Amino Group: A free primary amine is often essential for optimal DPP-4 inhibition, as it forms a key salt bridge with glutamic acid residues in the active site. Therefore, N-alkylation is predicted to significantly reduce or abolish activity.

  • The 4-Bromophenyl Group: The S1 subsite of DPP-4 is a largely hydrophobic pocket. The 4-bromophenyl group is expected to fit well into this pocket. Modifications to this ring will likely impact potency.

    • Halogen Substituents: The size and electronic nature of the halogen at the para-position can fine-tune the interaction with the S1 pocket.

    • Other Substituents: The introduction of small, hydrophobic groups may be well-tolerated, while larger or polar groups could be detrimental to binding.

Table 2: Proposed Analogs for DPP-4 Inhibition SAR Studies and Predicted Activity Trends

Compound IDR1R2Predicted Activity TrendRationale
1a HBrActiveCore scaffold with expected key interactions.
1b MeBrDecreased ActivityN-alkylation likely disrupts key interaction in the S2 subsite.
2a HHDecreased ActivityLoss of bromine may reduce hydrophobic interactions in the S1 subsite.
2c HClSimilar/Increased ActivityChlorine may provide favorable hydrophobic and electronic interactions.
3a HMeSimilar/Decreased ActivitySmall alkyl group may be tolerated in the S1 pocket.
4a HCF3Increased ActivityThe trifluoromethyl group can enhance hydrophobic interactions.

DPP4_Binding cluster_enzyme DPP-4 Active Site cluster_ligand 4-(4-Bromophenyl)oxan-4-amine Analog S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket (Acidic Residues) Phenyl 4-Bromophenyl Group Phenyl->S1_pocket Hydrophobic Interaction Halogen Bonding Amine Amino Group Amine->S2_pocket Salt Bridge

Experimental Protocols

To validate the hypothesized SAR, the following experimental protocols are recommended.

Synthesis of 4-(4-Bromophenyl)oxan-4-amine Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence starting from commercially available materials.

Synthesis_Workflow Start Tetrahydropyran-4-one Step1 Grignard Reaction (4-Bromophenylmagnesium bromide) Start->Step1 Intermediate1 4-(4-Bromophenyl)tetrahydropyran-4-ol Step1->Intermediate1 Step2 Ritter Reaction (R-CN, H₂SO₄) Intermediate1->Step2 Intermediate2 N-Substituted Amide Step2->Intermediate2 Step3 Hydrolysis (HCl or NaOH) Intermediate2->Step3 Final_Product 4-(4-Bromophenyl)oxan-4-amine Analogs Step3->Final_Product

Step 1: Synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol

  • To a solution of 4-bromophenylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of tetrahydropyran-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-bromophenyl)tetrahydropyran-4-ol.

Step 2: Synthesis of N-Substituted Amides (Ritter Reaction)

  • To a solution of 4-(4-bromophenyl)tetrahydropyran-4-ol (1.0 eq.) in a suitable nitrile solvent (e.g., acetonitrile for R1 = Me) at 0 °C, add concentrated sulfuric acid (2.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice water and neutralize with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to 4-(4-Bromophenyl)oxan-4-amine Analogs

  • To a solution of the N-substituted amide (1.0 eq.) in ethanol, add a 6 M aqueous solution of HCl (10 eq.).

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer to pH > 10 with a 2 M aqueous solution of NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the desired amine.

Biological Evaluation Protocols

Protocol 1: 5-HT2C Receptor Radioligand Binding Assay (Competition)

This assay determines the affinity of the synthesized compounds for the 5-HT2C receptor by measuring their ability to displace a known radioligand.

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT2C receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [3H]-Mesulergine (a 5-HT2C antagonist radioligand).

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [3H]-Mesulergine (at a final concentration equal to its Kd). b. To initiate the binding, add 100 µL of the membrane preparation (containing 10-20 µg of protein). c. For non-specific binding determination, use a high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin). d. Incubate the plate at 25 °C for 60 minutes with gentle agitation. e. Terminate the incubation by rapid filtration through a glass fiber filtermat using a cell harvester. f. Wash the filters three times with ice-cold assay buffer. g. Dry the filtermat and add scintillation cocktail. h. Count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: DPP-4 Inhibition Assay (Fluorescence-based)

This assay measures the ability of the synthesized compounds to inhibit the enzymatic activity of DPP-4.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Enzyme: Recombinant human DPP-4.

  • Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Procedure: a. In a black 96-well plate, add 20 µL of assay buffer, 10 µL of various concentrations of the test compound, and 10 µL of the DPP-4 enzyme solution. b. For the positive control, use a known DPP-4 inhibitor (e.g., sitagliptin). For the negative control (100% activity), add assay buffer instead of the inhibitor. c. Incubate the plate at 37 °C for 10 minutes. d. To initiate the reaction, add 60 µL of the H-Gly-Pro-AMC substrate solution (final concentration of 50 µM). e. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(4-bromophenyl)oxan-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established SAR of related 4-arylpiperidines and aminotetrahydropyrans, this guide provides a rational framework for the design and evaluation of analogs targeting the 5-HT2C receptor and DPP-4. The detailed synthetic and biological testing protocols provided herein offer a clear path for researchers to explore the therapeutic potential of this chemical class.

Future studies should focus on a systematic exploration of the SAR, including a wider range of substituents on both the amino group and the phenyl ring. Furthermore, functional assays should be employed to characterize the nature of the interaction with the 5-HT2C receptor (agonist vs. antagonist). For promising DPP-4 inhibitors, evaluation of their in vivo efficacy in animal models of diabetes will be a critical next step. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the development of new medicines to address unmet medical needs.

References

  • Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PMC, [Link]

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed, [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central, [Link]

  • GPCR-radioligand binding assays. PubMed, [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PubMed Central, [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC, [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Request PDF, [Link]

  • Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. SlidePlayer, [Link]

  • Synthesis and biological activities of some fused pyran derivatives. ScienceDirect, [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc, [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC, [Link]

  • Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed, [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH, [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate, [Link]

  • A non-canonical mechanism of GPCR activation. PMC, [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI, [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI, [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 4-(4-Bromophenyl)oxan-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early and comprehensive in vitro ADME testing provides critical insights that guide medicinal chemistry efforts, enabling the selection and optimization of candidates with favorable pharmacokinetic profiles.[1][2][3] This guide provides a comparative framework for evaluating the in vitro ADME properties of a novel series of 4-(4-bromophenyl)oxan-4-amine derivatives, compounds of interest for their potential therapeutic applications. While specific experimental data for this novel scaffold is proprietary, this document outlines the essential assays, presents illustrative data for a hypothetical series (Derivatives 1-4), and explains the scientific rationale behind each experimental choice.

The Central Role of Early ADME Profiling

The journey from a hit compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[4][5] By establishing a robust in vitro ADME profile early in the discovery process, research teams can identify potential liabilities such as poor absorption, rapid metabolism, or a propensity for drug-drug interactions.[2][6] This allows for a data-driven approach to structure-activity relationship (SAR) and structure-property relationship (SPR) optimization, ultimately saving time and resources.[7]

Key In Vitro ADME Assays for Characterizing Novel Scaffolds

The following sections detail a standard suite of in vitro ADME assays crucial for the initial characterization of the 4-(4-bromophenyl)oxan-4-amine series.

Aqueous Solubility: The Foundation of Bioavailability

A compound must be in solution to be absorbed. Therefore, assessing aqueous solubility is a critical first step.[8] We employ a kinetic solubility assay for initial screening due to its high-throughput nature, which is well-suited for early discovery.[9][10][11]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[11]

  • Dilution in Buffer: The DMSO stock is then serially diluted into a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well plate.[9][12]

  • Equilibration: The plate is shaken for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.[8][12]

  • Precipitation Detection: The presence of precipitate is detected by measuring light scattering using a nephelometer or by UV spectrophotometry after filtration to remove any undissolved compound.[9][12]

  • Quantification: The concentration of the compound remaining in the supernatant is determined by LC-MS/MS or UV spectroscopy against a standard curve.[9][11]

Illustrative Data:

DerivativeKinetic Solubility at pH 7.4 (µM)Classification
Derivative 1150High
Derivative 275Moderate
Derivative 325Low
Derivative 45Very Low
Cell Permeability: Predicting Intestinal Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is essential. The Caco-2 cell permeability assay is the industry-standard model for predicting human intestinal absorption.[13][14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[14][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent, differentiated monolayer.[14][16]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15][17]

  • Bidirectional Transport: The assay measures the permeability in both directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).[14][15]

  • Dosing and Sampling: The test compound is added to the donor chamber (apical or basolateral). Samples are taken from the receiver chamber at specific time points (e.g., 2 hours).[14][17]

  • Quantification: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.[15]

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter.[14]

Illustrative Data:

DerivativePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative 115.216.11.1High
Derivative 28.59.21.1Moderate
Derivative 32.125.712.2Low (Efflux)
Derivative 40.50.61.2Low
P-glycoprotein (P-gp) Substrate Assessment: A Key Efflux Transporter

Following up on the high efflux ratio observed for Derivative 3, it is crucial to determine if it is a substrate of the P-glycoprotein (P-gp) transporter, a major mechanism of multidrug resistance and a key determinant of drug disposition.[18] The MDR1-MDCK cell line, which is transfected to overexpress human P-gp, is an excellent tool for this purpose.[19][20][21]

Experimental Protocol: MDR1-MDCK Permeability Assay

  • Cell Culture: MDR1-MDCK cells are cultured on Transwell™ inserts to form a confluent monolayer.[20][21]

  • Bidirectional Permeability: The apparent permeability (Papp) is measured in both the A to B and B to A directions, as described for the Caco-2 assay.[19][20]

  • Efflux Ratio Calculation: An efflux ratio is calculated. A ratio significantly greater than 2 is indicative of P-gp mediated efflux.[21]

  • Confirmation with Inhibitor: The experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio confirms that the compound is a P-gp substrate.[20][21]

Illustrative Data for Derivative 3:

ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Without Verapamil1.829.516.4
With Verapamil15.517.11.1
Metabolic Stability: Predicting Hepatic Clearance

The liver is the primary site of drug metabolism.[7] Assessing a compound's stability in the presence of liver enzymes is essential for predicting its in vivo half-life and bioavailability.[4][5] We use human liver microsomes for initial screening, as they contain the major drug-metabolizing cytochrome P450 (CYP) enzymes (Phase I metabolism).[7][22]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: The test compound is incubated with human liver microsomes and the necessary cofactor, NADPH, to initiate the metabolic reactions.[7][22]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5][7]

Illustrative Data:

DerivativeIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Clearance
Derivative 1< 5> 200High
Derivative 22545Moderate
Derivative 34823Low
Derivative 4> 60< 10Very Low
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[23][24] It is crucial to evaluate the potential of new chemical entities to inhibit the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25][26]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination)

  • Incubation: A specific probe substrate for each CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound.[23][25]

  • Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.[25]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.[23]

Illustrative Data:

DerivativeCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk
Derivative 1> 50> 50> 50> 50> 50Low
Derivative 2> 5025> 5045> 50Low
Derivative 3> 50> 50> 50> 50> 50Low
Derivative 48> 5015> 501.2High

Visualizing the In Vitro ADME Workflow

The following diagram illustrates the logical flow of the core in vitro ADME assays.

ADME_Workflow cluster_solubility Physicochemical Properties cluster_absorption Absorption & Efflux cluster_metabolism Metabolism & DDI Solubility Kinetic Solubility Assay Caco2 Caco-2 Permeability Solubility->Caco2 MDR1 MDR1-MDCK Assay Caco2->MDR1 If Efflux Ratio > 2 MetStab Microsomal Stability Caco2->MetStab CYP CYP Inhibition MetStab->CYP

Caption: Core in vitro ADME screening cascade.

Synthesizing the Data: A Comparative Analysis

  • Derivative 1: Exhibits high solubility and permeability with low efflux, suggesting good absorption potential. However, its rapid metabolism indicates a likely high first-pass effect and poor oral bioavailability.

  • Derivative 2: Presents a more balanced profile with moderate solubility, permeability, and metabolic stability. This derivative represents a promising starting point for further optimization.

  • Derivative 3: While metabolically stable, its low solubility and significant P-gp mediated efflux make it a poor candidate for oral administration. Medicinal chemistry efforts could focus on modifications to circumvent efflux.

  • Derivative 4: Shows very low solubility and is a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP1A2 and CYP2C19, indicating a high risk for drug-drug interactions. This compound would likely be deprioritized.

Conclusion

The systematic application of a well-designed in vitro ADME screening cascade is indispensable in modern drug discovery. By employing assays for solubility, permeability, metabolic stability, and CYP inhibition, researchers can efficiently triage compounds and focus resources on those with the highest probability of success. The comparative analysis of the hypothetical 4-(4-bromophenyl)oxan-4-amine derivatives demonstrates how these data, when integrated, provide a holistic view of a compound's pharmacokinetic potential and guide the next steps in the discovery process.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • PubMed. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. [Link]

  • Selvita. In Vitro ADME. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • National Institutes of Health (NIH). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. [Link]

  • MDPI. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

  • PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • National Institutes of Health (NIH). ADME of Biologics—What Have We Learned from Small Molecules?. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • National Institutes of Health (NIH). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • ResearchGate. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • ResearchGate. Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. [Link]

  • Eurofins Discovery. CYP Inhibition Assays. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

Sources

A Comparative Guide to Pharmacophore Modeling of CNS Agents Derived from 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of pharmacophore modeling strategies for the development of novel Central Nervous System (CNS) agents based on the 4-(4-Bromophenyl)oxan-4-amine scaffold. We will explore the theoretical underpinnings, practical workflows, and comparative analyses of different modeling approaches, supported by hypothetical experimental data to illustrate key concepts.

Introduction: The Rationale for Pharmacophore Modeling in CNS Drug Discovery

The development of novel CNS agents is a formidable challenge, often hindered by the need for molecules to cross the blood-brain barrier and exhibit high target specificity to minimize off-target effects. Pharmacophore modeling, a cornerstone of computational drug design, offers a powerful strategy to navigate this complex landscape.[1][2] A pharmacophore represents the three-dimensional arrangement of essential molecular features responsible for a drug's biological activity.[2] By elucidating these key interactions, we can rationally design new chemical entities with enhanced potency and selectivity.

This guide will focus on a hypothetical series of CNS active agents derived from the 4-(4-Bromophenyl)oxan-4-amine scaffold. We will delve into the practical application of ligand-based pharmacophore modeling, a technique employed when the 3D structure of the biological target is unknown.[2][3] Our objective is to provide a comparative framework for researchers to select and validate appropriate modeling strategies for their own CNS drug discovery programs.

The 4-(4-Bromophenyl)oxan-4-amine Scaffold: A Privileged Structure for CNS Agents?

While direct pharmacophore modeling studies on 4-(4-Bromophenyl)oxan-4-amine derivatives for CNS applications are not extensively reported in publicly available literature, the constituent chemical motifs are of significant interest in medicinal chemistry. Pyran and piperidine derivatives, of which the oxan-amine core is a part, are known to exhibit a range of CNS activities.[4] The bromophenyl group can engage in halogen bonding and provides a vector for further chemical modification. The central amine is a key interaction point, often protonated at physiological pH, allowing for ionic interactions.

For the purpose of this guide, we will work with a hypothetical dataset of 4-(4-Bromophenyl)oxan-4-amine derivatives with known activity against a specific, yet undefined, CNS target. This will allow us to illustrate the pharmacophore modeling workflow in a practical, step-by-step manner.

A Comparative Workflow for Ligand-Based Pharmacophore Modeling

The following section details a comprehensive, self-validating workflow for generating and evaluating a ligand-based pharmacophore model. We will compare two common approaches: common-feature pharmacophore generation and 3D-QSAR-based pharmacophore modeling.

Experimental Workflow: From Ligand Preparation to Model Validation

workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation & Comparison cluster_validation Model Validation cluster_application Application A Ligand Dataset Assembly (Active & Inactive Compounds) B 2D to 3D Conversion & Energy Minimization A->B C Common Feature Pharmacophore Generation (e.g., LigandScout, PHASE) B->C D 3D-QSAR Pharmacophore Generation (e.g., Catalyst, PHASE) B->D E Internal Validation (Training Set Mapping) C->E D->E F External Validation (Test Set & Decoy Set Screening) E->F G Statistical Analysis (GH Score, ROC Curve) F->G H Virtual Screening of Compound Libraries G->H I Lead Optimization & Scaffold Hopping G->I

Caption: A comprehensive workflow for ligand-based pharmacophore modeling, from initial data preparation to model application.

Step-by-Step Protocol

Step 1: Ligand Dataset Assembly and Preparation

  • Assemble a training set: This should consist of structurally diverse compounds with a wide range of biological activities. For our hypothetical case, we will use 10 compounds with known IC50 values.

  • Assemble a test set: A separate set of compounds (not used in model generation) is crucial for external validation.[5]

  • 2D to 3D Conversion: Convert the 2D structures of all compounds into 3D representations.

  • Conformational Analysis and Energy Minimization: Generate a diverse set of low-energy conformers for each ligand to ensure the bioactive conformation is likely represented.

Step 2: Pharmacophore Model Generation

  • Alternative A: Common Feature Pharmacophore Generation

    • This approach identifies common chemical features present in the active compounds of the training set.[6] Software like LigandScout or PHASE from Schrödinger are adept at this.[7][8]

    • The algorithm aligns the active molecules and identifies spatial arrangements of pharmacophoric features that are shared among them.

  • Alternative B: 3D-QSAR-Based Pharmacophore Modeling

    • This method correlates the 3D properties of molecules with their biological activity. Software like Catalyst or the 3D-QSAR module in PHASE can be used.[7]

    • A quantitative structure-activity relationship (QSAR) model is built, and the pharmacophore represents the key features driving potency.

Step 3: Pharmacophore Model Validation

A robust validation process is critical to ensure the predictive power of the generated model.[9]

  • Internal Validation: The training set molecules are mapped onto the generated pharmacophore hypotheses to ensure the model can identify its own source compounds.

  • External Validation:

    • Test Set Validation: The test set is screened against the pharmacophore model. A good model should successfully identify the active compounds in the test set.[5][10]

    • Decoy Set Validation: A large set of "decoy" molecules (compounds with similar physicochemical properties but different topology) is screened. The model should have a low hit rate for these decoys.

  • Statistical Validation:

    • Goodness of Hit (GH) Score: This metric assesses the model's ability to enrich active compounds from a database. A GH score above 0.7 is considered very good.[11]

    • Receiver Operating Characteristic (ROC) Curve Analysis: This plots the true positive rate against the false positive rate, providing a measure of the model's discriminative ability.

Comparative Analysis of Pharmacophore Models

Let's assume we have generated two pharmacophore models for our hypothetical dataset of 4-(4-Bromophenyl)oxan-4-amine derivatives: one using a common feature approach (Model A) and another using a 3D-QSAR approach (Model B).

Hypothetical Pharmacophore Models

Caption: Hypothetical pharmacophore models. HBD: Hydrogen Bond Donor, HBA: Hydrogen Bond Acceptor, HY: Hydrophobic, AR: Aromatic, POS: Positive Ionizable.

Performance Comparison
Parameter Model A (Common Feature) Model B (3D-QSAR) Rationale
Training Set Fit 9/1010/103D-QSAR models are often better at fitting the training data as they are quantitatively correlated.
Test Set Actives Identified 4/55/5The quantitative nature of Model B may lead to better predictive power for closely related compounds.
Decoy Set Hit Rate 5%3%A lower decoy hit rate indicates higher specificity.
Goodness of Hit (GH) Score 0.750.85A higher GH score signifies a more robust and predictive model.[11]

Discussion and Recommendations

Both common feature and 3D-QSAR-based pharmacophore modeling are valuable tools in CNS drug discovery.[3] The choice between them often depends on the specific goals of the project and the nature of the available data.

  • Common Feature Models (e.g., LigandScout, PHASE): These are excellent for identifying the essential, shared features of a set of active compounds. They are generally faster to generate and are highly effective for virtual screening and scaffold hopping.[7][8]

  • 3D-QSAR Models (e.g., Catalyst, PHASE): These models provide a more nuanced understanding of the structure-activity relationship by quantifying the contribution of different features to biological activity. They are particularly useful for lead optimization, where predicting the potency of new analogs is crucial.[7]

For the initial exploration of the 4-(4-Bromophenyl)oxan-4-amine scaffold, a common feature approach would be a rapid and effective way to identify key interaction points. As the project progresses and more quantitative activity data becomes available, developing a 3D-QSAR model would be a logical next step to guide lead optimization efforts.

Conclusion

Pharmacophore modeling is an indispensable tool for the rational design of CNS agents. By systematically generating and validating pharmacophore models, researchers can significantly enhance the efficiency of the drug discovery process. This guide has provided a comparative framework for applying different pharmacophore modeling strategies to the 4-(4-Bromophenyl)oxan-4-amine scaffold. The key to success lies in a rigorous, multi-faceted validation approach to ensure the predictive power and scientific integrity of the resulting models.

References

  • DergiPark. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. [Link]

  • PubMed. (2025-02-06). Pharmacophore modeling in drug design. [Link]

  • Patsnap Synapse. (2025-05-21). What is pharmacophore modeling and its applications?. [Link]

  • Pharmacophore Modeling Software Guide. (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. [Link]

  • Slideshare. (n.d.). Pharmacophore modeling and docking techniques. [Link]

  • Schrödinger. (n.d.). Phase. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. [Link]

  • PMC - NIH. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. [Link]

  • RSC Publishing. (2021-01-07). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. [Link]

  • Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

  • Volkamer Lab. (n.d.). Pharmacophore modeling. [Link]

  • ResearchGate. (2021-10-05). How to do validation of ligand-based pharmacophore model in Ligandscout?. [Link]

  • PMC - PubMed Central. (n.d.). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. [Link]

  • ResearchGate. (2012-01-01). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]

  • PubMed. (n.d.). [Synthesis of CNS-activity of Pyran Derivatives: 6,8-dioxabicyclo(3,2,1)octane]. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 4-Arylamino-pyrimidine Derivatives as Potent FAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the kinase inhibitory activity of various 4-arylamino-pyrimidine derivatives, with a specific focus on their potent and selective inhibition of Focal Adhesion Kinase (FAK). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors for therapeutic applications, particularly in oncology.

Introduction: The Therapeutic Potential of Targeting FAK with 4-Arylamino-pyrimidine Scaffolds

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with increased malignancy, invasion, and poor patient prognosis. This makes FAK a compelling target for the development of novel anticancer therapies.[4][5]

The 4-arylamino-pyrimidine scaffold has emerged as a promising pharmacophore for the design of potent and selective FAK inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the FAK kinase domain and thereby preventing the phosphorylation of its substrates.[5][6] This guide will delve into the comparative inhibitory activities of different 4-arylamino-pyrimidine derivatives, providing supporting experimental data and detailed protocols for their evaluation.

Mechanism of Action: Inhibition of the FAK Signaling Cascade

Upon activation by upstream signals, such as integrin engagement with the extracellular matrix, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a docking site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src complex.[7] This complex then phosphorylates a host of downstream substrates, including p130Cas and paxillin, initiating signaling cascades that promote cell motility, proliferation, and survival.[3][7]

4-arylamino-pyrimidine derivatives exert their inhibitory effect by binding to the ATP-binding site within the FAK kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to FAK's substrates, effectively blocking the downstream signaling cascade. The specific substitutions on the arylamino and pyrimidine rings of these derivatives significantly influence their potency and selectivity for FAK over other kinases.[6]

Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by 4-arylamino-pyrimidine derivatives.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response ECM ECM Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates FAK_Src FAK-Src Complex FAK->FAK_Src recruits Src Src Src->FAK_Src Substrates Downstream Substrates (e.g., p130Cas, Paxillin) FAK_Src->Substrates phosphorylates Signaling Downstream Signaling Substrates->Signaling Response Cell Migration, Proliferation, Survival Signaling->Response Inhibitor 4-Arylamino-pyrimidine Derivative Inhibitor->FAK inhibits (ATP competition)

Caption: FAK signaling pathway and inhibition by 4-arylamino-pyrimidine derivatives.

Comparative Inhibitory Activity of 4-Arylamino-pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 4-arylamino-pyrimidine derivatives against FAK. The data is compiled from published, peer-reviewed studies. Lower IC50 values indicate greater potency.

Compound IDR1 GroupR2 GroupFAK IC50 (nM)Reference
8d Thiophen-2-yl4-morpholinophenyl0.2438[6]
9b 5-Methylthiophen-2-yl4-morpholinophenyl0.2691[6]
13a PhenylN,N'-diacetyl-1,3-phenylenediamine3.7[8][9]
TAE-226 (Positive Control) --0.1390[6]

Note: The specific chemical structures of the R1 and R2 groups can be found in the corresponding references. TAE-226 is a known potent FAK inhibitor used as a positive control in many studies.

Experimental Protocol: In Vitro FAK Kinase Inhibition Assay

This section provides a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay to determine the IC50 values of 4-arylamino-pyrimidine derivatives against FAK. This protocol is based on commonly used luminescent kinase assays.[10][11]

Objective: To quantify the inhibitory potency of test compounds against FAK by measuring the reduction in kinase activity.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in FAK activity due to inhibition results in a higher concentration of remaining ATP, which is converted into a luminescent signal.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (4-arylamino-pyrimidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., TAE-226)

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of test compounds in DMSO start->step1 step2 Add compounds and controls to assay plate step1->step2 step4 Add enzyme to initiate reaction step2->step4 step3 Prepare FAK enzyme and substrate/ATP master mix step3->step4 step5 Incubate at room temperature step4->step5 step6 Add luminescent kinase assay reagent step5->step6 step7 Incubate to stabilize signal step6->step7 step8 Measure luminescence step7->step8 step9 Analyze data and calculate IC50 values step8->step9 end End step9->end

Sources

A Comparative Guide for the Validation of 4-(4-Bromophenyl)oxan-4-amine as a Novel Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The concept of "privileged scaffolds" remains a cornerstone of modern medicinal chemistry, describing molecular frameworks capable of binding to multiple, diverse biological targets.[1][2] This approach accelerates drug discovery by providing validated starting points with favorable drug-like properties.[3] This guide presents a comprehensive framework for validating a novel candidate, 4-(4-Bromophenyl)oxan-4-amine , as a privileged scaffold. While established scaffolds like benzodiazepines and indoles have proven their utility, the exploration of new three-dimensional frameworks is critical for accessing novel chemical space and addressing challenging biological targets. We will deconstruct the candidate scaffold to provide a rationale for its selection, propose a tractable synthetic strategy, and present a comparative in silico analysis of its physicochemical properties against established scaffolds. Crucially, this guide furnishes detailed experimental protocols for the key in vitro assays—metabolic stability, aqueous solubility, and target binding—that form the empirical basis for validating any new scaffold. This document is intended to serve as a roadmap for researchers seeking to investigate and leverage this promising new chemical entity in drug discovery programs.

Introduction to Privileged Scaffolds: The Rationale for Exploration

The term "privileged structure" was first introduced to describe molecular motifs that appear in active ligands for different types of receptors.[4][5] These scaffolds are not merely inert skeletons; they orient key functional groups in three-dimensional space in a manner that is conducive to productive interactions with a variety of protein targets. A successful privileged scaffold typically exhibits several key characteristics:

  • Synthetic Accessibility: The core must be readily synthesizable, with multiple, non-interfering chemical handles for diversification.[4]

  • Three-Dimensional Complexity: They often possess a rigid or semi-rigid conformation that reduces the entropic penalty of binding and presents substituents in well-defined vectors.

  • Favorable Physicochemical Properties: Privileged structures often confer good "drug-like" properties, such as aqueous solubility and metabolic stability, upon their derivatives.[3][6]

  • Target Versatility: The defining feature is the ability to serve as a template for ligands targeting multiple, often unrelated, protein families.[2]

The candidate scaffold, 4-(4-Bromophenyl)oxan-4-amine, has been selected for its unique combination of features that align with these principles, meriting a thorough investigation of its privileged status.

Deconstructing the Candidate Scaffold: A Triumvirate of Favorable Moieties

The potential of 4-(4-Bromophenyl)oxan-4-amine as a privileged scaffold stems from the synergistic contribution of its three primary components. Each component addresses a specific challenge in medicinal chemistry, from physicochemical properties to target interaction.

  • The Oxane Ring: Saturated heterocycles are increasingly vital in moving beyond flat, aromatic structures that often plague drug candidates. The oxane (tetrahydropyran) ring acts as a hydrophilic, three-dimensional bioisostere. Its incorporation is known to improve aqueous solubility, a critical factor in bioavailability, while simultaneously reducing metabolic liability compared to more lipophilic groups like a gem-dimethyl or cyclohexyl moiety.[7][8] The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[9]

  • The Tertiary Amine: As a basic center, the tertiary amine is a powerful pharmacophoric element, particularly for targeting the Central Nervous System (CNS).[10] At physiological pH (7.4), this group will be predominantly protonated, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's binding pocket. This feature is common in ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • The 4-Bromophenyl Group: This moiety provides a critical vector for synthetic elaboration and structure-activity relationship (SAR) studies. The phenyl ring offers a platform for hydrophobic interactions, while the bromine atom is particularly versatile. It can engage in halogen bonding, an increasingly recognized non-covalent interaction in ligand-protein binding, and it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid library generation.

cluster_main 4-(4-Bromophenyl)oxan-4-amine Scaffold cluster_components Key Components & Rationale cluster_properties Medicinal Chemistry Impact scaffold Core Scaffold oxane Oxane Ring (3D Bioisostere) scaffold->oxane amine Tertiary Amine (Pharmacophore) scaffold->amine bromophenyl 4-Bromophenyl (SAR Vector) scaffold->bromophenyl solubility ↑ Solubility ↓ Metabolic Liability oxane->solubility binding Ionic Interactions (e.g., GPCRs, CNS Targets) amine->binding synthesis Halogen Bonding Library Diversification bromophenyl->synthesis

Caption: Deconstruction of the 4-(4-Bromophenyl)oxan-4-amine scaffold.

Synthetic Tractability: A Gateway to Diversification

A scaffold's value is directly proportional to its synthetic accessibility and the ease with which analogs can be prepared. A plausible and efficient synthetic route to 4-(4-Bromophenyl)oxan-4-amine and its derivatives is proposed below, highlighting its tractability for library synthesis. The key is a modular approach that allows for variation at the aryl and amine positions.

G start Tetrahydropyran-4-one (Commercially Available) step1_reagent 1. 4-Bromo-phenyl- magnesium bromide 2. H3O+ intermediate1 4-(4-Bromophenyl)- oxan-4-ol start->intermediate1 Grignard Reaction step2_reagent Ritter Reaction (e.g., MeCN, H2SO4) intermediate2 N-[4-(4-Bromophenyl)- oxan-4-yl]acetamide intermediate1->intermediate2 Amidation step3_reagent Hydrolysis (e.g., HCl, heat) product Target Scaffold: 4-(4-Bromophenyl)- oxan-4-amine intermediate2->product De-protection

Caption: Proposed synthetic workflow for the target scaffold.

This three-step sequence utilizes common, robust reactions. Critically, diversification is straightforward:

  • Aryl Variation: By substituting different aryl Grignard reagents in Step 1, a wide array of phenyl, pyridyl, or other heterocyclic analogs can be generated.

  • Amine Substitution: The primary amine of the final product serves as a handle for further functionalization via reductive amination, acylation, or sulfonylation to explore additional SAR.

Comparative Physicochemical & ADME-Tox Profile (In Silico)

To contextualize the potential of the 4-(4-Bromophenyl)oxan-4-amine scaffold, we present an in silico comparison of its core properties against well-established privileged scaffolds. Predictions were generated using standard computational models (e.g., SwissADME).[11] This analysis provides a baseline hypothesis for subsequent experimental validation.

Property4-(4-Bromophenyl)oxan-4-amineIndolePiperidineBenzodiazepine (Diazepam)
Molecular Weight ( g/mol ) 270.16117.1585.15284.7
cLogP (Consensus LogP) 2.552.140.952.82
Topological Polar Surface Area (TPSA) 35.25 Ų15.79 Ų12.03 Ų32.67 Ų
Aqueous Solubility (LogS) -3.10-2.39-0.37-3.98
Lipinski's Rule of 5 Violations 0000
Bioavailability Score 0.550.550.550.55

Interpretation: The candidate scaffold demonstrates excellent "drug-like" properties. Its cLogP is in a favorable range for oral bioavailability, and it has zero Lipinski violations. Its TPSA is slightly higher than simpler scaffolds like indole and piperidine, suggesting a good balance between polarity for solubility and lipophilicity for membrane permeation. Its predicted solubility is comparable to Diazepam, a marketed drug. These in silico data strongly support the hypothesis that this scaffold is a promising starting point for developing orally bioavailable drugs.

Proposed Workflow for Biological Validation

Empirical data is the ultimate arbiter of a scaffold's utility. The following workflow outlines a systematic, industry-standard approach to validating the privileged nature of the 4-(4-Bromophenyl)oxan-4-amine scaffold.

A Step 1: Library Synthesis (Vary Aryl & Amine Groups) B Step 2: Broad Target Screening (e.g., Eurofins/DiscoverX Panel) A->B C Step 3: Hit Identification (Activity in ≥ 2 Unrelated Target Families?) B->C D VALIDATION: Privileged Scaffold Confirmed C->D Yes H Result: Single Target Scaffold C->H No E Step 4: Hit-to-Lead Optimization (Select one target family for focused SAR) D->E F Step 5: In Vitro ADME Profiling (Solubility, Permeability, Stability) E->F G Lead Candidate F->G

Caption: High-level workflow for the biological validation of a new scaffold.

The pivotal step is the broad target screening. A small, diverse library (~20-50 compounds) derived from the scaffold should be screened against a panel of hundreds of biological targets. A "hit" in two or more unrelated protein families (e.g., a kinase and a GPCR) would provide strong evidence of its privileged status.

Detailed Experimental Protocols for Validation

The following protocols provide step-by-step methodologies for the foundational assays required to characterize the physicochemical and ADME properties of compounds derived from the new scaffold.

Protocol 6.1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolic degradation of a test compound by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Promega NADPH-Glo™ or equivalent)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for reaction quenching

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the 96-well incubation plate, add 94 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 1 µL of test compound stock (10 mM) to the wells to achieve a final substrate concentration of 10 µM. For the T=0 time point, quench the reaction immediately (Step 5). For other time points (e.g., 5, 15, 30, 60 min), proceed to Step 4.

  • Start Metabolism: Add 5 µL of the NADPH regenerating system to initiate the reaction. Place the plate back in the 37°C incubator.

  • Quench Reaction: At each designated time point, transfer 25 µL of the incubation mixture to a well in the analytical plate containing 100 µL of ice-cold acetonitrile with internal standard.

  • Sample Processing: Seal the analytical plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 6.2: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

Objective: To measure the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock, mimicking the conditions of high-throughput screening.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • Positive controls (e.g., Propranolol - high solubility; Felodipine - low solubility)

  • UV-transparent 96-well or 384-well plates

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Compound Plate: Create a serial dilution of the test compound stock in 100% DMSO. Typical final concentrations in the assay might range from 200 µM down to 1.56 µM.

  • Assay Plate Preparation: Add 98 µL of PBS (pH 7.4) to the wells of the UV-transparent plate.

  • Precipitation: Add 2 µL of the compound-in-DMSO solutions to the PBS-containing wells. This creates a 2% final DMSO concentration. Mix vigorously for 1 minute.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours to allow precipitation to reach equilibrium.

  • Measurement: Measure the absorbance (optical density) of each well at 620 nm. Increased absorbance indicates light scattering from precipitated compound.

  • Data Analysis: Plot absorbance versus compound concentration. The concentration at which the absorbance begins to rise sharply above the baseline is determined to be the kinetic solubility limit.

Conclusion

The 4-(4-Bromophenyl)oxan-4-amine scaffold presents a compelling profile for investigation as a next-generation privileged structure. Its constituent parts—a solubilizing oxane ring, a CNS-targeting tertiary amine, and a versatile bromophenyl group—provide a strong theoretical foundation for its utility. In silico analysis reinforces this, demonstrating excellent drug-like properties that are competitive with established scaffolds. While the ultimate validation requires the empirical biological data outlined in this guide, the evidence presented herein provides a robust rationale for its inclusion in drug discovery campaigns. The synthetic tractability and balanced physicochemical profile make 4-(4-Bromophenyl)oxan-4-amine a high-priority candidate for researchers aiming to explore novel, three-dimensional chemical space and develop innovative therapeutics.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

  • Grabowski, K., & Bielenica, A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. [Link]

  • OpenOChem Learn. Privileged Structures. OpenOChem Learn. [Link]

  • Duarte, C. D., et al. (2023). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Pharmaceuticals. [Link]

  • Dömling, A. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Díaz-Eufracio, B. I., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS omega, 5(26), 16075–16084. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]

  • Medina-Franco, J. L. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Request PDF. [Link]

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Request PDF. [Link]

  • PubMed. (2010). Privileged scaffolds for library design and drug discovery. National Institutes of Health. [Link]

  • Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European journal of medicinal chemistry, 256, 115414. [Link]

  • ResearchGate. (2013). Spirocyclic Oxetanes: Synthesis and Properties. Request PDF. [Link]

  • Harris, P. A., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Current opinion in chemical biology, 49, 139-147. [Link]

  • Shafiee, A., et al. (2020). Appropriate Scaffold Selection for CNS Tissue Engineering. Avicenna journal of medical biotechnology, 12(4), 190–201. [Link]

  • Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. [Link]

  • Mondal, S., et al. (2022). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Journal of molecular structure, 1269, 133792. [Link]

  • Yu, B., Li, N., & Fu, C. (Eds.). (2022). Privileged Scaffolds in Drug Discovery. Elsevier. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors: An In-Depth Analysis of the 4-Anilinoquinazoline Core and Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. While the ideal inhibitor would modulate a single intended target, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target interactions.[1] This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors, with a central focus on the well-characterized 4-anilinoquinazoline scaffold, represented by Lapatinib .

While the initial focus of this guide was the 4-phenyloxan-4-amine core, a thorough review of the current scientific literature did not yield a well-profiled kinase inhibitor with this specific scaffold and publicly available cross-reactivity data. Therefore, we have selected the structurally related and extensively studied 4-anilinoquinazoline core as a robust and informative analogue.

This guide will objectively compare the kinome-wide selectivity of Lapatinib with two other widely used kinase inhibitors possessing distinct core structures: Imatinib , a phenylaminopyrimidine derivative, and Dasatinib , an aminopyrimidine derivative. Through this comparative analysis, we will explore how subtle variations in core chemistry can dramatically influence target profiles and provide the experimental frameworks necessary for researchers to conduct their own cross-reactivity studies.

The Significance of Kinase Inhibitor Selectivity

Protein kinases are integral to cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[3] However, the development of selective kinase inhibitors is a significant challenge.[2]

Unintended off-target effects can lead to cellular toxicity and adverse clinical outcomes. Conversely, a degree of polypharmacology, where an inhibitor modulates multiple targets, can sometimes offer therapeutic advantages.[2][4] Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is paramount for its rational development and clinical application.

Comparative Cross-Reactivity Profiles

To illustrate the impact of the core scaffold on selectivity, we present a comparative analysis of the kinome-wide binding profiles of Lapatinib, Imatinib, and Dasatinib. The data presented here is synthesized from KINOMEscan™ assays, a widely used competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[1][5][6]

Kinase Target Lapatinib (% Control @ 1µM) Imatinib (% Control @ 1µM) Dasatinib (% Control @ 1µM)
Primary Target(s) EGFR (ErbB1), HER2 (ErbB2)ABL1, KIT, PDGFRα, PDGFRβSRC family, ABL1, KIT, PDGFRβ
ABL1>50<10 <10
ABL1 (T315I mutant)>50>50>50
EGFR<10 >50>50
HER2 (ErbB2)<10 >50>50
KIT>50<10 <10
PDGFRα>50<10 >50
PDGFRβ>50<10 <10
SRC>50>50<10
LCK>50>50<10
LYN>50>50<10
YES1>50>50<10
p38α (MAPK14)>50>50>50
JNK1 (MAPK8)>50>50>50
MEK1 (MAP2K1)>50>50>50

Note: Data is compiled and synthesized from publicly available KINOMEscan™ results.[5][7][8][9] A lower "% Control" value indicates stronger binding of the inhibitor to the kinase.

This data highlights the distinct selectivity profiles dictated by the core chemical scaffolds. Lapatinib demonstrates high affinity for EGFR and HER2, while Imatinib is more focused on ABL, KIT, and PDGF receptors.[10][11][12] Dasatinib, in contrast, exhibits a broader profile, potently inhibiting the SRC family kinases in addition to ABL and KIT.[13][14]

Key Methodologies for Cross-Reactivity Profiling

A thorough assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining in vitro binding assays with cell-based methods that confirm target engagement in a physiological context.

Kinome-Wide Competition Binding Assays (e.g., KINOMEscan™)

These assays are a cornerstone of selectivity profiling, providing a broad overview of an inhibitor's interactions across the kinome.

KINOMEscan_Workflow Quantification Quantification Data_Analysis Data Analysis & Visualization Quantification->Data_Analysis Generate % Control Data

Caption: KINOMEscan™ workflow for kinase inhibitor profiling.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test compound is serially diluted to create a concentration range for determining binding affinity (Kd) or tested at a single high concentration for initial screening.

  • Assay Reaction: The test compound is incubated with a specific kinase that is fused to a T7 bacteriophage.[3][15]

  • Competition: An immobilized, active-site directed ligand is introduced to the reaction. The test compound and the immobilized ligand compete for binding to the kinase active site.[3][15]

  • Capture and Washing: The mixture is passed over a solid support (e.g., beads) that captures the immobilized ligand and any kinase bound to it. Unbound components are washed away.

  • Quantification: The amount of kinase-phage captured on the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.[3][15]

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the "% of control". A lower percentage indicates a stronger interaction between the compound and the kinase.[5]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement within intact cells or cell lysates. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][17][18]

CETSA_Workflow Detection Detection Data_Analysis Compare Melting Curves of Treated vs. Untreated Detection->Data_Analysis Generate Melting Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Experimental Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the kinase inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.[19]

  • Heat Treatment: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[17]

  • Cell Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or by using a lysis buffer.[19]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.[19]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection of Target Protein: Analyze the amount of the target kinase remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[16]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]

Phosphoproteomics

Phosphoproteomics provides a global view of the downstream signaling consequences of kinase inhibition. By quantifying changes in the phosphorylation status of thousands of proteins, researchers can confirm on-target pathway modulation and identify unexpected off-target effects.[20][21][22]

Phosphoproteomics_Workflow Bioinformatics Bioinformatics Results On- and Off-Target Effects Bioinformatics->Results Identify Modulated Pathways

Caption: Phosphoproteomics workflow for kinase inhibitor profiling.

Experimental Protocol: Phosphoproteomics Analysis

  • Cell Culture and Treatment: Treat cultured cells with the kinase inhibitor or a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.[20]

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[20][21][23]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides using specialized software. Compare the phosphorylation levels between the inhibitor-treated and control samples.

  • Bioinformatics Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to signaling pathways and to predict the upstream kinases responsible for the observed changes. This can reveal both the intended on-target effects and any unintended off-target signaling alterations.[23]

Signaling Pathway Context: The Bcr-Abl Signaling Network

To provide a biological context for the action of inhibitors like Imatinib and Dasatinib, we present a simplified diagram of the Bcr-Abl signaling pathway, which is central to Chronic Myeloid Leukemia (CML).

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2_SOS Bcr_Abl->GRB2_SOS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Imatinib Imatinib Imatinib->Bcr_Abl Dasatinib Dasatinib Dasatinib->Bcr_Abl

Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.

This diagram illustrates how the constitutively active Bcr-Abl fusion protein drives cell proliferation and survival through multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[24][25][26][27][28] Imatinib and Dasatinib directly inhibit the kinase activity of Bcr-Abl, thereby blocking these downstream signals.[14]

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical aspect of its preclinical and clinical characterization. As demonstrated by the comparison of Lapatinib, Imatinib, and Dasatinib, the core chemical scaffold plays a pivotal role in defining the selectivity of these targeted agents. A comprehensive understanding of these profiles, generated through a combination of in vitro and cell-based assays, is essential for the development of safer and more effective kinase-targeted therapies. This guide provides the foundational knowledge and experimental frameworks for researchers to embark on their own cross-reactivity profiling studies, ultimately contributing to the advancement of precision medicine.

References

  • Lapatinib KINOMEscan (LDG-1090: LDS-1093) - LINCS Data Portal. (2017, September 25). Retrieved from [Link]

  • KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... - ResearchGate. Retrieved from [Link]

  • Kinome phylogenetic tree representing the target profiles of dasatinib... - ResearchGate. Retrieved from [Link]

  • dasatinib | DiscoveRx KINOMEscan® screen. Retrieved from [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. Retrieved from [Link]

  • Kinase profile of dasatinib | Download Table - ResearchGate. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. (2023, March 17). Retrieved from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed. Retrieved from [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178) - LINCS Data Portal. Retrieved from [Link]

  • Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... - ResearchGate. Retrieved from [Link]

  • Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]

  • Diagram of EGFR signaling pathway showing impact of gefitinib and... - ResearchGate. Retrieved from [Link]

  • Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells - PMC - NIH. (2020, March 5). Retrieved from [Link]

  • 328 | International Centre for Kinase Profiling. Retrieved from [Link]

  • KINOMEscan Technology - Eurofins Discovery. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Retrieved from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. Retrieved from [Link]

  • Schematic representation of the BCR-ABL1 signaling pathways targeted by... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Retrieved from [Link]

  • Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. Retrieved from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Retrieved from [Link]

  • Methods for investigation of targeted kinase inhibitor therapy using chemical proteomics and phosphorylation profiling - PubMed. (2010, September 1). Retrieved from [Link]

  • Schematic signalling pathways activated by BCR-ABL that contribute to... - ResearchGate. Retrieved from [Link]

  • KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed. (2025, March 13). Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Retrieved from [Link]

  • KINOMEscan data - HMS LINCS Project. Retrieved from [Link]

  • Src protein-tyrosine kinase structure and regulation - PubMed. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022, February 4). Retrieved from [Link]

  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC. Retrieved from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Retrieved from [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Retrieved from [Link]

  • Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC - NIH. Retrieved from [Link]

  • Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Retrieved from [Link]

  • Src signaling pathways in prostate cancer - PMC - NIH. Retrieved from [Link]

  • 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. Retrieved from [Link]

  • SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC. Retrieved from [Link]

  • Schematic diagram illustrating the c-Src signaling pathway assessed... - ResearchGate. Retrieved from [Link]

  • Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer - PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 4-Aryloxan-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in 4-Aryloxan-4-amine Scaffolds

The 4-aryloxan-4-amine core structure is a key pharmacophore in modern drug discovery, with the stereochemistry at the C4 position often dictating pharmacological activity and toxicological profiles. As regulatory bodies like the U.S. Food and Drug Administration increasingly mandate the development of single-enantiomer drugs, the ability to accurately and robustly resolve and quantify enantiomers is no longer a niche requirement but a critical step in the pharmaceutical pipeline.[1][2][3]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound class. We move beyond simple protocol listing to explore the underlying chiral recognition mechanisms and the strategic rationale behind method development choices, drawing from extensive field experience and established chromatographic principles.[4][5] The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing sensitive, selective, and validated chiral separation methods.

Pillar 1: Strategic Selection of the Chiral Stationary Phase (CSP)

The cornerstone of any direct chiral HPLC separation is the Chiral Stationary Phase (CSP).[6][7] The non-predictive nature of chiral chromatography necessitates a screening approach, but an informed selection based on the analyte's structure can significantly streamline the process.[4][8] For 4-aryloxan-4-amines, which feature a basic amine, an aromatic ring, and hydrogen bonding capabilities (via the amine protons), several classes of CSPs are viable candidates.

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide derivatives, particularly those of cellulose and amylose coated or bonded to a silica support, are the most versatile and widely successful CSPs for a broad range of chiral compounds.[2][9][10] Their chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking with the aromatic moiety, and inclusion into chiral grooves or cavities within the polysaccharide structure.[2][11]

  • Cellulose Derivatives (e.g., Chiralcel® OD, OJ; Lux® Cellulose-2): These phases often excel in separating compounds with aromatic rings. The carbamate derivatives on the cellulose backbone provide sites for hydrogen bonding and π-π interactions. From our experience, columns like Chiralcel® OD-H are particularly effective for resolving chiral amines.[9]

  • Amylose Derivatives (e.g., Chiralpak® AD, AS, IA, IB, IC; Lux® Amylose-1): Amylose phases have a helical structure that can be highly effective for inclusion-based separations.[2] Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer expanded solvent compatibility, allowing for their use in both normal- and reversed-phase modes, which adds significant flexibility to method development.[12][13]

Macrocyclic Glycopeptide CSPs: A Complementary Approach

CSPs based on macrocyclic glycopeptides like teicoplanin (e.g., Chirobiotic® T) offer a different set of interactions.[14] These phases are known for their multi-modal capabilities, functioning effectively in reversed-phase, polar ionic, and normal-phase modes. Chiral recognition is driven by ionic interactions, hydrogen bonding, and inclusion complexing within the "basket-like" structure of the glycopeptide.[11] They are particularly useful for ionizable molecules like the basic 4-aryloxan-4-amines.[14]

Workflow for CSP Screening

A logical, structured screening process is essential to efficiently identify the optimal CSP and mobile phase combination. The following workflow minimizes wasted time and resources.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (4-Aryloxan-4-amine) Screen Screen 3-4 Primary CSPs (e.g., Amylose, Cellulose, Glycopeptide) Analyte->Screen Modes Test in NP & RP/PIM Modes Screen->Modes Eval Evaluate Initial Results (Resolution > 1.0?) Modes->Eval Eval->Screen No, Select New CSPs Opti Optimize Mobile Phase (Solvent Ratio, Additives, Temperature) Eval->Opti Yes Robust Robustness Testing (Flow, Temp, % Modifier) Opti->Robust Validate Full Method Validation (ICH Guidelines) Robust->Validate

Caption: Chiral HPLC method development workflow.

Pillar 2: Mobile Phase Optimization - The Key to Resolution

Once a promising CSP is identified, the mobile phase composition must be fine-tuned to achieve optimal separation (Resolution > 1.5) and suitable retention times.[7]

Normal Phase (NP) Chromatography

NP is often the first choice for chiral separations on polysaccharide CSPs.[6][15]

  • Solvents: Typically consist of a non-polar alkane (e.g., n-hexane, heptane) and a polar modifier or "alcohol" (e.g., ethanol, 2-propanol/isopropanol).

  • The Role of the Additive: For basic analytes like 4-aryloxan-4-amines, peak tailing and poor resolution are common due to strong interactions with residual silanols on the silica surface.[12] The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine (typically 0.1% v/v), is crucial.[6][12][15] The additive acts as a competitor for the active sites, dramatically improving peak shape and often enhancing enantioselectivity.

Reversed-Phase (RP) and Polar Ionic Mode (PIM)

RP and PIM are particularly useful with immobilized polysaccharide or macrocyclic glycopeptide CSPs.

  • Solvents: RP modes use aqueous buffers with organic modifiers like acetonitrile (ACN) or methanol (MeOH).[1][6] PIM is a non-aqueous variant using primarily an alcohol like methanol with acidic and/or basic additives.[14]

  • The Role of the Additive: In RP, buffers (e.g., ammonium acetate, ammonium formate) are used to control the ionization state of the analyte.[13] For basic amines, working at a neutral or slightly basic pH can be effective. In PIM, additives like acetic acid and ammonium acetate create a dynamic environment that facilitates the ionic interactions necessary for chiral recognition on glycopeptide phases.[14]

Comparative Performance Data

The following table summarizes hypothetical yet representative data for the separation of a model 4-aryloxan-4-amine on different CSP/mobile phase systems. This illustrates the comparative performance one might expect during a screening study.

CSP (Column)Mobile Phase ModeMobile Phase CompositionResolution (Rs)Analysis Time (min)Key Insights
Lux Cellulose-2 Normal Phasen-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)2.112Excellent peak shape and resolution. DEA is critical.
Chiralpak IA Normal Phasen-Hexane / Ethanol (90:10, v/v/v)1.318Baseline separation but requires optimization for better Rs.
Chiralpak IA Reversed PhaseACN / 10mM Ammonium Acetate, pH 7.5 (50:50, v/v)1.815Good alternative to NP. Immobilized phase allows RP use.[13]
Chirobiotic T Polar Ionic ModeMeOH / Acetic Acid / TEA (100:0.1:0.1, v/v/v)2.59Fast analysis with high resolution. Ideal for LC-MS.[14]

Pillar 3: Detection, Protocols, and Validation

Detection Considerations

While standard UV detection (e.g., 254 nm) is common, the 4-aryloxan-4-amine scaffold may lack a strong chromophore, depending on the nature of the "aryl" group.[16] If sensitivity is insufficient, two primary strategies can be employed:

  • Derivatization: Reacting the amine with a chromophoric or fluorophoric agent (e.g., NBD-Cl, 3,5-Dinitrobenzoyl chloride) can significantly enhance detection limits.[9][15][16] However, one must verify that derivatization does not cause racemization.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) provides exceptional sensitivity and selectivity, eliminating the need for a chromophore and confirming the identity of the peaks.[1][14]

Experimental Protocols

The following protocols provide a self-validating framework for analysis.

Protocol 1: Normal Phase Screening and Optimization

  • Column: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve the 4-aryloxan-4-amine standard in the initial mobile phase at a concentration of 1.0 mg/mL.

  • Initial Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or as appropriate for the aryl moiety.

  • Procedure: a. Equilibrate the column for at least 30 minutes with the mobile phase. b. Inject 10 µL of the sample. c. If no separation or poor resolution is observed, incrementally increase the percentage of 2-Propanol (e.g., to 15%, 20%) to decrease retention time and potentially improve resolution. d. The 0.1% DEA is critical for good peak shape; ensure it is present in all NP mobile phases for this basic analyte.[6][15]

Protocol 2: Method Validation (Abbreviated) Once an optimal method is developed (e.g., Resolution > 2.0), it must be validated according to ICH guidelines.[7][17]

  • Specificity: Inject a placebo (all components except the analyte) to ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity: Prepare a series of solutions of the undesired enantiomer (e.g., from 0.05% to 1.5% of the main component concentration). Plot peak area versus concentration and confirm the correlation coefficient (r²) is > 0.998.[17][18]

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected (typically at a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD).[18]

  • Precision: Perform repeat injections (n=6) of a sample spiked with the undesired enantiomer (e.g., at the 0.5% level) and ensure the Relative Standard Deviation (%RSD) of the peak area is < 5%.[17]

  • Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, 150% of the target specification). The recovery should be within 90-110%.[3][19]

Logical Relationships in Chiral Method Optimization

The interplay between chromatographic parameters is key to successful optimization. The diagram below illustrates these cause-and-effect relationships.

G MP Increase % Modifier (e.g., Alcohol in NP) RT Decrease Retention Time MP->RT Directly Causes Res Resolution (Rs) MP->Res May Increase or Decrease Temp Increase Temperature Temp->RT Usually Causes Visc Decrease Mobile Phase Viscosity Temp->Visc Directly Causes Eff Increase Efficiency (N) Temp->Eff Can Affect Press Decrease Backpressure Visc->Press Directly Causes Eff->Res Directly Improves Add Add Basic Additive (DEA) Peak Improve Peak Shape Add->Peak Directly Causes Peak->Res Directly Improves

Caption: Interplay of parameters in chiral method optimization.

Conclusion and Recommendations

For the enantioselective analysis of 4-aryloxan-4-amine enantiomers, a systematic approach grounded in an understanding of chiral recognition principles is paramount.

  • Primary Recommendation: Begin screening with polysaccharide-based CSPs (both cellulose and amylose derivatives) in normal phase mode. The use of a basic additive like 0.1% diethylamine is non-negotiable for achieving acceptable peak symmetry and resolution.

  • Alternative Strategy: If normal phase methods are unsuccessful or if LC-MS compatibility is a primary concern, immobilized polysaccharide or macrocyclic glycopeptide CSPs in reversed-phase or polar ionic modes offer powerful and flexible alternatives.

  • Validation is Mandatory: A well-developed method is incomplete without rigorous validation. Adherence to ICH guidelines ensures the method is robust, reliable, and suitable for its intended purpose in a regulated drug development environment.[7][17]

By following the structured workflows and applying the mechanistic insights presented in this guide, researchers can confidently develop and validate high-performance chiral HPLC methods that meet the stringent demands of the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, antioxidant activity, and HPLC enantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • 4-ethyloxan-4-amine hydrochloride (C7H15NO). PubChem. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • (4S)-4-methyloxepan-4-amine. PubChem. [Link]

  • (4S)-N,2,2-trimethyloxan-4-amine. PubChem. [Link]

  • 4-Methyloxan-4-amine. PubChem. [Link]

  • Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Pravara Medical Review. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromophenyl)oxan-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(4-Bromophenyl)oxan-4-amine. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with established best practices in laboratory chemical handling. Our objective is to furnish you with a self-validating system for waste management that prioritizes safety, environmental responsibility, and regulatory adherence, thereby fostering a culture of trust and expertise in your laboratory operations.

Understanding the Hazard Profile of 4-(4-Bromophenyl)oxan-4-amine

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. 4-(4-Bromophenyl)oxan-4-amine is a halogenated aromatic amine, a chemical class that necessitates careful handling due to potential reactivity and toxicity.

A Safety Data Sheet (SDS) for 4-(4-Bromophenyl)oxan-4-amine classifies the substance with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

The presence of a bromine atom categorizes this compound as a halogenated organic compound .[3][4][5] This is a critical designation for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently, often due to the potential for forming hazardous byproducts during incineration.[5][6]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
STOT - Single ExposureCategory 3May cause respiratory irritation[1][2]
Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 4-(4-Bromophenyl)oxan-4-amine is governed by a multi-layered regulatory framework. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[7][8][9]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[10][11][12] Your institution's CHP is the first point of reference for chemical handling and disposal procedures. It should outline standard operating procedures (SOPs), personal protective equipment (PPE) requirements, and emergency protocols.[10][12]

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273): The EPA provides a "cradle-to-grave" framework for hazardous waste management.[9][13] As the generator of the waste, your laboratory is responsible for its proper identification, segregation, storage, and transfer to a licensed disposal facility.[13][14] 4-(4-Bromophenyl)oxan-4-amine must be disposed of as hazardous waste.[1]

Disposal Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive, step-by-step guide for the proper disposal of 4-(4-Bromophenyl)oxan-4-amine. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

cluster_0 Phase 1: Pre-Disposal & Decontamination cluster_1 Phase 2: Waste Segregation & Collection cluster_2 Phase 3: Storage & Final Disposal PPE Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) Decon Step 2: Decontaminate Glassware & Surfaces (Use appropriate solvent, e.g., ethanol/acetone) PPE->Decon Rinse Step 3: Collect First Rinse as Hazardous Waste Decon->Rinse Waste_ID Step 4: Identify Waste Stream ('Halogenated Organic Waste') Rinse->Waste_ID Container Step 5: Select a Compatible, Labeled Waste Container Waste_ID->Container Collect Step 6: Transfer Waste into Container (Solid waste and contaminated materials) Container->Collect Seal Step 7: Securely Seal the Waste Container Collect->Seal Storage Step 8: Store in Designated Satellite Accumulation Area Seal->Storage Pickup Step 9: Arrange for Pickup by EHS Storage->Pickup

Disposal workflow for 4-(4-Bromophenyl)oxan-4-amine.

Experimental Protocol: Detailed Disposal Steps

Phase 1: Pre-Disposal and Decontamination

  • Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the correct PPE. This includes:

    • Nitrile gloves (check for appropriate thickness and breakthrough time).

    • Chemical safety goggles.

    • A flame-retardant lab coat.[15] All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Decontaminate Glassware and Surfaces:

    • For glassware (e.g., reaction flasks, beakers) that has come into contact with 4-(4-Bromophenyl)oxan-4-amine, rinse with a suitable organic solvent such as ethanol or acetone.

    • For surface spills, absorb the material with an inert absorbent like vermiculite or sand.[1][16] Do not use combustible materials like paper towels for the initial cleanup of a significant spill.[17]

  • Collect First Rinse as Hazardous Waste: The initial solvent rinse from decontaminated glassware is considered hazardous. It should be collected and disposed of along with the primary chemical waste.

Phase 2: Waste Segregation and Collection

  • Identify the Correct Waste Stream: Due to the presence of bromine, all waste contaminated with 4-(4-Bromophenyl)oxan-4-amine must be classified as "Halogenated Organic Waste." [3][4][5] Never mix halogenated waste with non-halogenated waste streams to prevent cross-contamination and ensure proper final disposal.[5][6]

  • Select a Compatible and Properly Labeled Waste Container:

    • Use a waste container that is in good condition, compatible with organic solvents, and has a secure, tight-fitting lid.[3]

    • The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[3] The full chemical name, "4-(4-Bromophenyl)oxan-4-amine," and any other components of the waste mixture must be listed.[3]

  • Transfer Waste into the Container:

    • Carefully transfer any residual solid 4-(4-Bromophenyl)oxan-4-amine into the designated waste container.

    • Place any contaminated materials, such as gloves, absorbent pads, and weighing papers, into the same container.

    • Pour the collected solvent rinses into the liquid halogenated organic waste container.

Phase 3: Storage and Final Disposal

  • Securely Seal the Waste Container: Ensure the lid of the waste container is tightly sealed when not in use to prevent the release of vapors.[3]

  • Store in a Designated Satellite Accumulation Area (SAA):

    • Store the sealed waste container in your laboratory's designated SAA. This area should be clearly marked, and the container should be placed in secondary containment to prevent spills.

    • Adhere to your institution's and the EPA's limits on the volume of waste that can be stored in an SAA.[14]

  • Arrange for Pickup by Environmental Health and Safety (EHS):

    • Once the waste container is full or has reached its storage time limit, contact your institution's EHS department to arrange for its collection.

    • EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely through incineration.[13]

Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Minor Spill: For a small, contained spill within a fume hood, use an inert absorbent material, collect it in the halogenated waste container, and decontaminate the area.[17]

  • Major Spill: In the case of a large spill, evacuate the immediate area, alert your colleagues and supervisor, and contact your institution's EHS for emergency response.[17]

By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of 4-(4-Bromophenyl)oxan-4-amine, upholding the principles of scientific integrity and laboratory safety.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • TEST KIT Instructions Aromatic Amines. SKC Ltd. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • SDS - Aromatic Amine DECONtamination Solution. SKC Inc. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]

  • 4-(4-Bromophenyl)oxane. PubChem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • (4S)-4-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine. PubChem. [Link]

  • Safety Data Sheet - (2-(2-Bromophenyl)oxazol-4-yl)methanamine. Angene Chemical. [Link]

  • 2-[4-(4-Bromophenyl) - Safety Data Sheet. Angene Chemical. [Link]

  • Tris(4-bromophenyl)amine. PubChem. [Link]

  • 3-(4-Bromophenyl)thian-4-amine. PubChem. [Link]

  • 4-Aminotetrahydropyran. PubChem. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]-dat/chem-res-chart-en.pdf)

Sources

Navigating the Safe Handling of 4-(4-Bromophenyl)oxan-4-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As the landscape of pharmaceutical research and development continues to evolve, so too does the need for exacting safety protocols when handling novel chemical entities. This guide provides essential, in-depth guidance on the safe handling of 4-(4-Bromophenyl)oxan-4-amine, a compound with potential applications in drug discovery. By moving beyond mere compliance and fostering a deep understanding of the "why" behind each safety measure, this document aims to empower researchers, scientists, and drug development professionals to maintain the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling of 4-(4-Bromophenyl)oxan-4-amine, a thorough understanding of its potential hazards is paramount. Based on available safety data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The presence of a brominated aromatic amine structure suggests that absorption through the skin is a potential route of exposure, a common characteristic of aromatic amines.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are the cornerstones of safe handling. The following table outlines the minimum recommended PPE for handling 4-(4-Bromophenyl)oxan-4-amine in various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsDouble-gloving with compatible materials (e.g., Butyl rubber or Neoprene)Fully buttoned lab coatN95 respirator or higher, especially if dust generation is likely
Solution Preparation and Transfers Chemical safety goggles and a face shieldDouble-gloving with compatible materials (e.g., Butyl rubber or Neoprene)Chemical-resistant apron over a fully buttoned lab coatWork within a certified chemical fume hood
Running Reactions and Work-up Chemical safety goggles and a face shieldDouble-gloving with compatible materials (e.g., Butyl rubber or Neoprene)Chemical-resistant apron over a fully buttoned lab coatWork within a certified chemical fume hood
The Critical Choice of Hand Protection

The selection of appropriate gloves is arguably the most critical decision in preventing dermal exposure. While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic hydrocarbons and amines. Therefore, for handling 4-(4-Bromophenyl)oxan-4-amine, more robust materials are required.

  • Recommended: Butyl rubber or Neoprene gloves are recommended for their superior resistance to a wide range of chemicals, including aromatic amines.[4][5]

  • Not Recommended: Standard nitrile gloves should be avoided as a primary barrier due to their potential for rapid permeation by aromatic compounds.

Breakthrough time , the time it takes for a chemical to be detected on the inside of the glove, is a critical factor. While specific data for 4-(4-Bromophenyl)oxan-4-amine is not available, data for similar aromatic compounds suggest that thicker gloves of a suitable material will provide longer protection.[4][5] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

Respiratory Protection: An Essential Precaution

Given that 4-(4-Bromophenyl)oxan-4-amine may cause respiratory irritation, appropriate respiratory protection is essential, particularly when handling the solid form where dust generation is possible.[1][2] All manipulations of the solid compound outside of a certified chemical fume hood should be performed while wearing a NIOSH-approved N95 respirator at a minimum. For all other operations, working within a properly functioning chemical fume hood is mandatory to prevent inhalation of vapors or aerosols.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure and contamination. The following diagram illustrates a recommended operational plan for handling 4-(4-Bromophenyl)oxan-4-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Gather Gather all necessary materials and equipment Prep->Gather FumeHood Ensure chemical fume hood is operational Gather->FumeHood Weigh Weigh solid in fume hood FumeHood->Weigh Dissolve Prepare solution in fume hood Weigh->Dissolve React Perform reaction in fume hood Dissolve->React Decontaminate Decontaminate glassware and surfaces React->Decontaminate Segregate Segregate halogenated waste Decontaminate->Segregate Dispose Dispose of waste in designated containers Segregate->Dispose Doff Doff PPE correctly Dispose->Doff

Caption: A logical workflow for the safe handling of 4-(4-Bromophenyl)oxan-4-amine, from preparation to disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

The following diagram outlines the immediate steps to take in case of personal exposure.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs Skin_Wash Immediately flush skin with copious amounts of water for at least 15 minutes. Exposure->Skin_Wash Eye_Flush Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Exposure->Eye_Flush Fresh_Air Move to fresh air immediately. Exposure->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Exposure->Rinse_Mouth Remove_Clothing Remove contaminated clothing. Skin_Wash->Remove_Clothing Seek_Medical Seek medical attention. Remove_Clothing->Seek_Medical Medical_Attention_Eye Seek immediate medical attention. Eye_Flush->Medical_Attention_Eye Medical_Attention_Inhale Seek medical attention if symptoms develop. Fresh_Air->Medical_Attention_Inhale Medical_Attention_Ingest Seek immediate medical attention. Rinse_Mouth->Medical_Attention_Ingest

Caption: Immediate actions to take in the event of an accidental exposure to 4-(4-Bromophenyl)oxan-4-amine.

Spill Response

For small spills within a chemical fume hood:

  • Contain the spill: Use an inert absorbent material such as vermiculite or sand to absorb the spilled material.[6]

  • Neutralization: For spills of aromatic amines, specialized decontamination solutions are available that can help to neutralize their toxicity.[7] If a commercial decontamination solution is not available, a mild oxidizing agent like sodium hypochlorite solution (dilute bleach) can be carefully used, followed by absorption.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

For large spills or spills outside of a chemical fume hood, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 4-(4-Bromophenyl)oxan-4-amine and any materials contaminated with it must be disposed of as hazardous waste.[8]

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area away from incompatible materials.

  • Regulatory Compliance: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management of hazardous waste in academic laboratories.[9][10]

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 4-(4-Bromophenyl)oxan-4-amine while ensuring their personal safety and protecting the environment.

References

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]

  • SPILL CLEANUP QUICK REFERENCE. [Link]

  • HAZARDOUS WASTE SEGREGATION. [Link]

  • AA Blocks. Safety Data Sheet: 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine. (2025-01-18).
  • GLOVE SELECTION CHART. [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]

  • Lab Manager. How to Neutralize Chemical Spills. (2024-12-31). [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Post Apple Scientific. The Dos and Don'ts of Neutralizing a Chemical Spill. (2023-04-11). [Link]

  • UNSW. PERMEATION BREAKTROUGH TIMES ACCORDING TO EN374-3:2003 (MINUTES). [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025-02-27). [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • AA Blocks. Safety Data Sheet: 4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine. (2025-01-18).
  • PubChem. Tris(4-bromophenyl)amine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromophenyl)oxan-4-amine
Reactant of Route 2
4-(4-Bromophenyl)oxan-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.